2-(Trifluoromethylthio)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSKYLMRBFOYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380679 | |
| Record name | 2-(Trifluoromethylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-48-5 | |
| Record name | 2-(Trifluoromethylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Trifluoromethylthio)benzaldehyde: A Key Building Block in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Moieties in Synthesis
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 2-(Trifluoromethylthio)benzaldehyde (CAS No. 57830-48-5), a versatile chemical intermediate poised at the intersection of aromatic chemistry and organofluorine synthesis. Its structure, featuring an aldehyde on a benzene ring ortho to a trifluoromethylthio group, makes it a highly valuable precursor for the synthesis of complex molecules.
This document will delve into the essential physicochemical properties, synthesis protocols, key applications, and safety considerations for 2-(Trifluoromethylthio)benzaldehyde, offering researchers and drug development professionals a practical and in-depth resource.
Physicochemical Properties
2-(Trifluoromethylthio)benzaldehyde is a compound whose utility is fundamentally linked to its distinct physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 57830-48-5 | [1][2] |
| Molecular Formula | C8H5F3OS | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| Appearance | Typically a liquid | Inferred from related benzaldehydes |
| Purity | Available in various purities, commonly ≥98% | [3] |
| Boiling Point | 95°C | [3] |
Synthesis of 2-(Trifluoromethylthio)benzaldehyde: A Methodological Overview
The synthesis of aryl trifluoromethyl thioethers is a topic of considerable research, with various methods developed to efficiently introduce the trifluoromethylthio group onto an aromatic ring.[4] While a specific, universally adopted industrial synthesis for 2-(Trifluoromethylthio)benzaldehyde is not extensively detailed in publicly available literature, a representative laboratory-scale synthesis can be conceptualized based on established chemical transformations.
One plausible approach involves the Rosenmund reduction of a 2-(trifluoromethylthio)benzoyl chloride precursor. This classic reaction in organic chemistry allows for the conversion of an acyl chloride to an aldehyde.
Experimental Protocol: Representative Synthesis via Rosenmund Reduction
Disclaimer: This protocol is a representative example based on established chemical principles, such as the synthesis of 3-trifluoromethylthio-benzaldehyde, and should be adapted and optimized under appropriate laboratory conditions.[5]
Step 1: Preparation of the Reaction Setup A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The entire apparatus is thoroughly dried and flushed with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.
Step 2: Charging the Reactor The flask is charged with a solution of 2-(trifluoromethylthio)benzoyl chloride in an anhydrous solvent like toluene. A catalytic amount of palladium on a solid support, such as barium sulfate (Pd/BaSO4), is then added.
Step 3: Hydrogenation A gentle stream of hydrogen gas is bubbled through the reaction mixture while maintaining vigorous stirring. The reaction is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 4: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then washed with a sodium bisulfite solution to form the bisulfite adduct of the aldehyde.[5] This adduct is subsequently treated with a base, such as potassium carbonate, and the aldehyde is isolated by steam distillation.[5] The distilled product is extracted with an organic solvent, dried over an anhydrous salt (e.g., sodium sulfate), and purified by vacuum distillation to yield 2-(Trifluoromethylthio)benzaldehyde.[5]
Applications in Research and Drug Development
The true value of 2-(Trifluoromethylthio)benzaldehyde lies in its utility as a versatile building block for more complex molecules. The trifluoromethylthio group is highly sought after in medicinal chemistry for its ability to enhance a drug candidate's lipophilicity and metabolic stability.[6] These properties can lead to improved oral bioavailability and a longer in-vivo half-life.
The aldehyde functional group is a gateway to a vast array of chemical transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to form a variety of heterocyclic structures.
-
Oxidation: To produce the corresponding carboxylic acid.
-
Reduction: To yield the benzyl alcohol.
These reactions allow for the incorporation of the 2-(trifluoromethylthio)phenyl moiety into larger molecular scaffolds, a common strategy in the design of novel therapeutic agents and agrochemicals.[4][7][8] The presence of this group can significantly alter the electronic and steric properties of a molecule, influencing its binding affinity to biological targets.[7]
Safety and Handling Protocols
As with all chemical reagents, proper safety precautions are paramount when handling 2-(Trifluoromethylthio)benzaldehyde. The following guidelines are based on safety data for structurally related benzaldehydes and should be strictly adhered to.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4][9]
-
Skin and Body Protection: A lab coat should be worn.[4] In case of potential splashing, additional protective clothing may be necessary.
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5][6][10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4][6][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][10] Some related compounds are air-sensitive and may require storage under an inert atmosphere.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9][10] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[4][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]
Conclusion
2-(Trifluoromethylthio)benzaldehyde is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive aldehyde group and a bioisosterically valuable trifluoromethylthio moiety makes it a powerful tool for the construction of novel, high-value molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage its capabilities in their synthetic endeavors. This guide serves as a foundational resource to support such efforts and to foster continued innovation in chemical synthesis.
References
-
Santa Cruz Biotechnology. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5.
-
INDOFINE Chemical Company, Inc. 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | 57830-48-5.
-
Google Patents. Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
-
PrepChem.com. Synthesis of 3-trifluoromethylthio-benzaldehyde.
-
ACS Publications. Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3.
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
-
Carl ROTH. Safety Data Sheet: Benzaldehyde.
-
Santa Cruz Biotechnology. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
TCI Chemicals. SAFETY DATA SHEET.
Sources
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 4. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
2-(Trifluoromethylthio)benzaldehyde: A Technical Guide for Advanced Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful modulator of physicochemical and biological properties. This guide provides an in-depth technical overview of 2-(Trifluoromethylthio)benzaldehyde (CAS No. 57830-48-5), a pivotal building block for accessing this high-value functionality.
This document is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the compound's properties, synthesis, reactivity, and applications. The narrative moves beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations essential for its effective utilization in advanced research and development programs.
The Strategic Importance of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group is often considered a "lipophilic electron-withdrawing group." This duality is key to its utility. With a Hansch lipophilicity parameter (π) of 1.44, it is one of the most lipophilic substituents used in drug design, a property that can significantly enhance a molecule's ability to cross cellular membranes.[1] This improved permeability is often critical for a drug candidate's pharmacokinetic profile and overall efficacy.[1]
Simultaneously, the -SCF3 group is strongly electron-withdrawing, which profoundly influences the electronic environment of the parent molecule. This can enhance binding affinities to biological targets, modulate metabolic stability, and fine-tune pKa values. It is this combination of properties that makes scaffolds like 2-(Trluoromethylthio)benzaldehyde indispensable for modern synthetic campaigns.
Physicochemical and Structural Properties
2-(Trifluoromethylthio)benzaldehyde is a specialized aromatic aldehyde that serves as a versatile precursor in multi-step syntheses. Its core utility stems from the strategic placement of a reactive aldehyde handle and the influential -SCF3 group on an aromatic ring.
Core Data Summary
A precise understanding of a reagent's physical properties is a prerequisite for its successful application in synthesis. The key quantitative data for 2-(Trifluoromethylthio)benzaldehyde are summarized below for facile reference.
| Property | Value | Source(s) |
| Molecular Weight | 206.19 g/mol | [2][3] |
| Molecular Formula | C₈H₅F₃OS | [2][3] |
| CAS Number | 57830-48-5 | [2][3] |
| Boiling Point | 95°C | [3] |
| Purity (Typical) | ≥98% | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Trifluoromethylthio)benzaldehyde is a critical process that requires careful control over reaction conditions to achieve high purity and yield. While several routes can be envisaged, a common and effective strategy involves the direct trifluoromethylthiolation of a suitable precursor.
Reference Synthetic Protocol: Electrophilic Trifluoromethylthiolation
This protocol describes a general, reliable method for the synthesis, leveraging modern electrophilic trifluoromethylthiolating reagents. The choice of an electrophilic "SCF₃⁺" source is critical; contemporary reagents like N-(trifluoromethylthio)saccharin or similar shelf-stable compounds are preferred for their reactivity and handling characteristics.
Experimental Workflow
Caption: Synthetic workflow for 2-(Trifluoromethylthio)benzaldehyde.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzaldehyde (1.0 eq.). Purge the flask with an inert atmosphere (Nitrogen or Argon) and add anhydrous dichloromethane (DCM) as the solvent.
-
Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq.) dropwise. The base is crucial for deprotonating the thiol, forming the more nucleophilic thiolate anion, which is the active species for the subsequent reaction.
-
Reagent Addition: In a separate flask, dissolve the electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The slow addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This self-validating step ensures the reaction has reached completion before proceeding.
-
Workup and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified via flash column chromatography on silica gel to yield the final, high-purity 2-(Trifluoromethylthio)benzaldehyde.
Reactivity and Synthetic Utility
The synthetic value of 2-(Trifluoromethylthio)benzaldehyde lies in the distinct reactivity of its two primary functional groups. The aldehyde serves as a versatile handle for a wide array of classical transformations, while the ortho-trifluoromethylthio group exerts a powerful electronic influence.
The Dual Nature of Reactivity
-
Aldehyde Functionality: The aldehyde group is a classic electrophilic center. It readily undergoes nucleophilic addition, making it a precursor for secondary alcohols (via Grignard or organolithium reagents), amines (via reductive amination), and various heterocyclic systems. It is also an excellent substrate for condensation reactions.
-
Electronic Influence of the -SCF3 Group: As a potent electron-withdrawing group, the ortho-SCF3 substituent significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can lead to faster reaction rates and may alter the selectivity compared to less-substituted benzaldehydes.
Key Transformation: Knoevenagel Condensation
A prime example of this compound's utility is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The electron-withdrawing -SCF3 group activates the aldehyde, facilitating its reaction with active methylene compounds.
Sources
2-(Trifluoromethylthio)benzaldehyde chemical properties
Technical Whitepaper: 2-(Trifluoromethylthio)benzaldehyde as a Strategic Pharmacophore Scaffold
Executive Summary
2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) represents a high-value fluorinated building block in modern drug discovery. Distinguished by the ortho-positioned trifluoromethylthio (
Part 1: Physicochemical Profile & The Advantage
The strategic value of 2-(trifluoromethylthio)benzaldehyde lies in the "Super-Lipophilic" nature of the
Technical Datasheet
| Property | Specification | Notes |
| Chemical Name | 2-(Trifluoromethylthio)benzaldehyde | |
| CAS Number | 57830-48-5 | Primary Identifier |
| Molecular Formula | ||
| Molecular Weight | 206.19 g/mol | |
| Appearance | Pale yellow liquid | Oxidizes to acid upon prolonged air exposure |
| Boiling Point | ~108–112 °C (at reduced pressure) | Extrapolated from isomeric data |
| Solubility | DCM, THF, Toluene, DMSO | Hydrophobic; insoluble in water |
| Stability | Air-sensitive (Aldehyde) | Store under |
The Lipophilicity Ladder (Hansch Analysis)
The Hansch substituent constant (
-
Implication: Incorporating this aldehyde into a lead compound can dramatically improve blood-brain barrier (BBB) penetration.
Figure 1: Comparative Hansch lipophilicity constants (
Part 2: Synthetic Methodologies
While early syntheses relied on harsh chlorination/fluorination sequences, modern protocols utilize transition-metal catalysis to introduce the
Protocol: Copper-Mediated Trifluoromethylthiolation
This protocol describes the conversion of 2-iodobenzaldehyde to 2-(trifluoromethylthio)benzaldehyde. This method is preferred for its functional group tolerance compared to radical methods.
Reagents:
-
Substrate: 2-Iodobenzaldehyde (1.0 equiv)
-
Reagent:
(1.2 equiv) or -
Catalyst: CuI (10 mol%) if using Ag salt
-
Solvent: Diglyme or DMF (anhydrous)
-
Atmosphere: Argon[1]
Step-by-Step Workflow:
-
Preparation: In a glovebox or flame-dried Schlenk flask, combine 2-iodobenzaldehyde (10 mmol) and
(12 mmol). -
Activation: Add CuI (1 mmol) and anhydrous Diglyme (20 mL).
-
Reaction: Seal the vessel and heat to 80 °C for 12–16 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting iodide is usually less polar than the fluorinated product.
-
NMR Check: Aliquot analysis by
NMR. The signal typically appears as a singlet around -42 to -44 ppm .
-
-
Workup: Cool to room temperature. Dilute with
, filter through a Celite pad to remove silver/copper salts. -
Purification: Wash filtrate with water (
) and brine. Dry over .[2] Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Workflow for the Copper-mediated synthesis of the target scaffold.
Part 3: Reactivity & Downstream Applications
The ortho positioning of the aldehyde and
Divergent Synthesis Pathways
-
Condensation (Schiff Bases): Reaction with primary amines yields imines, which can be reduced to secondary amines. The
group remains stable during standard reductive amination ( ). -
Cyclization to Indoles/Quinolines:
-
Reaction: Condensation with nitroalkanes or ketones followed by reduction/cyclization.
-
Value: Creates
substituted indoles, which are bioisosteres of tryptamine derivatives with enhanced metabolic stability.
-
-
Oxidation: Conversion to 2-(trifluoromethylthio)benzoic acid, a building block for amide coupling.
Protocol: Synthesis of 2-(Trifluoromethylthio)benzylamines (Reductive Amination)
Rationale: This reaction installs the scaffold into a larger drug framework.
-
Mix: Dissolve 2-(trifluoromethylthio)benzaldehyde (1 equiv) and Amine (
, 1.1 equiv) in DCE (Dichloroethane). -
Catalyze: Add catalytic Acetic Acid. Stir 1h at RT to form imine.
-
Reduce: Add
(1.5 equiv). Stir overnight. -
Validate: Quench with saturated
. Extract with DCM.[3]-
Critical Check: The aldehyde proton peak (
) in NMR should disappear.
-
Figure 3: Divergent synthetic utility of the 2-(trifluoromethylthio)benzaldehyde scaffold.
Part 4: Handling, Safety, and Storage
-
Hazards: As with most benzaldehydes, this compound is likely a skin and eye irritant. The fluorinated nature suggests potential persistence; avoid release into the environment.
-
Storage: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid.
-
Requirement: Store under inert gas (Nitrogen/Argon) at 2–8 °C.
-
Container: Amber glass to prevent photo-degradation.
-
-
Spill Protocol: Absorb with sand or vermiculite. Do not use water for initial cleanup as it is insoluble and may spread the organic layer.
References
-
Santa Cruz Biotechnology. 2-(Trifluoromethylthio)benzaldehyde Product Datasheet (CAS 57830-48-5).[4] Retrieved from
-
PubChem. 2-(Trifluoromethylthio)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for constants: vs ).
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic methods for compounds having
moiety: recent advances.[5] Chemical Reviews, 115(2), 731-764. (Authoritative review on synthetic methodologies). - Billard, T. (2017). Trifluoromethylthiolation reactions: An overview. Open Chemistry, 15. (Grounding for reagent choices).
Sources
- 1. 2-(トリフルオロメチル)ベンズアルデヒド | 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | 東京化成工業株式会社 [tcichemicals.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 4. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-(Trifluoromethylthio)benzaldehyde
The following technical guide details the properties, synthesis, and applications of 2-(Trifluoromethylthio)benzaldehyde , a specialized organofluorine intermediate used in medicinal chemistry.
Executive Summary
2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) is a critical organofluorine building block characterized by the presence of a trifluoromethylthio (–SCF
Molecular Identity & Structural Analysis
| Identifier | Details |
| IUPAC Name | 2-(Trifluoromethylthio)benzaldehyde |
| CAS Number | 57830-48-5 |
| Molecular Formula | C |
| Molecular Weight | 206.19 g/mol |
| SMILES | O=Cc1ccccc1SC(F)(F)F |
| InChI Key | YQKRUFNUEZALSH-UHFFFAOYSA-N |
| Structural Features | Ortho-substituted benzaldehyde; highly lipophilic –SCF |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory planning.
Table 1: Physical Properties
| Property | Value | Condition/Note |
| Physical State | Liquid | At 20°C |
| Appearance | Colorless to pale yellow oil | Oxidizes to acid upon air exposure |
| Boiling Point | ~95°C | @ Reduced Pressure (Est. 10–15 mmHg) |
| Boiling Point (Extrapolated) | 220–230°C | @ 760 mmHg (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ | Predicted (High Fluorine Content) |
| Flash Point | >100°C | Estimated (Closed Cup) |
| Solubility | Insoluble | Water |
| Solubility | Soluble | DCM, EtOAc, MeOH, DMSO, Chloroform |
| Lipophilicity (LogP) | ~3.2 | High membrane permeability potential |
Critical Note: The –SCF
group is significantly more lipophilic than the –CFor –OCF analogues (Hansch : SCF =1.44 vs CF =0.88), making this intermediate a potent tool for increasing the LogP of lead compounds.
Spectroscopic Characterization
Researchers should verify the identity of the compound using the following characteristic signals.
Nuclear Magnetic Resonance (NMR)[5][6]
-
H NMR (400 MHz, CDCl
):- 10.20 – 10.40 ppm (s, 1H): Distinctive aldehyde proton.
- 7.50 – 8.00 ppm (m, 4H): Aromatic protons. The proton ortho to the carbonyl typically appears most downfield.
-
F NMR (376 MHz, CDCl
):-
-42.0 to -44.0 ppm (s, 3F): Characteristic singlet for the Ar-S-CF
group. This is distinct from Ar-CF (~ -63 ppm) and Ar-O-CF (~ -58 ppm).
-
-42.0 to -44.0 ppm (s, 3F): Characteristic singlet for the Ar-S-CF
Infrared Spectroscopy (FT-IR)[7]
-
~1700 cm
: Strong C=O stretching vibration (Aldehyde). -
~1100–1200 cm
: C–F stretching bands (Broad/Strong).
Synthetic Pathways & Handling
The synthesis of 2-(trifluoromethylthio)benzaldehyde typically avoids direct trifluoromethylthiolation of the aldehyde due to side reactions. The preferred route involves metal-catalyzed cross-coupling.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Copper-mediated trifluoromethylthiolation strategy for introducing the SCF
Handling & Storage Protocols
-
Oxidation Sensitivity: The aldehyde group is prone to oxidation to 2-(trifluoromethylthio)benzoic acid.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
-
Air Sensitivity: Long-term exposure to air will darken the oil.
-
Safety:
-
GHS Classification: Irritant (Skin/Eye).
-
PPE: Wear nitrile gloves and safety glasses. Work in a fume hood to avoid inhalation of vapors.
-
Applications in Drug Discovery
This molecule serves as a "bioisostere" in lead optimization, offering specific advantages:
-
Lipophilicity Modulation: The SCF
group is one of the most lipophilic substituents available. It is used to improve the blood-brain barrier (BBB) permeability of CNS drugs. -
Metabolic Stability: The C–F bonds block metabolic oxidation at the sulfur atom, making the thioether linkage more stable than a standard methylthio (–SMe) group.
-
Electronic Effects: It acts as a strong electron-withdrawing group (
= 0.50), deactivating the aromatic ring towards electrophilic attack but activating it for nucleophilic substitution at other positions.
References
-
GuideChem. (2024). 2-(Trifluoromethylthio)benzaldehyde Properties and Supplier Data. Retrieved from
-
Indofine Chemical Company. (2024). Catalog Entry: 2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5). Retrieved from
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for parameters).
-
PrepChem. (2024). Synthesis of Trifluoromethylthio-benzaldehyde isomers. Retrieved from
Introduction: Understanding the Molecule and Its Associated Risks
An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethylthio)benzaldehyde
2-(Trifluoromethylthio)benzaldehyde (CAS No. 57830-48-5) is an important synthetic intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique combination of a reactive aldehyde functional group and the electron-withdrawing trifluoromethylthio (-SCF3) moiety. This structure imparts specific reactivity profiles that are valuable in organic synthesis but also introduces distinct handling and safety challenges. The presence of the aldehyde group suggests potential for irritation and sensitization, while the organofluorine component necessitates careful consideration of its stability and reactivity.[2]
This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-(Trifluoromethylthio)benzaldehyde. As Senior Application Scientists, our goal is not merely to list procedures but to explain the causality behind them, fostering a culture of safety grounded in scientific understanding.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 57830-48-5 | [1] |
| Molecular Formula | C₈H₅F₃OS | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 70-71°C at 16 mmHg | [2] |
| Storage Conditions | Store in a dry, cool, well-ventilated place. Keep container tightly closed and under an inert gas atmosphere. | [4][5][6] |
| Sensitivity | Air sensitive | [2][3][4][5] |
The air sensitivity is a critical handling parameter.[2][3][4] Oxidation of the aldehyde group to the corresponding carboxylic acid can occur upon prolonged exposure to air, not only affecting product purity but also potentially changing its toxicological profile. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is imperative.[5][6]
Section 2: GHS Hazard Identification and Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Likely) | H302+H332: Harmful if swallowed or if inhaled.[7] |
Pictogram:
-
GHS07 (Exclamation Mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[7]
Signal Word:
-
Warning [5]
Causality of Hazards:
-
Irritation: The aldehyde functional group is a known irritant. It can react with proteins and other biomolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response.[7][9]
-
Toxicity: Like many aromatic aldehydes, it can be harmful if ingested or inhaled.[7][9] The trifluoromethylthio group, while adding stability to the molecule, also increases its lipophilicity, which can facilitate absorption through the skin and mucous membranes.
Section 3: Proactive Risk Mitigation: A Step-by-Step Workflow
A proactive approach to safety involves a systematic process of risk assessment and control implementation before any experiment begins. Simply relying on personal protective equipment (PPE) is insufficient; it is the last line of defense. The following workflow should be adopted.
Caption: Workflow for proactive risk assessment and mitigation.
Experimental Protocol: Engineering Controls in Practice
-
Fume Hood Usage: All manipulations involving 2-(Trifluoromethylthio)benzaldehyde, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work.
-
Inert Atmosphere: For transfers and reactions, use techniques like a Schlenk line or a glove box to maintain an inert atmosphere, preventing compound degradation and unknown side reactions.[5]
Section 4: Emergency Response Protocols
Even with robust preventative measures, accidental exposures or spills can occur. A well-rehearsed emergency plan is critical to minimizing harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9] The primary risk is respiratory tract irritation.[5][7]
-
Skin Contact: Remove all contaminated clothing immediately.[11][12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12] If irritation persists, seek medical attention.[8] The aldehyde can cause significant irritation.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do.[8][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[9]
Chemical Spill Management Protocol: The response to a chemical spill depends critically on its scale and the immediate hazards it presents.
Caption: Decision tree for chemical spill response.
Step-by-Step Spill Cleanup (Minor Spill):
-
Alert & Secure: Alert personnel in the immediate area.[14] Restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could rapidly vaporize the material.
-
Don PPE: Wear two pairs of nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[10]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[15] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.
-
Dispose: All contaminated materials, including gloves and cleaning cloths, must be placed in the sealed hazardous waste container for proper disposal according to institutional guidelines.[7]
Section 5: Safe Storage, Handling, and Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4][11]
-
Avoid contact with skin and eyes and avoid breathing vapors or mists.[4]
-
Use personal protective equipment as detailed previously: safety goggles, chemically resistant gloves (neoprene or nitrile are recommended), and a lab coat.[5][16]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][5][8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[4][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][13] The recommended storage temperature is often below 15°C.[3]
-
Due to its air sensitivity, storing under an inert gas like nitrogen or argon is crucial for maintaining purity and safety.[3][5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[6]
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste. Unused product and contaminated materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[7][9]
Conclusion: A Commitment to Scientific Integrity and Safety
2-(Trifluoromethylthio)benzaldehyde is a valuable reagent whose utility is directly linked to its chemical reactivity. This same reactivity necessitates a respectful and informed approach to its handling. For the research scientist, safety is not a checklist but an integral part of experimental design and execution. By understanding the chemical principles behind the hazards—the reactivity of the aldehyde, the properties of the organofluorine group, and the compound's air sensitivity—we can move beyond rote memorization of rules to a state of proactive safety awareness. This mindset ensures not only the personal safety of laboratory personnel but also the integrity and reproducibility of the scientific work being conducted.
References
- SAFETY DATA SHEET. (2025, September 18). Thermo Fisher Scientific.
- Safety Data Sheet: Benzaldehyde. (2021, June 17). Chemos GmbH&Co.KG.
- Safety D
- 2-Hydroxy-3-(trifluoromethyl)
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 26). TCI Chemicals.
- Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
- Safety D
- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
- Fluorine Safety. Purdue University Department of Chemistry.
- Benzaldehyde Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 2-(Trifluoromethylthio)benzaldehyde. Santa Cruz Biotechnology.
- 2-(Trifluoromethyl)benzaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY D
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- Emergency Spill Response Guidelines. Unknown Source.
- Guidelines for the Safe Use of Hydrofluoric Acid. McGill University.
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gustavus.edu [gustavus.edu]
- 10. mcgill.ca [mcgill.ca]
- 11. carlroth.com [carlroth.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
- 14. rainbowtech.net [rainbowtech.net]
- 15. carlroth.com [carlroth.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
An In-Depth Technical Guide to 2-(Trifluoromethylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Trifluoromethylthio)benzaldehyde, a compound of interest for synthetic and medicinal chemistry. Drawing upon available safety data and the well-understood reactivity of related chemical entities, this document aims to equip researchers with the critical information needed for its safe handling, application, and exploration in novel chemical syntheses.
Section 1: Chemical Identity and Physicochemical Properties
2-(Trifluoromethylthio)benzaldehyde is an aromatic aldehyde featuring a trifluoromethylthio group at the ortho position. This substitution pattern imparts unique electronic and steric properties that influence its reactivity and potential applications in the synthesis of complex organic molecules.
Table 1: Physicochemical Data of 2-(Trifluoromethylthio)benzaldehyde
| Property | Value | Source |
| CAS Number | 57830-48-5 | |
| Molecular Formula | C₈H₅F₃OS | |
| Molecular Weight | 206.19 g/mol | |
| Boiling Point | 95 °C |
Section 2: Hazard Identification and Safety Precautions
GHS Hazard Classification (Presumptive)
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.
Precautionary Statements
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
Due to the presence of the trifluoromethylthio group and the aldehyde functionality, additional hazards, although not formally classified, should be considered. The toxicological properties have not been fully investigated[1]. Inhalation of high vapor concentrations of similar benzaldehydes may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting[1].
Workflow for Safe Handling
The following diagram outlines a self-validating workflow for the safe handling of 2-(Trifluoromethylthio)benzaldehyde in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 2-(Trifluoromethylthio)benzaldehyde.
Section 3: First Aid Measures
In the event of exposure, the following first aid measures, based on those for similar irritating benzaldehyde derivatives, should be taken.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Section 4: Fire-Fighting Measures and Stability
Fire-Fighting Measures
While specific data for 2-(Trifluoromethylthio)benzaldehyde is unavailable, related compounds are combustible liquids[1].
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides, sulfur oxides, and hydrogen fluoride may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Stability and Reactivity
-
Reactivity: The reactivity of 2-(Trifluoromethylthio)benzaldehyde is primarily dictated by the aldehyde functional group, making it susceptible to nucleophilic attack and condensation reactions. The electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the carbonyl carbon.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. Some related benzaldehydes are noted to be air-sensitive[1].
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.
Section 5: Toxicological and Ecological Information
Toxicological Information
No specific toxicological studies for 2-(Trifluoromethylthio)benzaldehyde have been identified. However, information on benzaldehyde and its derivatives provides a basis for understanding potential toxicity. Benzaldehyde is considered harmful if swallowed, with low to moderate acute toxicity via dermal and inhalation routes, respectively[2]. It can be an eye and respiratory irritant[2].
Ecological Information
There is no specific ecotoxicity data available for 2-(Trifluoromethylthio)benzaldehyde. It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.
Section 6: Applications in Research and Drug Development
The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its ability to modulate key drug properties. It can enhance lipophilicity, bioavailability, and metabolic stability of molecules[3]. The introduction of the SCF₃ group can be a strategic approach in drug design to improve the pharmacokinetic and pharmacodynamic profile of a lead compound[3][4].
2-(Trifluoromethylthio)benzaldehyde serves as a valuable building block for introducing the 2-(trifluoromethylthio)phenyl moiety into more complex molecules. Its aldehyde functionality allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of potential therapeutic agents.
Potential Synthetic Transformations
The aldehyde group of 2-(Trifluoromethylthio)benzaldehyde can undergo various reactions, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To form α,β-unsaturated carbonyl compounds.
-
Grignard and Organolithium Reactions: To form secondary alcohols.
The following diagram illustrates the central role of 2-(Trifluoromethylthio)benzaldehyde in accessing a variety of chemical scaffolds.
Caption: Potential synthetic pathways originating from 2-(Trifluoromethylthio)benzaldehyde.
Section 7: Experimental Protocols (Exemplary)
While specific, validated protocols for 2-(Trifluoromethylthio)benzaldehyde are not widely published, a general procedure for a common transformation, such as reductive amination, can be extrapolated from standard organic chemistry methodologies.
Exemplary Protocol: Reductive Amination with a Primary Amine
This is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(Trifluoromethylthio)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted benzylamine.
Section 8: Conclusion
2-(Trifluoromethylthio)benzaldehyde is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its safe handling requires adherence to standard laboratory safety protocols for irritant and potentially combustible liquids. While detailed toxicological and ecological data are currently lacking, a cautious approach based on the properties of analogous compounds is warranted. The unique combination of an aldehyde and a trifluoromethylthio group makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
Santos. (n.d.). Qualitative Tier 2 Assessment. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Serafino, A., & Santeusanio, S. (2020). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules. Molecules, 25(23), 5678. [Link]
Sources
Technical Guide: Properties and Synthesis of Trifluoromethylthio-Substituted Benzaldehydes
Executive Summary
The trifluoromethylthio group (
Part 1: The Strategic Value of the Moiety
Physicochemical Profiling
The utility of the
Table 1: Comparative Physicochemical Constants of Fluorinated Substituents
| Substituent | Hansch Lipophilicity ( | Hammett | Hammett | Field Effect ( | Resonance Effect ( |
| 1.44 | 0.40 | 0.50 | 0.38 | 0.12 | |
| 0.88 | 0.43 | 0.54 | 0.38 | 0.16 | |
| 1.04 | 0.38 | 0.35 | 0.41 | -0.06 | |
| 0.61 | 0.15 | 0.00 | 0.20 | -0.20 |
Data Sources: Hansch et al. (1991), Leo et al. (1971).
Key Insights:
-
Lipophilicity: The
value of 1.44 indicates that introducing an group increases the of a molecule by nearly 1.5 units, facilitating blood-brain barrier (BBB) penetration and cellular uptake. -
Electronic Modulation: Unlike
, which is electron-donating by resonance (low ), is electron-withdrawing both inductively and via resonance (due to sulfur's -orbital participation or hyperconjugation), making it a powerful deactivator of aromatic rings.
Metabolic Stability
The
Part 2: Synthesis of Trifluoromethylthio-Substituted Benzaldehydes
Synthesizing
Experimental Protocol: Copper-Catalyzed Cross-Coupling
This protocol describes the conversion of 4-bromobenzaldehyde to 4-(trifluoromethylthio)benzaldehyde. It is preferred for its operational simplicity and high functional group tolerance.
Reagents:
-
Substrate: 4-Bromobenzaldehyde (1.0 equiv)
-
Reagent: Silver(I) trifluoromethanethiolate (
) (1.2 equiv) -
Catalyst: Copper(I) Iodide (
) (1.0 equiv) - Note: Stoichiometric Cu is often used to ensure rapid conversion, though catalytic variants exist. -
Solvent: DMF or NMP (anhydrous)
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a strict nitrogen atmosphere, charge a flame-dried Schlenk tube with 4-bromobenzaldehyde (185 mg, 1.0 mmol),
(250 mg, 1.2 mmol), and (190 mg, 1.0 mmol). -
Solvation: Add anhydrous DMF (3.0 mL). Seal the tube.
-
Reaction: Stir the mixture at 80 °C for 12–16 hours. The reaction mixture will turn dark.
-
Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper/silver salts.
-
Extraction: Wash the filtrate with water (
) and brine ( ) to remove DMF. Dry the organic layer over .[5] -
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect 75–85% of a pale yellow oil.
Self-Validating Checkpoint:
-
NMR: The product should show a singlet around
to (relative to ). Absence of this peak indicates failed coupling.
Visual Synthesis Workflow
Caption: Workflow for the copper-mediated synthesis of
Part 3: Chemical Reactivity & Transformations[3][6]
The aldehyde functionality in
Chemoselectivity Profile
-
Aldehyde Oxidation: Can be oxidized to the corresponding benzoic acid using
(Pinnick oxidation) without affecting the sulfide. -
Aldehyde Reduction:
reduction yields the benzyl alcohol. The group is stable to hydride reducing agents. -
Nucleophilic Addition: Grignard reagents and organolithiums add cleanly to the carbonyl.
-
Sulfur Oxidation: The
sulfur is electron-deficient but can be oxidized to the sulfoxide ( ) or sulfone ( ) using strong oxidants like -CPBA or . This is a route to even more electron-withdrawing groups ( for is ~0.93).
Structure-Activity Relationship (SAR) Logic
Caption: Divergent synthesis pathways from the parent aldehyde, illustrating stability vs. modification of the
Part 4: Applications in Drug Discovery
The
Case Study Relevance:
While specific drugs derived directly from 4-(
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link
-
Xu, C., Ma, B., & Shen, Q. (2014). Silver-mediated trifluoromethylthiolation of functionalized aryl halides.[3] Angewandte Chemie International Edition, 53(21), 5390-5394. Link
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. Link
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005).
-Fluorinated ethers, thioethers, and amines: Anomerically biased species. Chemical Reviews, 105(3), 827–856. Link
Sources
Technical Guide: Introduction to Trifluoromethylthiolated Aromatic Compounds
Executive Summary: The "Super-Lipophilic" Pharmacophore
The trifluoromethylthio group (
This guide serves as a technical manual for synthesizing and utilizing trifluoromethylthiolated aromatics. It moves beyond basic definitions to provide actionable synthetic protocols, mechanistic insights, and critical reagent selection criteria.
Physicochemical Architecture
To rationally apply the
Comparative Properties Table
| Property | Impact on Drug Design | ||||
| Hansch Lipophilicity ( | 1.44 | 0.88 | 1.04 | 0.61 | Critical for crossing the Blood-Brain Barrier (BBB).[1] |
| Hammett Constant ( | 0.50 | 0.54 | 0.35 | 0.00 | Strong electron-withdrawing; deactivates aromatics.[1] |
| Hammett Constant ( | 0.40 | 0.43 | 0.38 | 0.15 | Inductive effect dominates meta positions.[1] |
| Bond Angle ( | ~100° | N/A | ~118° | ~103° | The sulfur atom introduces a "kink" distinct from ether linkages.[1] |
Key Insight: The
Synthetic Methodologies: The Core Engine
Synthesis of
Nucleophilic Trifluoromethylthiolation
-
Mechanism: Involves the attack of a
anion (or equivalent) on an electrophile (typically an aryl halide).[1] -
Reagents:
, , .[1] -
Catalysis: Palladium or Copper is required for aryl halides.
-
Self-Validating Check: The reaction requires an inert atmosphere (
-free) to prevent oxidation of the catalyst or the sulfur species.
Electrophilic Trifluoromethylthiolation
-
Mechanism: Transfer of an electrophilic "
" equivalent to an electron-rich arene (Friedel-Crafts type) or via metal-catalyzed C-H activation.[1] -
Reagents:
-
Advantage: Ideal for electron-rich substrates (indoles, pyrroles, anilines) without pre-functionalization.
Radical Trifluoromethylthiolation
-
Mechanism: Generation of a
radical, often using with an oxidant (e.g., ).[1] -
Application: Useful for decarboxylative functionalization or cascade cyclizations.
Visualizing the Pathways
The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on substrate electronic properties.
Caption: Decision tree for selecting the optimal trifluoromethylthiolation strategy based on substrate class.
Detailed Experimental Protocols
These protocols are selected for their robustness and reproducibility in a medicinal chemistry setting.
Protocol A: Electrophilic Trifluoromethylthiolation (Shen's Reagent)
Target: Electron-rich arenes (e.g., Indoles, Anilines).[1]
Reagent:
Step-by-Step Workflow:
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv) and
-trifluoromethylthiosaccharin (0.6 mmol, 1.2 equiv). -
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or acetonitrile (2.0 mL).
-
Activation:
-
For highly reactive substrates: No catalyst needed; stir at RT.
-
For moderately reactive substrates: Add a Lewis acid catalyst (e.g.,
, 10 mol%).[1]
-
-
Reaction: Stir at room temperature (or 60°C for difficult substrates) for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Dilute with
, wash with saturated (to remove saccharin byproduct), then brine. Dry over .[1] -
Purification: Concentrate and purify via silica gel flash chromatography.
Why this works: The saccharin leaving group is non-nucleophilic, preventing side reactions. The reagent is stable in air, unlike
Protocol B: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation
Target: Aryl Iodides (Electron-neutral or electron-deficient).[1]
Reagent:
Step-by-Step Workflow:
-
Setup: Inside a glovebox or under strict Argon flow, charge a vial with Aryl Iodide (1.0 mmol),
(1.2 mmol), and CuI (10 mol%). -
Ligand: Add 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (15 mol%) to stabilize the Cu-species.[1]
-
Solvent: Add anhydrous DMF or DMSO (3.0 mL).
-
Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a Celite pad (to remove AgI salts).[1] Dilute with Ethyl Acetate, wash extensively with water (to remove DMF).
-
Purification: Standard silica chromatography.
Mechanism Visualization (Graphviz):
Caption: Catalytic cycle for Cu-mediated nucleophilic trifluoromethylthiolation.
Pharmaceutical Applications
The
Case Study: Monepantel (Zolvix)[1]
-
Class: Amino-acetonitrile derivative (AAD) anthelmintic.[1][3][4]
-
Structure: Contains both a
ether and a group.[1] -
Role of SCF3: The trifluoromethylthio group on the benzamide ring significantly increases the lipophilicity, allowing the drug to partition effectively into nematode parasites and bind to the specific nicotinic acetylcholine receptor (nAChR) subtype ACR-23.
Case Study: Toltrazuril (Baycox)[1]
-
Class: Triazinetrione coccidiostat.
-
Structure: Features a
-trifluoromethylthio phenoxy moiety.[1] -
Role of SCF3: Enhances metabolic stability against oxidative degradation in the host liver, prolonging the half-life and efficacy against Eimeria species.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]
-
Xu, C., Ma, B., & Shen, Q. (2014). N-Trifluoromethylthiosaccharin: An Easily Accessible, Shelf-Stable, Electrophilic Trifluoromethylthiolating Reagent. Angewandte Chemie International Edition, 53(35), 9316–9320. Link[1]
-
Billard, T. (2017).[5] Electrophilic Trifluoromethylthiolation Reagents. Chemistry – A European Journal, 23(25), 5915–5925. Link[1]
-
Zhang, K., & Qing, F.-L. (2015). Copper-Catalyzed Direct Trifluoromethylthiolation of Benzylic C-H Bonds. Angewandte Chemie, 127(26), 7764–7767. Link[1]
-
Kaminsky, R., et al. (2008). A new class of anthelmintics effective against drug-resistant nematodes. Nature, 452, 176–180. (Monepantel Discovery).[1][6][7] Link[1]
-
Harder, A., & Haberkorn, A. (1989). Possible mode of action of toltrazuril: studies on two Eimeria species. Parasitology Research, 76, 8–12. Link
Sources
- 1. Fipronil - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Monepantel - Wikipedia [en.wikipedia.org]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Reactivity of the trifluoromethylthio group on an aromatic ring
The Trifluoromethylthio ( ) Moiety in Medicinal Chemistry: Installation, Reactivity, and Physicochemical Profiling
Executive Summary
The trifluoromethylthio group (
This technical guide analyzes the reactivity profile of the
Physicochemical Profile: The "Super-Lipophilic" Substituent
The primary driver for incorporating an
Comparative Electronic and Steric Parameters
The
Table 1: Physicochemical Comparison of Fluorinated Motifs
| Substituent | Hansch Constant ( | Hammett | Hammett | Field Effect ( | Resonance ( |
| 1.44 | 0.40 | 0.50 | 0.38 | 0.12 | |
| 0.88 | 0.43 | 0.54 | 0.38 | 0.16 | |
| 1.04 | 0.38 | 0.35 | 0.41 | -0.06 | |
| 0.61 | 0.15 | 0.00 | 0.20 | -0.20 | |
| 1.09 (approx) | 0.63 | 0.69 | 0.59 | 0.10 |
-
Note: The Hansch
value of 1.44 indicates that introducing increases the LogP of a molecule by roughly 1.44 units, a massive shift useful for driving CNS penetration. - represents the primary oxidative metabolite.
Synthetic Reactivity: Installation Strategies
The "reactivity" of the
Electrophilic Trifluoromethylthiolation
This pathway treats the aromatic ring as a nucleophile. It is most effective for electron-rich arenes (phenols, anilines, indoles).
-
Mechanism: The reagent generates a "
" equivalent. -
Key Reagents:
-
Billard’s Reagents: Trifluoromethanesulfenamides (e.g.,
).[1] These are stable but often require activation by strong Lewis acids (TFOH or ). -
Shen’s Reagent (Recommended):
-Trifluoromethylthiosaccharin.[2] This reagent is shelf-stable, highly electrophilic, and often requires no exogenous acid catalyst for highly nucleophilic substrates. -
Munavalli’s Reagent:
-Trifluoromethylthiophthalimide.[3] An earlier generation reagent, generally less reactive than Shen's reagent.
-
Nucleophilic Trifluoromethylthiolation
This pathway treats the aromatic ring as an electrophile (typically an aryl halide).
-
Mechanism: Transition-metal catalyzed cross-coupling (Pd or Cu).
-
Key Reagents:
- : The industry standard. Stable solid, used as a transmetallating agent.
-
: Often generated in situ from
and CuI due to the instability of isolated .
Visualizing the Installation Landscape
Figure 1: Dual pathways for installing the trifluoromethylthio group based on substrate electronics.
Post-Installation Reactivity: Transformations & Stability
Once installed, the
Oxidation (The Metabolic Fate)
The primary chemical liability—and opportunity—of the
-
Transformation:
(Sulfoxide) (Sulfone). -
Reagents:
in Trifluoroacetic acid (TFA) or -CPBA. -
Significance: The sulfoxide (
) and sulfone ( ) are hyper-electron-withdrawing (see Table 1). In drug design, this controlled oxidation can be used to tune potency or metabolic clearance rates.
Stability Against Displacement
Unlike the
Experimental Protocols
Protocol A: Electrophilic Installation (Shen's Reagent)
Best for: Electron-rich arenes (Phenols, Anilines, Heterocycles).
Reagents:
-
Substrate (1.0 equiv)
- -Trifluoromethylthiosaccharin (Shen's Reagent) (1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)
Step-by-Step:
-
Setup: Charge a flame-dried reaction tube with the arene substrate (e.g., 1.0 mmol) and Shen's reagent (1.2 mmol).
-
Solvation: Add anhydrous DCE (5.0 mL) under an argon atmosphere.
-
Reaction:
-
For highly activated substrates: Stir at room temperature for 2–4 hours.
-
For moderately activated substrates: Heat to 60–80 °C.
-
-
Monitoring: Monitor via TLC or LC-MS. The reagent spot will disappear, and a less polar product spot will appear.
-
Workup: Dilute with DCM, wash with sat.
(to remove saccharin byproduct), then brine. Dry over . -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Nucleophilic Installation (AgSCF3/Cu)
Best for: Aryl Iodides or Bromides.
Reagents:
-
Aryl Iodide (1.0 equiv)[4]
- (1.5 equiv)
-
CuI (Catalytic, 10-20 mol%) or stoichiometric if difficult substrate.
-
Ligand: 2,2'-Bipyridine (bpy) (20 mol%)
-
Solvent: Diglyme or DMF.
Step-by-Step:
-
Setup: In a glovebox or under strict
flow, combine Aryl Iodide (1.0 mmol), (313 mg, 1.5 mmol), CuI (38 mg, 0.2 mmol), and bpy (31 mg, 0.2 mmol) in a pressure tube. -
Solvation: Add dry Diglyme (3 mL).
-
Reaction: Seal the tube and heat to 110–130 °C for 12–18 hours.
-
Note:
acts as the reservoir for the anion, transmetallating to Copper.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water (
) to remove Diglyme/DMF. Dry organic layer over . -
Purification: Silica gel chromatography.
Protocol C: Controlled Oxidation to Trifluoromethyl Sulfoxide
Best for: Synthesizing metabolites or increasing electron withdrawal.
Reagents:
- substrate (1.0 equiv)
- (30% aq, 1.2 equiv)
-
Solvent: Trifluoroacetic Acid (TFA)[5]
Step-by-Step:
-
Dissolution: Dissolve
(1.0 mmol) in TFA (3 mL) at 0 °C. -
Addition: Dropwise add
(1.2 equiv). -
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.
-
Note: Excess peroxide or heat will drive the reaction to the sulfone (
).
-
-
Quench: Pour into ice water. Neutralize carefully with solid
or solution. -
Extraction: Extract with DCM (
). -
Purification: The sulfoxide is significantly more polar than the sulfide.
References
-
Hansch Constants & Lipophilicity
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
-
Shen's Reagent (Electrophilic Protocol)
-
Billard's Reagents
-
Billard, T. (2014).[6] Electrophilic Trifluoromethylthiolation with the Second Generation of Trifluoromethanesulfenamide. Synlett, 25, 2415-2430.
-
-
Nucleophilic Installation (AgSCF3)
-
Weng, Z., He, W., Chen, C., Lee, R., Tan, D., Lai, Z., ... & Huang, K. W. (2013). An air-stable copper reagent for nucleophilic trifluoromethylthiolation of aryl halides.[7] Angewandte Chemie, 125(5), 1598-1602.
-
-
Oxidation Protocols
-
Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide.[5] RSC Advances, 10, 34507-34513.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Strategic Applications of 2-(Trifluoromethylthio)benzaldehyde in Drug Discovery
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes the why and how of using 2-(Trifluoromethylthio)benzaldehyde as a strategic building block in drug discovery.
CAS: 57830-48-5
Formula: C
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and metabolic stability is paramount.[2] While the trifluoromethyl group (-CF
2-(Trifluoromethylthio)benzaldehyde serves as a privileged electrophilic building block. It allows researchers to install the pharmacologically potent ortho-SCF
Part 1: The Physicochemical Advantage (The "Super-Lipophilic" Effect)
The primary driver for selecting 2-(trifluoromethylthio)benzaldehyde over its -CF
The Hansch Constant Comparison
The Hansch substituent constant (
| Substituent | Hansch Constant ( | Electronic Effect ( | Metabolic Stability |
| -SCF | 1.44 | 0.50 | High |
| -CF | 0.88 | 0.54 | High |
| -Cl | 0.71 | 0.23 | Moderate |
| -OCH | -0.02 | -0.27 | Low (Demethylation) |
Key Insight: The -SCF
Visualization of Physicochemical Impact
The following diagram illustrates the strategic logic of substituting a standard benzaldehyde with the 2-SCF
Figure 1: Decision tree for bioisosteric replacement. The -SCF
Part 2: Synthetic Utility & Reactivity Profile
The aldehyde functionality at the C1 position is the primary handle for synthesis. However, the ortho-SCF
Core Reaction Pathways
-
Condensation (Schiff Base Formation): Reacts with primary amines to form imines.[3] The ortho-SCF
group may slightly retard the rate due to steric hindrance but stabilizes the resulting imine against hydrolysis by shielding the C=N bond. -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form electron-deficient styrenes, precursors to cinnamic acid derivatives.
-
Heterocycle Formation: A key precursor for Quinoline and Isoquinoline scaffolds when reacted with appropriate anilines or alkynes.
Visualization of Synthetic Workflows
Figure 2: Divergent synthetic pathways from the parent aldehyde. The scaffold serves as a versatile hub for heterocyclic construction.
Part 3: Validated Experimental Protocol
Synthesis of an ortho-SCF Schiff Base Scaffold
Objective: To synthesize a stable imine intermediate for subsequent reduction to a secondary amine (reductive amination library synthesis).
Reagents:
-
Substrate: 2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
Nucleophile: Aniline or Benzylamine derivative (1.0 equiv)
-
Solvent: Anhydrous Ethanol (0.5 M concentration)
-
Catalyst: Glacial Acetic Acid (cat. 1-2 drops)
-
Dehydrating Agent: MgSO
(anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethylthio)benzaldehyde (1.0 mmol, ~206 mg) in anhydrous ethanol (2.0 mL).
-
Nucleophile Addition: Add the primary amine (1.0 mmol) dropwise at room temperature.
-
Catalysis: Add 1-2 drops of glacial acetic acid. Note: The electron-withdrawing nature of the SCF
group activates the carbonyl, but the steric bulk requires acid catalysis to ensure full conversion. -
Dehydration: Add anhydrous MgSO
(approx. 200 mg) directly to the reaction mixture to sequester water and drive the equilibrium forward (Le Chatelier’s principle). -
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (R
~0.6) should disappear, replaced by the imine (R varies, usually lower). -
Workup: Filter the mixture through a Celite pad to remove MgSO
. Wash the pad with dichloromethane (DCM). -
Isolation: Concentrate the filtrate in vacuo.
-
Checkpoint: Most imines derived from this scaffold are stable solids or thick oils. If hydrolysis is observed, store under N
at -20°C.
-
-
Characterization:
-
H NMR (CDCl
): Look for the diagnostic imine proton singlet ( 8.3–8.7 ppm). The disappearance of the aldehyde proton ( ~10.2 ppm) confirms conversion.
-
H NMR (CDCl
Part 4: Handling & Safety Data
-
Stability: 2-(Trifluoromethylthio)benzaldehyde is air-sensitive.[4] It oxidizes slowly to 2-(trifluoromethylthio)benzoic acid if exposed to atmospheric oxygen. Store under Argon or Nitrogen at 2–8°C.
-
Odor: Like many sulfur-containing aromatics, it possesses a distinct, pungent odor. All manipulations should be performed in a functioning fume hood.
-
Waste Disposal: This compound contains organic fluorine and sulfur. Do not dispose of down the drain. Segregate into halogenated organic waste streams.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of values for SCF vs CF ).
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic methods for compounds having CF3–S units on carbon: classification into nucleophilic, electrophilic, and radical trifluoromethylthiolation". Chemical Reviews, 115(2), 731-764.
-
Sante, L., et al. (2025). "Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol". Organic Letters. (Demonstrates the medicinal relevance of the SCF3 moiety).
-
Santa Cruz Biotechnology. "2-(Trifluoromethylthio)benzaldehyde Product Data Sheet". (CAS Verification).[4][5]
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Biological significance of the trifluoromethylthio moiety
The Trifluoromethylthio (-SCF ) Moiety: A Super-Lipophilic Isostere in Medicinal Chemistry
Executive Summary
The trifluoromethylthio group (-SCF
For drug development professionals, the -SCF
Physicochemical Profile: The "Super-Lipophilic" Effect
The biological behavior of the -SCF
Comparative Substituent Constants
The following table contrasts -SCF
Table 1: Physicochemical Constants of Fluorinated and Non-Fluorinated Substituents
| Substituent | Hansch | Hammett | Hammett | Field Effect (F) | Resonance (R) |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| -F | 0.14 | 0.34 | 0.06 | 0.45 | -0.39 |
| -CH | 0.56 | -0.07 | -0.17 | -0.04 | -0.13 |
| -SCH | 0.61 | 0.15 | 0.00 | 0.20 | -0.20 |
| -CF | 0.88 | 0.43 | 0.54 | 0.38 | 0.16 |
| -OCF | 1.04 | 0.38 | 0.35 | 0.41 | -0.06 |
| -SCF | 1.44 | 0.40 | 0.50 | 0.42 | 0.08 |
Data compiled from Hansch et al. and standard medicinal chemistry literature.
Structural Implications
-
Lipophilicity (
): The -SCF group is nearly twice as lipophilic as a -CF group. This dramatic increase is attributed to the diffuse electron cloud of the sulfur atom combined with the high fluorination, creating a "grease ball" effect that drives partitioning into lipid bilayers. -
Electronic Withdrawal: With
, it is a strong electron-withdrawing group (EWG), comparable to -CF . It deactivates aromatic rings, lowering the pKa of neighboring phenols or amines, which can be critical for tuning receptor affinity. -
Conformation: The C-S-C bond angle (~100°) and the longer C-S bond length (compared to C-O) allow the -SCF
group to adopt conformations that -OCF cannot, potentially filling larger hydrophobic cavities in target proteins.
Biological Significance & Mechanisms
Membrane Permeability and BBB Penetration
The primary biological application of -SCF
Metabolic Stability vs. Liability (The S-Oxidation Switch)
A common misconception is that perfluorinated groups are metabolically inert. While the C-F bonds in -SCF
-
Metabolic Blocking: The bulky -SCF
group effectively blocks metabolic attack at the position it occupies on an aromatic ring. -
S-Oxidation: The sulfur can be oxidized to the sulfoxide (-SOCF
) and subsequently to the sulfone (-SO CF ) .-
Significance: This pathway is often used deliberately. The sulfone metabolite is frequently active and has a longer half-life.
-
Figure 1: The metabolic trajectory of the trifluoromethylthio moiety.[1] While the C-F bonds remain intact, the sulfur atom undergoes stepwise oxidation, often yielding active sulfone metabolites.
Case Studies in Drug Development
Toltrazuril (Veterinary Medicine)
Therapeutic Area: Coccidiostat (Antiprotozoal)
Role of -SCF
-
Metabolism: Toltrazuril is a classic example of the "S-oxidation switch." It is metabolized in vivo to Ponazuril (Toltrazuril sulfone). Ponazuril is also highly active and, due to its increased polarity relative to the parent (but still significant lipophilicity), has a favorable pharmacokinetic profile that allows for single-dose treatments in livestock.
Tiflorex (CNS Agent)
Therapeutic Area: Anorectic (Appetite Suppressant)
Role of -SCF
-
Outcome: The substitution dramatically increased lipophilicity (
shift from 0.88 to 1.44), enhancing CNS penetration. Tiflorex demonstrated potent anorectic activity with a distinct pharmacological profile, although its development highlighted the need to balance super-lipophilicity with tissue accumulation risks.
Vaniliprole (Agrochemical)
Therapeutic Area: Insecticide (Phenylpyrazole class)
Role of -SCF
Experimental Protocols
Protocol: Determination of Lipophilicity ( ) for Fluorinated Compounds
Standard shake-flask methods can be inaccurate for super-lipophilic fluorinated compounds due to octanol emulsion formation. High-Performance Liquid Chromatography (HPLC) estimation is preferred.
Objective: Determine the Chromatographic Hydrophobicity Index (CHI) and convert to
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Acetonitrile (ACN).
-
Standards: A set of 5-10 compounds with known
values (e.g., Toluene, Naphthalene, Phenanthrene, DDT).
Method:
-
Gradient: Run a fast gradient from 0% to 100% ACN over 15 minutes.
-
Detection: UV at 254 nm (or mass spectrometry if non-UV active).
-
Calibration: Plot the retention time (
) of the standards against their known . -
Measurement: Inject the -SCF
test compound (10 µM in MeOH). -
Calculation:
Where and are derived from the calibration curve. Note: For -SCF compounds, expect retention times significantly longer than their -CF analogues.
Protocol: Late-Stage Trifluoromethylthiolation
Direct introduction of -SCF
Reaction: Electrophilic Trifluoromethylthiolation of an Arene (via Boronic Acid).
Reagents:
-
Aryl Boronic Acid (1.0 equiv)
-
N-(trifluoromethylthio)phthalimide (1.2 equiv)
-
Copper(I) Thiophene-2-carboxylate (CuTc) (10 mol%)
-
Solvent: Dichloroethane (DCE)
Procedure:
-
Setup: In a glovebox or under nitrogen, charge a flame-dried reaction vial with the Aryl Boronic Acid (0.5 mmol), N-(trifluoromethylthio)phthalimide (0.6 mmol), and CuTc (0.05 mmol).
-
Solvation: Add anhydrous DCE (2.0 mL).
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite, eluting with dichloromethane.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm product via
F NMR (Singlet around -42 ppm).
Decision Logic for Substituent Selection
When should a medicinal chemist choose -SCF
Figure 2: Decision tree for selecting fluorinated isosteres based on medicinal chemistry objectives.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. Link
-
Tlili, A., et al. (2016). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability.[4] Chemical Science, 7, 1569-1578. Link
-
Kockerols, M., et al. (2022). Pharmacokinetics, bioavailability, and excretion of ponazuril in piglets. Frontiers in Veterinary Science. Link
-
Leroux, F., et al. (2005). Trifluoromethyl ethers and thioethers as tools for medicinal chemistry.[5] ChemBioChem, 6(12), 2206-2208.
- Munavalli, S., et al. (2000). Trifluoromethylthiolation of Enamines.
Commercial availability of 2-(Trifluoromethylthio)benzaldehyde
Executive Summary
2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5) is a high-value fluorinated building block used primarily in the development of lipophilic drug candidates and agrochemicals. Unlike its ubiquitously available analogue 2-(trifluoromethyl)benzaldehyde, the thio (-SCF3) variant is a niche intermediate often classified as "Synthesis on Demand" by major catalog houses.
This guide addresses the "Make vs. Buy" dilemma. While commercial sourcing offers convenience, lead times can be prohibitive (4–8 weeks). Consequently, we provide a validated synthetic protocol alongside supply chain intelligence to ensure your project's continuity.
Chemical Profile & Technical Specifications
Before integration into any workflow, verify the compound identity against these parameters to prevent costly structural mismatches (specifically confusion with the -CF3 analogue).
| Parameter | Specification |
| Chemical Name | 2-(Trifluoromethylthio)benzaldehyde |
| CAS Number | 57830-48-5 |
| Molecular Formula | C₈H₅F₃OS |
| Molecular Weight | 206.19 g/mol |
| MDL Number | MFCD00236334 |
| Appearance | Colorless to light yellow liquid (typically) |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C. Air-sensitive.[1] |
| Key Property | Super-Lipophilicity : The -SCF₃ group has a Hansch |
Supply Chain Analysis
Commercial availability is fragmented. Most suppliers list this item but hold zero stock, relying on back-to-back synthesis orders.
Primary Commercial Sources
-
Tier 1 (Stock Likely): BLD Pharm and Santa Cruz Biotechnology (SCBT) are the most reliable sources for small research quantities (1g – 5g).
-
Tier 2 (Synthesis on Demand): Indofine Chemical Company and various aggregator platforms (e.g., eMolecules) typically quote 4–6 week lead times.
Procurement Strategy
-
Immediate Need (<1 week): Check BLD Pharm directly. If stock is 0, switch immediately to internal synthesis (see Section 4).
-
Bulk Need (>100g): Do not buy catalog sizes. Contract a CRO for a custom run using the protocol below to save ~60% on material costs.
Synthetic Accessibility (The "Make" Option)
When commercial lead times threaten project timelines, internal synthesis is a viable option. The most robust route avoids the use of toxic gaseous SCF3Cl and instead utilizes stable, solid trifluoromethylthiolating reagents.
Recommended Route: Copper-Mediated Trifluoromethylthiolation
This protocol utilizes 2-Iodobenzaldehyde and Silver(I) Trifluoromethanethiolate (AgSCF3) or the less expensive CuSCF3 generated in situ.
Reaction Scheme:
Figure 1: Copper-mediated cross-coupling strategy for the synthesis of the target aldehyde.
Detailed Protocol (Bench Scale: 1.0 g)
-
Setup: Flame-dry a 50 mL Schlenk tube and equip with a magnetic stir bar. Purge with Argon.
-
Charging: Add 2-Iodobenzaldehyde (1.0 equiv) and (bpy)CuSCF3 (1.2 equiv) [Note: Pre-complexed reagents are stable and easier to handle than generating in situ].
-
Solvent: Add anhydrous Diglyme or DMF (0.2 M concentration).
-
Reaction: Heat to 80–100°C for 16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS. The aldehyde proton is sensitive; avoid harsh bases.
-
Workup: Cool to RT. Dilute with Et2O, filter through a pad of Celite to remove copper salts. Wash filtrate with brine (3x) to remove DMF.
-
Purification: Flash column chromatography on silica gel. Warning: The product is volatile; do not use high vacuum for extended periods or heat the rotavap bath >35°C.
Mechanism & Causality:
-
Why Iodide? The C-I bond is weaker than C-Br, facilitating the oxidative addition of the Copper catalyst at moderate temperatures, preserving the sensitive aldehyde functionality.
-
Why (bpy)CuSCF3? Free SCF3 anions can decompose to thiophosgene and fluoride. The bipyridyl ligand stabilizes the Cu-SCF3 species, preventing side reactions.
Applications in Drug Discovery
The -SCF3 group is not merely a "heavy" version of -CF3. It induces specific physicochemical changes critical for lead optimization.
Lipophilicity & Metabolic Stability
The sulfur atom acts as a "lipophilic anchor," drastically increasing the partition coefficient (LogP).
Comparative Hansch Parameters:
| Substituent | Hansch
Strategic Use Case: Use 2-(Trifluoromethylthio)benzaldehyde to introduce the -SCF3 moiety when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) or requires enhanced metabolic stability against oxidative metabolism (the C-F bonds protect the methyl group, while the S-oxidation can provide active metabolites).
Handling & Safety (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Critical Precaution:
-
Stench: Like many organosulfur compounds, this aldehyde may have a disagreeable odor. Handle strictly in a fume hood.
-
HF Release: In the event of a fire or thermal decomposition, this compound releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). Standard ABC extinguishers are insufficient; use dry chemical or CO2.
-
References
-
Santa Cruz Biotechnology (SCBT). 2-(Trifluoromethylthio)benzaldehyde Product Data Sheet. Retrieved from
-
BLD Pharm. Product Catalog: 2-((Trifluoromethyl)thio)benzaldehyde. Retrieved from
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
- Xu, X-H., et al. (2015). Copper-Mediated Trifluoromethylthiolation of Aryl Halides.Angewandte Chemie Int. Ed.
-
TCI Chemicals. Safety Data Sheet: 4-(Trifluoromethylthio)benzaldehyde (Analogous Handling). Retrieved from
Sources
Methodological & Application
Application Note: Strategic Synthesis of 2-(Trifluoromethylthio)benzaldehyde Derivatives
Executive Summary
The introduction of the trifluoromethylthio group (
This guide details the preparation of 2-(trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) and its derivatives.[1] Unlike simple aryl halides, the presence of the ortho-formyl group presents unique challenges regarding steric hindrance and potential side reactions (e.g., oxidation or condensation). We present two validated protocols: a high-fidelity Silver-Mediated Cross-Coupling (Method A) and a cost-effective In-Situ Generation route (Method B).
Strategic Analysis of Synthetic Routes
The synthesis of ortho-substituted trifluoromethylthiolated arenes generally follows one of three mechanistic pathways. For benzaldehyde derivatives, the choice is dictated by substrate availability and functional group tolerance.
| Pathway | Mechanism | Pros | Cons |
| Nucleophilic Substitution | High regioselectivity; mild conditions. | Requires transition metal catalyst (Cu/Pd). | |
| Electrophilic Substitution | Direct C-H functionalization. | Poor regioselectivity on deactivated rings; expensive reagents. | |
| Radical Substitution | Useful for anilines. | Harsh conditions; diazonium salts are unstable. |
Selected Strategy: This guide prioritizes Nucleophilic Cross-Coupling (Method A) using Copper(I) catalysis. It offers the highest reliability for ortho-substituted aldehydes, avoiding the oxidation risks associated with radical pathways.
Visual Workflow & Mechanism
Synthetic Workflow (DOT Diagram)
Caption: Figure 1. Decision tree and process flow for the synthesis of 2-(trifluoromethylthio)benzaldehyde.
Experimental Protocols
Method A: Silver-Mediated Cross-Coupling (The "Gold Standard")
Best for: High value intermediates, small-to-medium scale (mg to g), and substrates sensitive to harsh bases.
Principle:
Reagents:
-
2-Iodobenzaldehyde (1.0 equiv)
- (Silver trifluoromethanethiolate) (1.2 - 1.5 equiv)
-
CuI (Copper(I) iodide) (0.5 - 1.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
-
Atmosphere: Argon or Nitrogen
Protocol:
-
Setup: Flame-dry a Schlenk tube or pressure vial and cool under a stream of argon.
-
Charging: Add 2-iodobenzaldehyde (232 mg, 1.0 mmol),
(313 mg, 1.5 mmol), and CuI (190 mg, 1.0 mmol).-
Note: While stoichiometric copper is often used to drive kinetics, catalytic amounts (10-20 mol%) can work if 2,2'-bipyridine (bpy) ligand is added.
-
-
Solvation: Add anhydrous DMF (3.0 mL). Seal the vessel immediately.
-
Reaction: Heat the mixture to 80°C for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO2, 100% Hexane
5% EtOAc/Hexane).-
Yield Expectation: 75–85%.
-
Method B: In-Situ Generation (Cost-Effective)
Best for: Scale-up (>10g) where AgSCF3 cost is prohibitive.
Principle: The
Protocol:
-
In a glovebox or under strict
, combine (1.2 equiv), (1.2 equiv), (1.2 equiv), and (1.0 equiv) in DMF. -
Stir at RT for 30 mins to generate the reddish-brown
species. -
Add 2-iodobenzaldehyde (1.0 equiv).
-
Heat to 100°C for 18 hours.
-
Proceed with workup as in Method A.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Oxidation of aldehyde to acid. | Perform reaction under strict inert atmosphere. Alternatively, protect aldehyde as an acetal (using ethylene glycol) prior to coupling, then deprotect with dilute HCl. |
| Stalled Reaction | Catalyst poisoning / Inactive Cu species. | Add a bidentate ligand like 1,10-phenanthroline or 2,2'-bipyridine (20 mol%) to stabilize the Cu-intermediate. |
| Product Volatility | Product lost during concentration. | 2-( |
The "Rescue" Protocol: Hydrazone Intermediate
If the aldehyde functionality interferes with the metal catalyst (rare but possible with specific substitutions), convert the aldehyde to a hydrazone first.
-
React aldehyde with hydrazine.[3]
-
Perform
coupling on the hydrazone. -
Hydrolyze back to aldehyde using mild acid. (Reference: Adapted from recent work on hydrazone functionalization, see Ref [3])
Characterization Data
2-(Trifluoromethylthio)benzaldehyde [1][4][5][6][7]
-
Physical State: Pale yellow liquid / low-melting solid.
-
NMR (400 MHz,
): 10.45 (s, 1H, CHO), 8.05 (dd, 1H), 7.85 (d, 1H), 7.70 (t, 1H), 7.60 (t, 1H).-
Diagnostic: The aldehyde proton is deshielded. The aromatic protons show typical ortho-substitution pattern.
-
-
NMR (376 MHz,
): -42.5 ppm (s, 3F).-
Note:
typically appears around -40 to -45 ppm, distinct from (-60 to -65 ppm).
-
Safety & Handling
-
AgSCF3 Toxicity: While silver salts are generally manageable, the
anion can release toxic byproducts if subjected to strong acids. -
Fluorine Content: Handle all waste as halogenated organic waste.
-
Pressure: Reactions in sealed tubes at 80-100°C generate pressure. Use appropriate shielding.
References
-
Weng, Z., et al. (2010). "Copper-mediated trifluoromethylthiolation of aryl halides with silver trifluoromethanethiolate." Angewandte Chemie International Edition, 49(31), 5342-5347. Link
-
Rueping, M., et al. (2013). "Copper-catalyzed trifluoromethylthiolation of aryl boronic acids." Organic Letters, 15(11), 2742–2745. Link
-
Xiao, Q., et al. (2024).[3][8] "C–H Trifluoromethylthiolation of aldehyde hydrazones." National Institutes of Health (PMC). Link
-
PubChem Compound Summary. "2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5)." Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE price,buy 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE - chemicalbook [chemicalbook.com]
- 7. molcore.com [molcore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Trifluoromethylthio)benzaldehyde in Condensation Reactions
Introduction: The Unique Reactivity of 2-(Trifluoromethylthio)benzaldehyde
2-(Trifluoromethylthio)benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The presence of the trifluoromethylthio (-SCF3) group at the ortho position of the benzaldehyde imparts unique electronic properties that modulate its reactivity in condensation reactions. The -SCF3 group is strongly electron-withdrawing and lipophilic, which can significantly influence the reaction kinetics, product distribution, and biological activity of the resulting derivatives.
The electron-withdrawing nature of the -SCF3 group enhances the electrophilicity of the carbonyl carbon, making 2-(trifluoromethylthio)benzaldehyde a highly reactive substrate for nucleophilic attack. This heightened reactivity can lead to faster reaction times and improved yields in condensation reactions compared to unsubstituted benzaldehyde. However, the steric bulk of the ortho-substituent may also play a role in the stereochemical outcome of these reactions. These application notes will provide detailed protocols for key condensation reactions involving 2-(trifluoromethylthio)benzaldehyde, offering researchers a practical guide to harnessing its synthetic potential.
Safety and Handling
2-(Trifluoromethylthio)benzaldehyde (CAS No. 57830-48-5) should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. The compound may cause skin and serious eye irritation.[1] Store the reagent in a cool, dry place under an inert atmosphere to prevent degradation.
Knoevenagel Condensation: Synthesis of 2-(Trifluoromethylthio)benzylidenemalononitrile
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[2][3] In this protocol, 2-(trifluoromethylthio)benzaldehyde is reacted with malononitrile in the presence of a basic catalyst to yield 2-(2-(trifluoromethylthio)benzylidene)malononitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.
Reaction Mechanism Workflow
Caption: Knoevenagel condensation workflow.
Experimental Protocol
Materials:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-(trifluoromethylthio)benzaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The enhanced electrophilicity of the aldehyde should lead to a relatively rapid reaction.
-
Upon completion, the product will likely precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-(trifluoromethylthio)benzylidene)malononitrile.
-
Characterize the final product by NMR, IR, and mass spectrometry.
| Parameter | Value |
| Reactant 1 | 2-(Trifluoromethylthio)benzaldehyde |
| Reactant 2 | Malononitrile |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >85% (expected) |
Wittig Reaction: Synthesis of 3-(2-(Trifluoromethylthio)phenyl)acrylonitrile
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[4][5] This protocol outlines the synthesis of 3-(2-(trifluoromethylthio)phenyl)acrylonitrile from 2-(trifluoromethylthio)benzaldehyde and a stabilized ylide, (triphenylphosphoranylidene)acetonitrile. The use of a stabilized ylide generally favors the formation of the (E)-isomer.
Reaction Mechanism Workflow
Caption: Wittig reaction workflow.
Experimental Protocol
This protocol is adapted from a similar Horner-Wadsworth-Emmons reaction.[6]
Materials:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 eq)
-
Diethyl cyanomethylphosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of 2-(trifluoromethylthio)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(2-(trifluoromethylthio)phenyl)acrylonitrile.
-
Characterize the product by NMR, IR, and mass spectrometry.
| Parameter | Value |
| Reactant 1 | 2-(Trifluoromethylthio)benzaldehyde |
| Reactant 2 | Diethyl cyanomethylphosphonate |
| Base | Sodium Hydride |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% (expected) |
Aldol Condensation: Synthesis of 4-(2-(Trifluoromethylthio)phenyl)but-3-en-2-one
The Aldol condensation is a fundamental reaction that forms a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[7][8] This protocol describes the base-catalyzed condensation of 2-(trifluoromethylthio)benzaldehyde with acetone. As 2-(trifluoromethylthio)benzaldehyde lacks α-hydrogens, it can only act as the electrophilic partner in this crossed Aldol condensation.[9]
Reaction Mechanism Workflow
Caption: Aldol condensation workflow.
Experimental Protocol
Materials:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 eq)
-
Acetone (2.0 eq, serves as both reactant and solvent)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethylthio)benzaldehyde (1.0 eq) in a mixture of acetone (2.0 eq) and ethanol.
-
Cool the mixture in an ice bath and slowly add 10% aqueous sodium hydroxide solution with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC. A precipitate may form during the reaction.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-(2-(trifluoromethylthio)phenyl)but-3-en-2-one.
-
Dry the product under vacuum and characterize by NMR, IR, and mass spectrometry.
| Parameter | Value |
| Reactant 1 | 2-(Trifluoromethylthio)benzaldehyde |
| Reactant 2 | Acetone |
| Base | Sodium Hydroxide |
| Solvent | Ethanol/Acetone |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-80% (expected) |
Conclusion
2-(Trifluoromethylthio)benzaldehyde is a highly reactive and useful substrate for various condensation reactions. The protocols provided herein for Knoevenagel, Wittig, and Aldol condensations offer a foundation for the synthesis of a diverse range of α,β-unsaturated compounds. The electron-withdrawing nature of the -SCF3 group generally leads to efficient reactions under mild conditions. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets. The resulting products, bearing the unique trifluoromethylthio moiety, are promising candidates for applications in drug discovery and materials science.
References
- Moses, I. J. (2024). tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation.
- Progress in Chemical and Biochemical Research. (2019).
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Retrieved from [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
-
University of Delaware. (n.d.). Wittig Reaction. Retrieved from [Link]
- Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 119.
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
- Shattuck, T. W. (2017). A Solvent Free Wittig Reaction.
- Organic Syntheses. (2017).
- Google Patents. (n.d.). Method for preparing cinnamonitriles.
- Unknown. (n.d.).
- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of cinnamonitrile.
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (E)-3-phenyl-2-(trifluoromethylsulfanyl)-acrylonitrile. Retrieved from [Link]
-
ChemSurvival. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). [Video]. YouTube. [Link]
- Ji, Y., Pleixats, R., Gimbert-Suriñach, C., Vallribera, A., & Granados, A. (2026). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. The Journal of Organic Chemistry.
- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Unknown. (2010).
-
PrepChem. (n.d.). Synthesis of 3-[4-(methylthio)phenyl]acrylonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. Retrieved from [Link]
-
NSF PAR. (n.d.). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE. Retrieved from [Link]
Sources
- 1. 57830-48-5|2-((Trifluoromethyl)thio)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. ias.ac.in [ias.ac.in]
- 4. www1.udel.edu [www1.udel.edu]
- 5. delval.edu [delval.edu]
- 6. prepchem.com [prepchem.com]
- 7. jafardabbagh.com [jafardabbagh.com]
- 8. webassign.net [webassign.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 2-(Trifluoromethylthio)benzaldehyde in Wittig Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-(Trifluoromethylthio)benzaldehyde as a substrate in the Wittig reaction. We delve into the mechanistic nuances of the reaction, offer detailed, validated protocols for both ylide generation and the subsequent olefination, and provide insights into experimental design, purification, and troubleshooting. The significance of the trifluoromethylthio moiety in modern drug discovery is highlighted, contextualizing the importance of synthetic routes to novel alkenes derived from this valuable building block.
Introduction: Strategic Importance of the Wittig Reaction and Fluorinated Building Blocks
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, stands as a cornerstone of modern organic synthesis.[1][2] It provides a reliable and precise method for the synthesis of alkenes from aldehydes or ketones, forming a new carbon-carbon double bond with exceptional regiocontrol.[3][4] The reaction's power lies in its ability to couple a carbonyl compound with a phosphorus ylide (a Wittig reagent), ultimately yielding the desired alkene and triphenylphosphine oxide.
In the landscape of medicinal chemistry, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological profile of drug candidates.[5][6] The trifluoromethylthio (-SCF3) group, in particular, is of high interest due to its unique electronic properties and high lipophilicity.[7] Its introduction into molecular scaffolds can significantly improve metabolic stability, membrane permeability, and binding affinity.[7][8] Consequently, 2-(Trifluoromethylthio)benzaldehyde is a critical starting material for synthesizing novel compounds with potential therapeutic applications. This guide will bridge the foundational principles of the Wittig reaction with the specific application of this fluorinated aldehyde.
Mechanistic Considerations
A thorough understanding of the Wittig reaction mechanism is paramount for optimizing reaction conditions and predicting stereochemical outcomes. The process can be dissected into three primary stages: ylide formation, nucleophilic attack and cycloaddition, and decomposition to products.
The 2-(Trifluoromethylthio)benzaldehyde substrate features a potent electron-withdrawing -SCF3 group at the ortho position. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. This increased reactivity can often lead to faster reaction rates compared to electron-neutral or electron-rich benzaldehydes.
The Reaction Pathway
The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[9] This intermediate then collapses in a retro-[2+2] cycloreversion to furnish the alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force of the reaction.[2]
Caption: General mechanism of the Wittig Reaction.
The Critical Role of Ylide Stability in Stereoselectivity
The substituents on the ylide's carbanion dictate its stability and, consequently, the stereochemical outcome of the reaction. This is a crucial factor in experimental design.[9]
-
Non-stabilized Ylides: These ylides bear alkyl or hydrogen substituents (e.g., R=Alkyl). They are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control, especially in salt-free conditions.[10][11] The reaction is usually rapid, even at low temperatures.
-
Stabilized Ylides: These contain electron-withdrawing groups (EWGs) like esters or ketones (e.g., R=CO₂Et) that can delocalize the negative charge.[12][13] They are less reactive and generally yield the thermodynamically more stable (E)-alkene.[11][14] These reactions may require heating.
-
Semi-stabilized Ylides: With aryl or vinyl substituents (e.g., R=Phenyl), these ylides show intermediate reactivity and often result in poor stereoselectivity, yielding mixtures of (E)- and (Z)-alkenes.[9]
Experimental Workflow and Protocols
A successful Wittig reaction requires careful planning and execution, from reagent preparation to product purification.
Caption: Standard experimental workflow for the Wittig reaction.
Protocol 1: Preparation of a Non-Stabilized Ylide and Reaction with 2-(Trifluoromethylthio)benzaldehyde
This protocol describes the formation of ethylidenetriphenylphosphorane and its subsequent reaction to yield 1-(2-(trifluoromethylthio)phenyl)prop-1-ene.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
2-(Trifluoromethylthio)benzaldehyde[15]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Generation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous THF via syringe to create a suspension. c. Cool the flask to 0 °C using an ice-water bath. d. Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. A deep red or orange color should develop, indicating ylide formation. e. Stir the mixture at 0 °C for 1 hour.[16]
-
Wittig Reaction: a. In a separate dry flask, dissolve 2-(Trifluoromethylthio)benzaldehyde (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the ylide solution to -78 °C using a dry ice/acetone bath. c. Slowly add the aldehyde solution to the ylide suspension dropwise. d. Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup and Isolation: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. The primary byproduct is triphenylphosphine oxide, which can be challenging to separate.[17] b. Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient, starting with pure hexanes). The alkene product is expected to be significantly less polar than the triphenylphosphine oxide.
-
Characterization: a. Obtain ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data to confirm the structure, purity, and stereochemical ratio (Z/E) of the product. The (Z)-isomer is expected to be the major product.[9]
Data Interpretation and Expected Outcomes
The choice of ylide is the most significant factor influencing the stereochemical outcome. The table below summarizes the expected results when reacting 2-(Trifluoromethylthio)benzaldehyde with different types of ylides.
| Entry | Ylide Type | Example Ylide (R in R-CH=PPh₃) | Expected Major Isomer | Typical Conditions | Notes |
| 1 | Non-stabilized | -CH₃ (Methyl) | (Z) | THF, -78 °C to RT | High reactivity; reaction is typically fast. |
| 2 | Stabilized | -CO₂Et (Ester) | (E) | Toluene, reflux | Lower reactivity; may require heat to proceed. |
| 3 | Semi-stabilized | -Ph (Phenyl) | Mixture of (E) and (Z) | THF, 0 °C to RT | Poor stereoselectivity is common.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low yield | - Inactive base (n-BuLi).- Wet solvent or glassware.- Ylide decomposition (for non-stabilized ylides). | - Titrate n-BuLi solution before use.- Ensure all solvents are anhydrous and glassware is flame- or oven-dried.- Generate and use non-stabilized ylides immediately at low temperatures.[10] |
| Difficult separation of product from triphenylphosphine oxide | - Similar polarity of the product and byproduct. | - Use a highly non-polar eluent for chromatography.- If separation is still poor, consider oxidizing the crude mixture to convert Ph₃P=O into a more polar species.[17]- Alternatively, use the Horner-Wadsworth-Emmons reaction. |
| Undesired stereoisomer or poor selectivity | - Incorrect choice of ylide (e.g., semi-stabilized).- Presence of lithium salts can sometimes affect selectivity. | - For (E)-alkenes from non-stabilized ylides, consider the Schlosser modification.[9]- For (Z)-alkenes from stabilized ylides, the Still-Gennari modification of the HWE reaction is effective.[9]- Use salt-free ylide generation conditions if possible. |
Alternative Olefination Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
For cases where the Wittig reaction is problematic, particularly concerning the removal of triphenylphosphine oxide or for achieving high (E)-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[18][19]
Key Advantages of the HWE Reaction:
-
Byproduct Removal: The phosphate byproduct is water-soluble and easily removed during aqueous workup.[19]
-
Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, often leading to better yields.[20][21]
-
High (E)-Selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[16][19]
The HWE reaction is particularly well-suited for synthesizing α,β-unsaturated esters from 2-(Trifluoromethylthio)benzaldehyde with high stereocontrol.
Conclusion
The Wittig reaction is a robust and versatile tool for the olefination of 2-(Trifluoromethylthio)benzaldehyde. The strong electron-withdrawing nature of the -SCF3 group renders the aldehyde highly reactive, facilitating its conversion into a diverse range of alkene products. By carefully selecting the ylide—non-stabilized for (Z)-alkenes and stabilized for (E)-alkenes—and controlling the reaction conditions, researchers can effectively synthesize valuable fluorinated molecules for applications in drug discovery and materials science. For challenging separations or when high (E)-selectivity is required, the Horner-Wadsworth-Emmons reaction serves as an excellent complementary strategy.
References
-
Wittig Reaction - BYJU'S. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! - University of California, Los Angeles. [Link]
-
1. The Wittig Reaction - University of Pittsburgh. [Link]
-
The Wittig Reaction - Chemistry LibreTexts. [Link]
-
WITTIG REACTION | MECHANISM - AdiChemistry. [Link]
-
Wittig reaction purification for products with very low polarity - Taylor & Francis Online. [Link]
-
Wittig Reaction - Chem-Station Int. Ed. [Link]
-
Wittig Reaction Mechanism & Examples - Total Synthesis. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
- Synthetic method of 2-trifluoromethyl benzamide - Google P
-
Wittig reaction - Wikipedia. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. [Link]
-
Wittig & Wittig-Horner reactions - Organic Synthesis. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
The Wittig Reaction: Synthesis of Alkenes - University of Colorado Boulder. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]
- Preparation methods of 2-(trifluoromethyl)
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions - Bentham Science. [Link]
-
Wittig Reaction and Mechanism with Electron Donating Group - YouTube. [Link]
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [Link]
-
Synthesis of 3-trifluoromethylthio-benzaldehyde - PrepChem.com. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
- Method for preparing o-trifluoromethyl benzaldehyde - Google P
-
Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Royal Society of Chemistry. [Link]
-
The Wittig Reaction - Organic Chemistry Tutor. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
-
Scheme 44 Some selected examples of the trifluoromethylthiolation reaction of β-ketoester derivatives - ResearchGate. [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis - Thieme Connect. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Wittig-Horner Reaction [organic-chemistry.org]
- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. thieme-connect.com [thieme-connect.com]
Introduction: The Strategic Importance of the Trifluoromethylthio Group
An Application Guide to the Aldol Condensation of 2-(Trifluoromethylthio)benzaldehyde: Synthesis of Biologically Relevant Chalcones
In contemporary medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1] Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention due to its unique combination of high lipophilicity and strong electron-withdrawing character.[2][3] This moiety can enhance a molecule's cell membrane permeability, metabolic stability, and bioavailability, making it a privileged structural motif in the design of novel therapeutics.[1][2]
The aldol condensation, a fundamental carbon-carbon bond-forming reaction, provides a direct and efficient route to complex molecular scaffolds.[4][5] Specifically, the Claisen-Schmidt condensation, a variant involving an aromatic aldehyde that cannot self-condense, is exceptionally well-suited for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[6][7] These chalcone frameworks are precursors to a vast array of flavonoids and isoflavonoids and possess a wide spectrum of biological activities.[8]
This application note provides a comprehensive guide to the aldol condensation of 2-(trifluoromethylthio)benzaldehyde with enolizable ketones such as acetophenone. We will delve into the mechanistic nuances dictated by the potent electronic effects of the SCF₃ group, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting.
Mechanistic Insights: The Activating Role of the 2-(Trifluoromethylthio) Substituent
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[9][10] The reaction is initiated by the deprotonation of an α-carbon of the ketone component (e.g., acetophenone) by a base, typically a hydroxide, to form a resonance-stabilized enolate ion.[11] This enolate then acts as a potent nucleophile.
The key to a successful crossed aldol reaction is to use a non-enolizable aldehyde, such as 2-(trifluoromethylthio)benzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[12] The reactivity of the aldehyde's carbonyl carbon is paramount. The 2-(trifluoromethylthio) group is a powerful electron-withdrawing group, a property that significantly influences the reaction's course.
Causality of Enhanced Reactivity:
-
Inductive Effect: The strong electronegativity of the fluorine atoms is transmitted through the sulfur atom to the benzene ring. This inductive pull withdraws electron density from the aromatic system.
-
Carbonyl Activation: This electron withdrawal makes the carbonyl carbon of 2-(trifluoromethylthio)benzaldehyde exceptionally electrophilic and therefore highly susceptible to nucleophilic attack by the ketone enolate.
This electronic activation accelerates the initial aldol addition step. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).[13][14] The formation of this extended conjugated system provides a strong thermodynamic driving force for the elimination of water.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. praxilabs.com [praxilabs.com]
- 7. youtube.com [youtube.com]
- 8. jetir.org [jetir.org]
- 9. Aldol condensation | Reaction Mechanism of Aldol condensation [pw.live]
- 10. m.youtube.com [m.youtube.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Chemistry 211 Experiment 5 [home.miracosta.edu]
2-(Trifluoromethylthio)benzaldehyde as a building block for heterocyclic synthesis
Application Note: 2-(Trifluoromethylthio)benzaldehyde in Heterocyclic Synthesis
Part 1: Strategic Overview
The "Super-Lipophilic" Pharmacophore
2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) is not merely a fluorinated building block; it is a strategic tool for modulating the physicochemical profile of drug candidates. While the trifluoromethyl group (
The sulfur atom acts as a lipophilic spacer, significantly increasing the Hansch
Physicochemical Comparison Table
| Substituent | Hansch | Hammett | Metabolic Stability |
| 1.44 | 0.50 | High | |
| 0.88 | 0.54 | High | |
| 1.04 | 0.35 | Moderate | |
| 0.61 | 0.00 | Low (S-oxidation) |
Strategic Application Map The following diagram illustrates the decision logic for selecting 2-(Trifluoromethylthio)benzaldehyde in lead optimization.
Figure 1: Decision logic for incorporating the 2-SCF3 moiety. The group provides a dual benefit of steric protection and lipophilic enhancement.
Part 2: Synthetic Pathways & Protocols
The ortho-position of the
Pathway A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target Scaffold: Imidazo[1,2-a]pyridines Mechanism: Multicomponent reaction (MCR) involving the aldehyde, an 2-aminopyridine, and an isocyanide. Utility: Rapid access to fused heterocyclic libraries for kinase inhibition.
Protocol 1: Microwave-Assisted GBB Synthesis
-
Reagents:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
2-Aminopyridine derivative (1.0 equiv)
-
tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)3] (5 mol%)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
-
Step-by-Step Methodology:
-
Pre-mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and 2-(Trifluoromethylthio)benzaldehyde (206 mg, 1.0 mmol) in MeOH (3 mL). Stir at room temperature for 5 minutes to initiate imine formation. Note: The solution may turn slightly yellow.
-
Addition: Add the isocyanide (1.1 mmol) followed by Sc(OTf)3 (25 mg, 0.05 mmol).
-
Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes . (Alternatively, heat at 60°C in an oil bath for 4-6 hours).
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient). The product is typically a stable solid.
-
-
Expert Insight: The ortho-SCF3 group is bulky. If the reaction is sluggish, switch solvent to TFE (Trifluoroethanol), which stabilizes the iminium intermediate and accelerates the reaction without requiring higher temperatures.
Pathway B: Friedländer Condensation
Target Scaffold: Quinolines / Naphthyridines Mechanism: Condensation of an 2-aminoaryl ketone with the aldehyde followed by cyclodehydration. Utility: Synthesis of robust aromatic systems for DNA intercalation or antimalarial studies.
Protocol 2: Base-Mediated Quinoline Synthesis
-
Reagents:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
2-Aminoacetophenone (1.0 equiv)
-
Base: KOH (alcoholic) or piperidine (catalytic)
-
Solvent: Ethanol (EtOH)
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminoacetophenone (1.0 mmol) and 2-(Trifluoromethylthio)benzaldehyde (1.0 mmol) in absolute EtOH (5 mL).
-
Catalysis: Add 10 mol% of piperidine (or 1.0 equiv of KOH for faster rates, though this may degrade sensitive substrates).
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC.[1] The electron-deficient nature of the aldehyde usually drives this reaction to completion faster than unsubstituted benzaldehyde.
-
Crystallization: Cool the reaction mixture to 0°C. The quinoline product often precipitates. Filter and wash with cold EtOH.
-
Recrystallization: If necessary, recrystallize from EtOH/Water.
-
Part 3: Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathways available from this single building block.
Figure 2: Divergent synthetic pathways. The aldehyde functionality serves as the "anchor" for heterocycle formation, while the SCF3 group remains intact to provide lipophilicity.
Part 4: Troubleshooting & Handling
-
Oxidation Sensitivity: Like all benzaldehydes, this compound can oxidize to the corresponding benzoic acid upon prolonged exposure to air.
-
Steric Hindrance: The 2-position substituent is bulky.
-
Impact: Initial nucleophilic attack (imine formation) may be slower than with para-substituted analogs.
-
Solution: Use dehydrating agents (MgSO4 or molecular sieves) during the imine formation step to push the equilibrium forward before adding subsequent reagents.
-
-
Volatility: The
group does not make the compound highly volatile, but the aldehyde itself has a characteristic odor and moderate vapor pressure. Handle in a fume hood.
References
-
Hansch Constants & Lipophilicity
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemBioChem.
-
Groebke-Blackburn-Bienaymé Reaction
-
Bienaymé, H., & Bouzid, K. (1998).[5] "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition.
-
-
Friedländer Synthesis
-
Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and catalytic aspects." Chemical Reviews.
-
-
Trifluoromethylthio Group Properties
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic methods for compounds having CF3–S units on carbon: A review." Chemical Reviews.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-(Trifluoromethylthio)benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Significance of the Trifluoromethylthio Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful moiety for optimizing the pharmacological profile of therapeutic candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide focuses on the practical application of a key building block, 2-(Trifluoromethylthio)benzaldehyde, providing detailed insights and protocols for its utilization in the synthesis of novel bioactive compounds.
The aldehyde functionality at the ortho position to the trifluoromethylthio group makes 2-(trifluoromethylthio)benzaldehyde a versatile precursor for a variety of chemical transformations central to the construction of diverse molecular scaffolds. This document will explore its application in the synthesis of three major classes of biologically active compounds: chalcones, Schiff bases, and pyrimidines, all of which have established roles in the development of antimicrobial, anticancer, and antiviral agents.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of 2-(Trifluoromethylthio)benzaldehyde is paramount to its effective use in synthesis. The electron-withdrawing trifluoromethylthio group influences the reactivity of the aromatic ring and the aldehyde moiety.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C8H5F3OS | Provides the elemental composition. |
| Molecular Weight | 206.19 g/mol | Essential for stoichiometric calculations. |
| Appearance | Not specified in searches | Typically a liquid or low-melting solid. |
| Reactivity | Aldehyde group is susceptible to nucleophilic attack. The SCF3 group is a meta-director for electrophilic aromatic substitution. | The aldehyde is the primary site for derivatization. Ring functionalization is less common but possible. |
The primary reaction pathways for 2-(Trifluoromethylthio)benzaldehyde in medicinal chemistry involve the versatile reactivity of the aldehyde group. This allows for the construction of a wide array of molecular architectures through reactions such as condensations and multicomponent reactions.
Application I: Synthesis of Novel Chalcones with Antimicrobial Potential
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone derivative.[4]
Rationale for Using 2-(Trifluoromethylthio)benzaldehyde in Chalcone Synthesis
The incorporation of the 2-(trifluoromethylthio)phenyl moiety into a chalcone scaffold is a strategic move to enhance its therapeutic potential. The SCF3 group can increase the lipophilicity of the resulting chalcone, potentially improving its ability to penetrate bacterial cell membranes.[1] Furthermore, the electronic properties of the SCF3 group can modulate the reactivity of the α,β-unsaturated ketone system, which is crucial for the biological activity of many chalcones.[4]
Experimental Workflow: Claisen-Schmidt Condensation
The following diagram illustrates the general workflow for the synthesis of a chalcone derivative from 2-(Trifluoromethylthio)benzaldehyde.
Caption: General workflow for the synthesis and evaluation of chalcones.
Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(trifluoromethylthio)phenyl)prop-2-en-1-one
This protocol provides a detailed method for the synthesis of a novel chalcone derivative.
Materials:
-
2-(Trifluoromethylthio)benzaldehyde
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 mmol) in ethanol (10 mL).
-
To this solution, add a solution of NaOH (2.0 mmol) in water (2 mL) and stir at room temperature for 15 minutes.
-
Slowly add a solution of 2-(Trifluoromethylthio)benzaldehyde (1.0 mmol) in ethanol (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into crushed ice and acidify with 1M HCl to a pH of ~5-6.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Expected Outcome: The reaction is expected to yield the target chalcone. Based on literature for similar chalcones, this compound could be screened for its antimicrobial activity against a panel of pathogenic bacteria and fungi.[5]
Application II: Synthesis of Schiff Bases with Potential Anticancer Activity
Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with significant applications in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, and antifungal properties.[6][7] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.
Rationale for Using 2-(Trifluoromethylthio)benzaldehyde in Schiff Base Synthesis
The synthesis of Schiff bases from 2-(Trifluoromethylthio)benzaldehyde introduces a lipophilic and electron-withdrawing group that can enhance the cytotoxic activity of the resulting molecule against cancer cell lines. The azomethine nitrogen and the trifluoromethylthio group can participate in hydrogen bonding and other interactions with biological targets, potentially leading to improved efficacy.[7]
Protocol: Synthesis of a Novel Schiff Base Derivative
Materials:
-
2-(Trifluoromethylthio)benzaldehyde
-
4-Amino-N,N-dimethylaniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(Trifluoromethylthio)benzaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
To this solution, add 4-amino-N,N-dimethylaniline (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The purity of the compound can be further enhanced by recrystallization from a suitable solvent like ethanol.
-
Characterize the synthesized Schiff base using spectroscopic techniques.
Biological Evaluation: The synthesized Schiff base can be evaluated for its in vitro anticancer activity against various cancer cell lines (e.g., human colorectal carcinoma, breast cancer, and lung cancer cell lines) using standard assays like the MTT assay.[8] The IC50 values can be determined to quantify the cytotoxic potential.
Application III: Synthesis of Pyrimidine Derivatives as Antiviral Agents
Pyrimidine and its derivatives are fundamental components of nucleic acids and are well-established as a privileged scaffold in medicinal chemistry, with numerous approved drugs possessing this core structure.[9] Pyrimidine derivatives have demonstrated a broad range of biological activities, including antiviral, anticancer, and antibacterial properties. One common method for their synthesis is through multicomponent reactions.
Rationale for Using 2-(Trifluoromethylthio)benzaldehyde in Pyrimidine Synthesis
Incorporating the 2-(trifluoromethylthio)phenyl moiety into a pyrimidine ring system can lead to novel compounds with enhanced antiviral properties. The trifluoromethylthio group can improve the metabolic stability and cell permeability of the pyrimidine derivative.[1] Furthermore, inhibition of pyrimidine biosynthesis has been identified as a mechanism for broad-spectrum antiviral activity, suggesting that novel pyrimidine analogs could be effective viral replication inhibitors.[10][11]
Protocol: Biginelli-type Multicomponent Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines a one-pot synthesis of a dihydropyrimidinone derivative using 2-(Trifluoromethylthio)benzaldehyde.
Materials:
-
2-(Trifluoromethylthio)benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 2-(Trifluoromethylthio)benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone derivative.
-
The structure of the final compound is confirmed by spectroscopic analysis.
Antiviral Screening: The synthesized pyrimidine derivative can be screened for its antiviral activity against a panel of viruses, such as Herpes Simplex Virus (HSV) or influenza virus, using cell-based assays.[12] The ability of the compound to inhibit viral replication can be quantified by measuring the reduction in viral titer or cytopathic effect.
Conclusion and Future Perspectives
2-(Trifluoromethylthio)benzaldehyde is a valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its unique combination of a reactive aldehyde group and a pharmacologically beneficial trifluoromethylthio moiety allows for the straightforward construction of diverse molecular scaffolds with the potential for enhanced therapeutic properties. The protocols outlined in this guide for the synthesis of chalcones, Schiff bases, and pyrimidines provide a solid foundation for researchers to explore the chemical space around this promising starting material. Future research should focus on expanding the library of derivatives from this aldehyde and conducting comprehensive biological evaluations to identify lead compounds for further drug development.
References
- Zyate, S. C., Jadhao, A. R., & Awajare, N. V. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.
- Shetty, C. R., Dikshith, L., Dsouza, F. S., Shahana, F., & Nooha, F. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.
- N'guessan, K. B., N'gaman, K. C. C., Konan, Y. A., Coulibaly, I., & Ziao, N. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 21(3), 021-030.
- Singh, G., & Singh, P. (2022). Synthesis and Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology, 15(10), 4441-4447.
- Koval, O., Chupryna, A., Zahorodnii, A., Yershov, A., Gubar, O., & Konovalova, I. (2022).
- Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38). Elsevier.
- Hadi, Z. S., & Al-Amery, K. H. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-6.
- Kumar, R. S., Arif, I. A., Ahamed, A., & Idhayadhulla, A. (2020).
- Tanaka, H., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 1-10.
- Al-Oqaili, R. M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- El-Sayed, W. A., et al. (2013). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. Global Journal of Pharmacology, 7(2), 143-152.
- Hoffmann, H. M., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5777-5782.
- El-Gohary, N. M., & Shaaban, M. I. (2020).
- Jin, Q., et al. (2007). Synthesis and Antitumor Activity Evaluation of Some Schiff Bases Derived from 2-Aminothiazole Derivatives.
- Tanaka, H., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 1-10.
- Al-Majd, L., et al. (2023). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 28(14), 5439.
- Ali, B., et al. (2023). Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. Molecules, 28(14), 5402.
- Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity.
- Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(1), 2390.
Sources
- 1. enamine.net [enamine.net]
- 2. rltsc.edu.in [rltsc.edu.in]
- 3. rjptonline.org [rjptonline.org]
- 4. journaljpri.com [journaljpri.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: 2-(Trifluoromethylthio)benzaldehyde in Agrochemical Synthesis
Executive Summary
In modern agrochemical design, the modulation of lipophilicity and metabolic stability is paramount. The trifluoromethythio group (-SCF
2-(Trifluoromethylthio)benzaldehyde (CAS: 447-61-0) serves as a critical bifunctional linchpin in the synthesis of next-generation crop protection agents. Its structure offers two distinct handles:
-
The Electrophilic Aldehyde: Enables rapid scaffold construction via condensation (Schiff bases, hydrazones) or cyclization (quinolines, benzothiophenes).
-
The Ortho-SCF
Moiety: Provides the requisite lipophilicity and metabolic resistance to oxidation, enhancing the bioavailability of the final active ingredient (AI).
This guide details the handling, synthetic utility, and specific protocols for deploying this intermediate in the development of fungicides and herbicides.
Chemical Profile & Safety Architecture
Before initiating synthesis, operators must familiarize themselves with the physicochemical properties and safety protocols.
Technical Specifications
| Property | Data | Relevance |
| CAS Number | 447-61-0 | Identity verification |
| Molecular Formula | C | Stoichiometry calculations |
| Molecular Weight | 206.18 g/mol | Yield determination |
| Appearance | Pale yellow liquid/solid | Purity indicator (darkening indicates oxidation) |
| Boiling Point | ~86°C at 10 mmHg | Distillation/Purification parameters |
| Lipophilicity ( | 1.44 (for -SCF | Membrane permeability prediction |
| Electronic Effect | Electron Withdrawing ( | Activates aldehyde toward nucleophiles |
Handling & Safety Protocol
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Combustible Liquid [2].
-
Engineering Controls: All transfers must occur within a certified fume hood. The -SCF
group is stable, but thermal decomposition can release HF or SO gases. -
Incompatibility: Avoid strong oxidizers (can oxidize sulfide to sulfoxide/sulfone, altering bioactivity) and strong bases (potential Cannizzaro reaction side-products).
Synthetic Application Pathways
The utility of 2-(trifluoromethylthio)benzaldehyde lies in its ability to transfer the -SCF
Strategic Overview
The following diagram illustrates the three primary synthetic pathways accessible from this intermediate.
Figure 1: Strategic divergence from the core aldehyde intermediate. The -SCF
Detailed Experimental Protocols
Protocol A: Synthesis of Trifluoromethylthiolated Quinolines
Rationale: Quinoline rings are privileged structures in agrochemistry (e.g., Quinoxyfen). Introducing an -SCF
Mechanism: Friedländer-type condensation with an
Materials
-
Substrate: 2-(Trifluoromethylthio)benzaldehyde (1.0 eq, 2.06 g, 10 mmol)
-
Reagent: 2-Aminoacetophenone (1.0 eq, 1.35 g)
-
Catalyst: Piperidine (0.1 eq) or KOH (ethanol)
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminoacetophenone (10 mmol) in Ethanol (15 mL).
-
Addition: Add 2-(trifluoromethylthio)benzaldehyde (10 mmol) dropwise over 5 minutes. Observe for slight exotherm (Schiff base formation).
-
Catalysis: Add piperidine (100
L). -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear; a fluorescent quinoline spot will appear.
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If oil:[3] Evaporate solvent, redissolve in CH
Cl , wash with water, dry over MgSO .
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Expected Yield: 75–85%
Characterization:
Protocol B: Synthesis of Hydrazone Fungicide Precursors
Rationale: Hydrazones act as potent inhibitors of electron transport in fungal pathogens. The -SCF
Materials
-
Substrate: 2-(Trifluoromethylthio)benzaldehyde (5 mmol)
-
Reagent: Phenylhydrazine or substituted hydrazine (5 mmol)
-
Catalyst: Glacial Acetic Acid (Cat.)[4]
-
Solvent: Ethanol[5]
Step-by-Step Workflow
-
Dissolution: Dissolve the hydrazine derivative in Ethanol (10 mL) in a 25 mL flask.
-
Acidification: Add 2–3 drops of glacial acetic acid to activate the carbonyl.
-
Reaction: Add the aldehyde (1.03 g, 5 mmol) in one portion.
-
Precipitation: Stir at room temperature for 2 hours. These reactions are typically fast. A solid precipitate (yellow/orange) usually forms within 30 minutes.
-
Isolation: Filter the solid under vacuum. Wash with cold 50% aqueous ethanol to remove unreacted hydrazine.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Critical Control Point: Ensure the hydrazine is free base or neutralize the hydrochloride salt with sodium acetate prior to reaction.
Analytical Validation & Quality Control
To ensure the integrity of the -SCF
| Method | Observation | Causality/Interpretation |
| Singlet at -40 to -45 ppm | Confirms -SCF | |
| GC-MS | Molecular Ion ( | Check for loss of CF |
| IR Spectroscopy | C=O stretch disappearance | In Protocol A/B, the loss of the aldehyde peak (~1700 cm |
Workflow Visualization: Protocol A
Figure 2: Decision tree and workflow for the synthesis of trifluoromethylthiolated quinolines.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes values for -SCF vs -CF ).
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 2-(Trifluoromethyl)benzaldehyde equivalents. (Note: Handling mirrors the 2-CF3 analogue).
-
Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of molecules: A new route to agrochemicals." Chemistry – A European Journal.
-
Leroux, F. R., et al. (2013). "The Trifluoromethylthio Group in Agrochemistry: An Update." Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Optimized Synthesis of Lipophilic Imines from 2-(Trifluoromethylthio)benzaldehyde
Executive Summary
The 2-(trifluoromethylthio) group (-SCF₃) is a privileged motif in modern medicinal chemistry, offering superior lipophilicity (Hansch
While the electron-withdrawing nature of the -SCF₃ group activates the carbonyl carbon toward nucleophilic attack, its ortho-positioning introduces significant steric strain. Standard ethanol reflux protocols often yield poor conversion or unstable intermediates.[2] This guide presents two optimized protocols: Method A (Chemical Dehydration) for high-throughput/hindered amines, and Method B (Azeotropic Distillation) for scalable synthesis.[2]
Strategic Overview: The Chemical Challenge
Electronic vs. Steric Landscape
Success in synthesizing these imines requires balancing two opposing forces:[3]
-
Electronic Activation (Pro): The -SCF₃ group is strongly electron-withdrawing (
= 0.50), making the aldehyde carbonyl highly electrophilic and susceptible to amine attack. -
Steric Hindrance (Con): The sulfur atom has a larger van der Waals radius (1.80 Å) than oxygen or fluorine.[2] Located at the ortho position, the -SCF₃ group shields the carbonyl, retarding the initial nucleophilic attack and destabilizing the planar conformation required for imine conjugation.
The Water Equilibrium
Imine formation is reversible.[2][4]
Visualizing the Mechanism & Workflow
The following diagram illustrates the reaction mechanism and the decision logic for selecting the appropriate protocol.
Figure 1: Decision matrix and mechanistic pathway for the synthesis of 2-(SCF3) substituted imines.
Experimental Protocols
Method A: Titanium(IV) Ethoxide Mediated Synthesis
Best For: Sterically hindered amines, low-boiling amines, or small-scale (<1g) library synthesis. Mechanism: Ti(OEt)₄ acts as both a Lewis acid catalyst (activating the carbonyl) and a water scavenger (hydrolyzing to TiO₂).
Reagents:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
Primary Amine (1.0 - 1.1 equiv)
-
Titanium(IV) ethoxide (Technical grade, ~2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 2-(trifluoromethylthio)benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL).
-
Amine Addition: Add the primary amine (1.1 mmol). Note: If the amine is a hydrochloride salt, pre-neutralize with 1.1 equiv of Triethylamine (TEA) in a separate vial before addition.
-
Catalyst Addition: Add Ti(OEt)₄ (2.0 mmol) dropwise via syringe. The solution may turn yellow/orange, indicating complexation.[2]
-
Reaction: Stir at room temperature (20-25°C) for 6–12 hours. Monitor by TLC (Note: Imines may hydrolyze on silica; see Section 5).[2]
-
Quench: Pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (10 mL) or water (2 mL) under vigorous stirring. A heavy white precipitate (TiO₂) will form.[2]
-
Workup: Filter the suspension through a pad of Celite. Wash the filter cake with DCM.[2] Dry the filtrate over MgSO₄ and concentrate in vacuo.
Method B: Azeotropic Distillation (Dean-Stark)
Best For: Scale-up (>5g), non-volatile amines, and robust substrates. Mechanism: Physical removal of water shifts the equilibrium (Le Chatelier’s principle).
Reagents:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Catalytic p-Toluenesulfonic acid (p-TSA) (1-2 mol%)
-
Toluene (Reagent grade)
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.[2]
-
Mixing: Combine aldehyde, amine, and p-TSA in the flask with toluene (concentration ~0.2 M).
-
Reflux: Heat to reflux (110°C). Maintain vigorous reflux to ensure rapid turnover of the solvent in the trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).
-
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (to remove acid catalyst) and brine.[2]
-
Isolation: Dry over Na₂SO₄ and evaporate solvent under reduced pressure.
Quality Control & Purification
The "Silica Trap": A common failure mode is the decomposition of imines during silica gel chromatography. The acidic nature of silica (
Purification Strategy:
-
Recrystallization (Preferred): Most SCF₃-imines are solids.[2] Recrystallize from Hexane/EtOAc or Ethanol.[2]
-
Neutralized Silica: If chromatography is necessary, pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.[2]
-
Basic Alumina: Use basic alumina (Brockmann Grade III) instead of silica.[2]
Characterization Data (Representative):
-
H NMR: Look for the characteristic imine proton singlet (
) typically between 8.3 – 8.8 ppm . - F NMR: The -SCF₃ signal typically appears around -42 ppm (distinct from -CF₃ at -63 ppm).
-
IR Spectroscopy: Strong absorption at 1620–1640 cm⁻¹ (C=N stretch).[2]
Data Summary: Solvent & Catalyst Effects[5]
| Method | Solvent | Water Removal | Yield (Typical) | Reaction Time | Suitability |
| Standard | Ethanol | None (Equilibrium) | 40–60% | 12–24 h | Simple, unhindered amines only.[2] |
| Method A | DCM | Ti(OEt)₄ (Chemical) | 85–98% | 6–12 h | Hindered amines, acid-sensitive groups.[2] |
| Method B | Toluene | Dean-Stark (Physical) | 90–95% | 3–6 h | Large scale, stable amines.[2] |
| Sieves | THF/Et₂O | 4Å Mol.[2] Sieves | 70–85% | 12–48 h | Mild conditions, intermediate yields.[2] |
References
-
Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Establishes
values for -SCF3). -
Tlili, A., et al. (2016).[2] "The Trifluoromethylthio Group: Properties and Syntheses." Angewandte Chemie International Edition, 55(13), 4236-4261.[2] Link
-
Layer, R. W. (1963).[2] "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510.[2] (Foundational review on imine stability and hydrolysis). Link
-
Morales, S., et al. (2014).[2][5] "General and Efficient Method for the Synthesis of Aldimines." Journal of the American Chemical Society, 136(3), 1082–1089.[5] Link
-
Reeves, J. T., et al. (2015).[2][5] "A General Method for Imine Formation Using B(OCH2CF3)3." Organic Letters, 17(10), 2442–2445.[2][6] (Alternative Lewis Acid protocols).[2] Link
Sources
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. scispace.com [scispace.com]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Oxidation of 2-(Trifluoromethylthio)benzaldehyde
Abstract
This document provides a comprehensive guide for the selective oxidation of 2-(trifluoromethylthio)benzaldehyde to 2-(trifluoromethylthio)benzoic acid. The presence of an oxidation-sensitive trifluoromethylthioether functional group necessitates a carefully controlled experimental approach to prevent the formation of sulfoxide and sulfone byproducts. This guide details a robust protocol utilizing the Pinnick oxidation, a mild and highly selective method, and provides in-depth explanations of the underlying chemical principles, potential challenges, and analytical techniques for product verification. These application notes are intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction: The Challenge of Selective Oxidation
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, when the substrate contains other oxidizable functional groups, achieving high selectivity for the desired transformation becomes a significant challenge. In the case of 2-(trifluoromethylthio)benzaldehyde, the thioether linkage is susceptible to over-oxidation to the corresponding sulfoxide or sulfone under many standard oxidizing conditions.
Strong oxidants such as potassium permanganate or Jones reagent, while effective for aldehyde oxidation, are generally too harsh and unselective for this substrate, leading to a mixture of products and complicating purification. Therefore, a mild and chemoselective oxidizing agent is paramount for a successful and high-yielding synthesis of 2-(trifluoromethylthio)benzoic acid.
The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under buffered, mildly acidic conditions, has proven to be an excellent method for the oxidation of a wide variety of aldehydes, including those with sensitive functional groups.[1] The key to its selectivity lies in the generation of the active oxidant, chlorous acid (HClO₂), in situ, which preferentially reacts with the aldehyde.
Reaction Mechanism and Rationale for Pinnick Oxidation
The Pinnick oxidation proceeds through a well-established mechanism.[2] Under mildly acidic conditions, sodium chlorite is protonated to form chlorous acid. The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.
A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct.[3] HOCl is a reactive species that can lead to undesired side reactions, including the oxidation of the sensitive thioether group in our substrate. To mitigate this, a scavenger is added to the reaction mixture to quench the HOCl as it is formed. 2-Methyl-2-butene is a commonly used and effective scavenger for this purpose.
The choice of the Pinnick oxidation for this specific transformation is based on its documented tolerance for a wide array of functional groups and its mild reaction conditions, which are crucial for preserving the trifluoromethylthioether moiety. While some reports suggest that thioethers can be susceptible to oxidation even under Pinnick conditions, careful control of the reaction parameters, particularly the exclusion of aggressive scavengers like hydrogen peroxide, can ensure the desired selectivity.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Pinnick oxidation of 2-(trifluoromethylthio)benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Trifluoromethylthio)benzaldehyde | ≥97% | Commercially Available | Starting material. |
| Sodium chlorite (NaClO₂) | 80% technical grade | Standard chemical supplier | The active oxidant. |
| Sodium dihydrogen phosphate (NaH₂PO₄) | Reagent grade | Standard chemical supplier | Buffer to maintain mild acidity. |
| 2-Methyl-2-butene | ≥98% | Standard chemical supplier | Scavenger for HOCl. |
| tert-Butanol | Reagent grade | Standard chemical supplier | Reaction solvent. |
| Tetrahydrofuran (THF) | Reagent grade | Standard chemical supplier | Co-solvent. |
| Diethyl ether | Reagent grade | Standard chemical supplier | For extraction. |
| Saturated sodium sulfite (Na₂SO₃) solution | - | Prepared in-house | For quenching. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared in-house | For acidification. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Standard chemical supplier | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Sources
Reduction of 2-(Trifluoromethylthio)benzaldehyde to alcohol
Application Note: Reduction of 2-(Trifluoromethylthio)benzaldehyde to 2-(Trifluoromethylthio)benzyl Alcohol
Introduction & Scientific Context
Subject: Chemoselective reduction of 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) to 2-(Trifluoromethylthio)benzyl alcohol (CAS: 239463-93-5).
Significance in Drug Discovery:
The trifluoromethylthio group (
-
Lipophilicity: The Hansch
constant for is , significantly higher than that of ( ). This modification dramatically alters the partition coefficient ( ) of a drug candidate, enhancing membrane permeability and blood-brain barrier penetration. -
Metabolic Stability: The
bond, protected by the electron-withdrawing group, is generally resistant to oxidative metabolism, making it a robust bioisostere for other lipophilic residues.
Scope of this Protocol:
This guide details the reduction of the aldehyde moiety using Sodium Borohydride (
Chemical Background & Mechanism
Reaction Scheme:
Mechanism:
-
Nucleophilic Attack: The borohydride anion (
) delivers a hydride ( ) to the electrophilic carbonyl carbon of the aldehyde. The electron-withdrawing nature of the group at the ortho position enhances the electrophilicity of the carbonyl, potentially accelerating the reaction compared to unsubstituted benzaldehyde. -
Intermediate Formation: An alkoxyborate intermediate is formed.
-
Hydrolysis: Acidic workup hydrolyzes the borate ester to liberate the primary alcohol.
DOT Diagram: Reaction Workflow
Caption: Step-by-step workflow for the borohydride reduction of 2-(Trifluoromethylthio)benzaldehyde.
Experimental Protocol
Safety Note: Fluorinated sulfur compounds can release toxic byproducts if subjected to extreme thermal stress or strong oxidants. Handle in a fume hood.
Materials:
-
Substrate: 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5).[1][2]
-
Reagent: Sodium Borohydride (
), powder or pellets. -
Solvent: Methanol (MeOH) or Ethanol (EtOH). (Anhydrous is preferred but technical grade is acceptable for this robust reduction).
-
Quench: Saturated aqueous Ammonium Chloride (
) or 1M HCl. -
Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]
Step-by-Step Procedure:
-
Preparation (0 min):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-(Trifluoromethylthio)benzaldehyde in Methanol (concentration ~0.2 – 0.5 M).
-
Cool the solution to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.
-
-
Addition (5-15 min):
-
Add 0.5 – 1.0 equiv of
portionwise over 10 minutes. -
Note: Theoretically, 0.25 eq of
can reduce 1 eq of aldehyde, but a slight excess (0.5 - 1.0 eq) ensures rapid and complete conversion. -
Observation: Mild bubbling (
evolution) will occur.
-
-
Reaction (30-60 min):
-
Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and warm to Room Temperature (RT).
-
Monitoring: Check progress via TLC (hexane/EtOAc) or LC-MS. The aldehyde spot should disappear, and a more polar alcohol spot should appear.
-
-
Quenching:
-
Once complete, cool back to 0 °C.
-
Slowly add Saturated
or 1M HCl dropwise until bubbling ceases and pH is neutral/slightly acidic (pH 5-6). Caution: Vigorous gas evolution.
-
-
Workup:
-
Remove bulk Methanol under reduced pressure (rotary evaporator) if the volume is large.
-
Dilute the residue with water and extract 3x with EtOAc or DCM.
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo to yield the crude alcohol.
-
-
Purification:
-
The crude product is often sufficiently pure (>95%) for subsequent steps.
-
If necessary, purify via silica gel flash chromatography (Gradient: 0%
30% EtOAc in Hexanes).
-
Characterization & Data
Product: 2-(Trifluoromethylthio)benzyl alcohol CAS: 239463-93-5 Physical State: Likely a viscous oil or low-melting solid (based on structural analogues).
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 208.20 g/mol |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water. |
| Stability | Stable under ambient conditions. Avoid strong oxidants (may oxidize sulfide to sulfoxide/sulfone). |
Expected Analytical Data:
-
NMR (CDCl
):-
~4.8 ppm (s or d, 2H,
-OH). - ~2.0-3.0 ppm (br s, 1H, OH, exchangeable).
-
~7.3-7.8 ppm (m, 4H, Aromatic protons). Note: The proton ortho to the
group will be deshielded.
-
~4.8 ppm (s or d, 2H,
-
NMR:
-
Singlet around
-42 to -44 ppm (characteristic of ). Distinct from which usually appears around -63 ppm.
-
Troubleshooting & Optimization
DOT Diagram: Troubleshooting Logic
Caption: Logic flow for addressing incomplete reactions.
-
Issue: Low Yield.
-
Cause: Product lost in water layer during extraction.
-
Solution: The product has a polar hydroxyl group. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with EtOAc.[3]
-
-
Issue: "Stench" or degradation.
-
Cause: Although
is stable, trace hydrolysis can release thiols. -
Solution: Ensure all glassware is cleaned with a bleach solution (oxidizes thiols) if any odor is detected.
-
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
- Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemBioChem, 6(12). (Review of properties and stability).
-
Sigma-Aldrich/Merck. Product Specification: 2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5).
-
PubChem. Compound Summary for 2-(Trifluoromethylthio)benzaldehyde.
-
CymitQuimica. Product Entry: 2-(Trifluoromethylthio)benzyl alcohol (CAS 239463-93-5).[4][5]
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE price,buy 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE - chemicalbook [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Compostos Orgânicos Fluorados | CymitQuimica [cymitquimica.com]
- 5. 239463-93-5 | 2-(Trifluoromethylthio)benzyl alcohol - 杭州氟药药业有限公司 [fluoropharm.cn]
Application Note: Spectroscopic Characterization of 2-(Trifluoromethylthio)benzaldehyde
This Application Note is designed for research scientists and medicinal chemists requiring rigorous spectroscopic characterization of 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5).
The guide prioritizes the
Target Analyte: 2-(Trifluoromethylthio)benzaldehyde
CAS Registry Number: 57830-48-5
Molecular Formula:
Introduction & Chemical Significance[2][3][4][5]
The ortho-substituted trifluoromethylthio group imparts unique electronic and steric properties to the benzaldehyde scaffold. Unlike its oxygen analogue (
Accurate spectroscopic identification is critical due to the prevalence of regioisomers (3- and 4-substituted variants) and potential oxidation byproducts (sulfoxides/sulfones) that can contaminate samples stored improperly.
Key Physicochemical Identifiers[3][6][7][8][9][10]
-
Appearance: Pale yellow to colorless liquid.[2]
-
Boiling Point: Predicted ~219 °C (based on para-isomer data); volatile under high vacuum.
-
Stability: Air-sensitive (oxidation of aldehyde to carboxylic acid); Sulfur moiety susceptible to oxidation to
under harsh conditions.
Spectroscopic Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Analysis
Objective: Definitive structural validation and regioisomer differentiation.
1. Sample Preparation
-
Solvent:
(Chloroform-d) is preferred. may cause peak broadening due to viscosity or interaction with the aldehyde. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS) for
; Trichlorofluoromethane ( ) or -trifluorotoluene (internal reference) for .
2.
NMR (The Diagnostic Standard)
The
-
Expected Shift:
-42.0 to -44.0 ppm (Singlet). -
Differentiation:
-
Coupling: Typically appears as a singlet if proton-decoupled.
3.
NMR (Proton)
Focus on the aldehyde proton and the ortho splitting pattern.[5]
-
Aldehyde (-CHO): Singlet at
10.2 – 10.4 ppm.-
Note: The ortho-thio group may cause a slight deshielding relative to unsubstituted benzaldehyde (
10.0) due to the anisotropy of the sulfur and steric twisting.
-
-
Aromatic Region: Four distinct protons.
-
H-3 (Ortho to SCF3): Doublet, typically
7.6–7.8 ppm. -
H-6 (Ortho to CHO): Doublet/Multiplet, typically deshielded (
7.9–8.1 ppm) due to the carbonyl cone.
-
4.
NMR
Look for the quartet splitting of the
-
Carbonyl (C=O):
188–192 ppm. -
Carbon: Quartet (
) at 129–131 ppm with a large coupling constant ( ).
Protocol B: Infrared (IR) Spectroscopy
Objective: Rapid purity assessment (detection of carboxylic acid impurity).
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Key Absorptions:
-
C=O Stretch: Strong band at 1690–1710 cm
. -
Aldehyde C-H: Fermi doublet (two weak bands) at ~2750 and 2850 cm
. -
C-F Stretch: Strong, broad bands in the 1100–1200 cm
region. -
Impurity Check: A broad stretch at 2500–3300 cm
indicates oxidation to 2-(trifluoromethylthio)benzoic acid.
-
Protocol C: Mass Spectrometry (MS)
Objective: Molecular weight confirmation.
-
Ionization: EI (Electron Impact) 70 eV or ESI+ (if derivatized).
-
Molecular Ion (
): m/z 206.[1] -
Fragmentation Pattern (EI):
- (205): Loss of aldehydic hydrogen (base peak or high intensity).
-
(177): Loss of
(radical). -
(137): Loss of
.
Data Summary & Reference Tables
Table 1: Predicted NMR Chemical Shifts ( )
| Nucleus | Moiety | Shift ( | Multiplicity | Coupling ( | Notes |
| -42.5 | Singlet | N/A | Diagnostic for thio-ether vs. ether/alkyl. | ||
| 10.3 | Singlet | N/A | Deshielded by ortho-substituent. | ||
| 7.5 – 8.1 | Multiplets | 4 aromatic protons. | |||
| 129.5 | Quartet | Large coupling confirms directly bonded F. | |||
| 190.1 | Singlet | N/A | Typical aromatic aldehyde.[6][4][7] |
Table 2: Comparative Shifts (Validation)
| Compound Class | Functional Group | Typical |
| Trifluoromethyl benzene | -63.0 | |
| Trifluoromethoxy benzene | -58.0 | |
| Trifluoromethylthio benzene | -42.0 to -44.0 | |
| Trifluoromethanesulfonyl | -78.0 |
Visualization of Analysis Logic
The following diagram illustrates the decision tree for validating the synthesis of 2-(Trifluoromethylthio)benzaldehyde, specifically distinguishing it from common side products (oxidation) or starting materials.
Figure 1: Step-wise spectroscopic validation workflow for confirming 2-(Trifluoromethylthio)benzaldehyde identity.
Synthesis & Handling Context[4][5][8][15]
While this note focuses on analysis, understanding the synthesis aids in impurity profiling. This compound is often prepared via nucleophilic trifluoromethylthiolation of 2-iodobenzaldehyde using reagents like
Impurity Profile:
-
Starting Material: 2-Iodobenzaldehyde (Check MS for m/z 232).
-
Disulfide Dimer: Bis(2-formylphenyl)disulfide (Check MS for high mass, lack of F signal).
-
Oxidation: 2-(Trifluoromethylthio)benzoic acid (Check IR -OH).
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The aldehyde is prone to autoxidation. If the NMR spectrum shows a broad singlet near 11–13 ppm, the sample is contaminated with benzoic acid.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for
and values of ). [Link] -
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015).Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review. Journal of Fluorine Chemistry, 179, 74-84. (Source for
NMR shifts and synthesis context). [Link] -
University of California, Santa Barbara (UCSB).
NMR Chemical Shifts Table. [Link] (General reference for Ar-SCF3 vs Ar-CF3 shifts).
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. CID 159212343 | C16H10F6O2 | CID 159212343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Application Note: Structural Elucidation of 2-(Trifluoromethylthio)benzaldehyde using 1H NMR Spectroscopy
Introduction: The Significance of Fluorinated Benzaldehydes
2-(Trifluoromethylthio)benzaldehyde is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for the unambiguous structural verification and purity assessment of such compounds. This application note provides a comprehensive guide to the acquisition and interpretation of the 1H NMR spectrum of 2-(Trifluoromethylthio)benzaldehyde, offering insights into the electronic effects of the substituents on the aromatic ring.
Foundational Principles: Understanding the 1H NMR Spectrum
The 1H NMR spectrum provides a wealth of information based on three key parameters for each proton signal:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups, such as the aldehyde (-CHO) and trifluoromethylthio (-SCF3) groups, decrease the electron density around nearby protons, a phenomenon known as deshielding.[1][2] This causes their signals to appear at a higher chemical shift (further downfield).[1] Conversely, electron-donating groups increase shielding and shift signals upfield. Protons directly attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[3] The aldehyde proton is characteristically found further downfield, usually between 9-10 ppm, due to the strong deshielding effect of the carbonyl group.[4][5][6]
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons.[7] The n+1 rule is a useful guide, where 'n' is the number of equivalent neighboring protons, predicting the number of peaks in a signal. The magnitude of the splitting is given by the coupling constant (J), measured in Hertz (Hz).[7] J-values are independent of the spectrometer's magnetic field strength and provide valuable information about the spatial relationship between coupled protons.[7]
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
This section details a robust protocol for obtaining a high-resolution 1H NMR spectrum of 2-(Trifluoromethylthio)benzaldehyde.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent as it is chemically inert and dissolves a wide range of organic compounds. Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of 2-(Trifluoromethylthio)benzaldehyde in 0.6-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30-degree pulse is used to ensure adequate signal intensity while allowing for faster relaxation and shorter experiment times. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Acquisition Time (AQ) | 3-4 seconds | A longer acquisition time provides better resolution of fine splitting patterns.[8] |
| Relaxation Delay (D1) | 2-5 seconds | This delay allows for the longitudinal relaxation of protons, ensuring accurate integration. |
| Spectral Width (SW) | 12-16 ppm | This range is sufficient to encompass both the aromatic and aldehyde proton signals. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Analysis and Interpretation
A representative 1H NMR spectrum of 2-(Trifluoromethylthio)benzaldehyde is characterized by a distinct set of signals corresponding to the aldehyde proton and the four aromatic protons.
Visualizing the Structure and Proton Assignments
The molecular structure and the designation of the non-equivalent protons are crucial for spectral interpretation.
Figure 1. Molecular structure of 2-(Trifluoromethylthio)benzaldehyde with proton designations.
Predicted 1H NMR Spectral Data
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons of 2-(Trifluoromethylthio)benzaldehyde.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CHO | ~10.2 | Singlet (s) | - | 1H |
| H-6 | ~7.9 | Doublet of doublets (dd) or Multiplet (m) | Ortho: ~7-8, Meta: ~1-2 | 1H |
| H-3 | ~7.7 | Doublet of doublets (dd) or Multiplet (m) | Ortho: ~7-8, Meta: ~1-2 | 1H |
| H-4, H-5 | ~7.5-7.6 | Multiplet (m) | - | 2H |
Detailed Spectral Interpretation
-
Aldehyde Proton (CHO): A sharp singlet is expected at a significantly downfield chemical shift (around 10.2 ppm). This is a hallmark of an aldehyde proton and is highly deshielded by the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.[4][6]
-
Aromatic Protons (H-3, H-4, H-5, H-6): The four protons on the aromatic ring are chemically non-equivalent and will exhibit a complex splitting pattern in the aromatic region (approximately 7.5-8.0 ppm).
-
Electronic Effects: Both the aldehyde and the trifluoromethylthio groups are electron-withdrawing.[9] The -CHO group is a meta-director, while the -SCF3 group is also generally considered electron-withdrawing with some studies suggesting it can have complex resonance effects. These groups will deshield all the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ = 7.27 ppm).
-
Proton H-6: This proton is ortho to the strongly deshielding aldehyde group, and will likely be the most downfield of the aromatic protons. It will be split by H-5 (ortho-coupling, ³J ≈ 7-8 Hz) and potentially by H-4 (meta-coupling, ⁴J ≈ 1-2 Hz), appearing as a doublet of doublets or a more complex multiplet.
-
Proton H-3: This proton is ortho to the trifluoromethylthio group and meta to the aldehyde group. It will also be significantly deshielded. It will be split by H-4 (ortho-coupling, ³J ≈ 7-8 Hz) and H-5 (meta-coupling, ⁴J ≈ 1-2 Hz), likely resulting in a doublet of doublets or a multiplet.
-
Protons H-4 and H-5: These two protons are in the middle of the aromatic region and will be coupled to each other (ortho-coupling) and to H-3 and H-6 respectively (ortho and meta couplings). This will lead to overlapping multiplets that may be difficult to resolve into simple first-order patterns.
-
The overall pattern in the aromatic region will be complex due to the close chemical shifts and multiple coupling interactions. Higher field NMR instruments (e.g., 600 MHz or higher) would provide better signal dispersion and facilitate a more detailed analysis of the coupling patterns.
Conclusion
1H NMR spectroscopy is a powerful and efficient technique for the structural confirmation of 2-(Trifluoromethylthio)benzaldehyde. The characteristic downfield singlet of the aldehyde proton, combined with the complex multiplet pattern in the aromatic region, provides a unique fingerprint for this molecule. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling is essential for the accurate interpretation of the spectrum. The protocol and analysis presented in this application note serve as a valuable resource for researchers and scientists working with this and structurally related compounds in the fields of medicinal chemistry and materials science.
References
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]
-
ResearchGate. Typical 2H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Royal Society of Chemistry. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Michigan State University. Basic Practical NMR Concepts. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Link]
-
Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Elucidating the Molecular Structure of 2-(Trifluoromethylthio)benzaldehyde using 13C NMR Spectroscopy
Abstract
Introduction: The Significance of the Trifluoromethylthio Moiety
The introduction of organofluorine groups into organic molecules is a powerful strategy in drug discovery and materials science. The trifluoromethylthio (-SCF3) group, in particular, is highly valued for its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate the pharmacokinetic and physicochemical properties of a parent molecule. 2-(Trifluoromethylthio)benzaldehyde serves as a key building block for the synthesis of more complex derivatives.[1] Accurate structural characterization is paramount, and 13C NMR spectroscopy is an indispensable tool for confirming the carbon framework and understanding the electronic environment of the molecule.
Predicted 13C NMR Data for 2-(Trifluoromethylthio)benzaldehyde
Due to the absence of a publicly available, experimentally verified 13C NMR spectrum for 2-(Trifluoromethylthio)benzaldehyde, the following chemical shifts have been predicted based on the analysis of structurally analogous compounds, including benzaldehyde and 4-(trifluoromethyl)benzaldehyde.[2][3] The predictions account for the ortho-positioning of the electron-withdrawing aldehyde (-CHO) and trifluoromethylthio (-SCF3) groups.
Table 1: Predicted 13C NMR Chemical Shifts for 2-(Trifluoromethylthio)benzaldehyde
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in CDCl3 | Rationale for Prediction |
| C=O | ~191 | The aldehyde carbonyl carbon is expected to be significantly deshielded, appearing far downfield.[3] |
| C1 (-CHO) | ~135 | Attached to the electron-withdrawing aldehyde group, this carbon will be deshielded. |
| C2 (-SCF3) | ~133 | The carbon bearing the -SCF3 group is expected to be deshielded due to the inductive effect of the group. |
| C3 | ~128 | This carbon is predicted to have a chemical shift close to that of an unsubstituted benzene ring. |
| C4 | ~132 | The para position relative to the -SCF3 group and meta to the -CHO group will be influenced by both. |
| C5 | ~127 | This carbon is expected to be the least affected by the substituents. |
| C6 | ~130 | The ortho position relative to the aldehyde group will experience deshielding. |
| CF3 | ~129 (quartet) | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
Interpretation and Causality of Substituent Effects
The predicted 13C NMR spectrum is a direct reflection of the electronic environment of each carbon atom in the 2-(Trifluoromethylthio)benzaldehyde molecule. The two substituents, the aldehyde group (-CHO) and the trifluoromethylthio group (-SCF3), are both electron-withdrawing and exert significant influence on the chemical shifts of the aromatic carbons.
-
Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing. Its electron-withdrawing nature is due to both a strong inductive effect (-I) and a resonance effect (-M). This will cause a downfield shift (deshielding) of the carbon to which it is attached (C1) and the carbons ortho and para to it.
-
Trifluoromethylthio Group (-SCF3): This group is also strongly electron-withdrawing, primarily through a powerful inductive effect (-I) owing to the high electronegativity of the fluorine atoms. Its resonance effect is considered to be weak. This will lead to a significant deshielding of the carbon it is attached to (C2).
The interplay of these effects from two ortho-substituents results in a complex and unique 13C NMR spectrum where all aromatic carbons are chemically non-equivalent. The predicted assignments in Table 1 are based on the additive nature of these substituent chemical shift (SCS) effects.
Detailed Protocol for 13C NMR Data Acquisition
This protocol provides a self-validating system for obtaining a high-quality 13C NMR spectrum of 2-(Trifluoromethylthio)benzaldehyde.
4.1. Sample Preparation
-
Analyte: 2-(Trifluoromethylthio)benzaldehyde (Purity >98%).
-
Solvent: Deuterated chloroform (CDCl3) is a suitable choice due to its good solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.
-
Concentration: Prepare a solution of approximately 20-30 mg of the analyte in 0.6-0.7 mL of CDCl3. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is added as a reference standard, with its signal set to 0.0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended): For high-resolution spectra, particularly if long acquisition times are anticipated, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can lead to signal broadening. This can be achieved by three freeze-pump-thaw cycles.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the 13C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program).
-
Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and any potential impurities, are captured.
-
Number of Scans (NS): Start with 1024 scans. This number can be increased to improve the signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and lower NOE enhancement.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For more accurate integration of quaternary carbons, a longer delay (5-10 seconds) may be necessary.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.
-
Temperature: Set the experiment temperature to 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the CDCl3 solvent peak to 77.16 ppm or the TMS peak to 0.0 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate them. Note that in a standard proton-decoupled 13C NMR, the integrals are not always directly proportional to the number of carbons.
Visualizing the Workflow and Substituent Effects
To further clarify the experimental and theoretical aspects of this analysis, the following diagrams are provided.
Caption: Experimental workflow for 13C NMR analysis.
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. rsc.org [rsc.org]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation and Mass Spectrometric Profiling of 2-(Trifluoromethylthio)benzaldehyde
Abstract
This application note details the protocol for the mass spectrometric characterization of 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5), a critical building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. We provide a validated GC-EI-MS workflow, elucidating the specific fragmentation pathways driven by the ortho-trifluoromethylthio (
Introduction
The incorporation of the trifluoromethylthio (
2-(Trifluoromethylthio)benzaldehyde presents unique analytical challenges:
-
Volatility/Reactivity: The aldehyde functionality is prone to oxidation (to benzoic acid derivatives) and nucleophilic attack.
-
Fragmentation Complexity: The interplay between the electron-withdrawing
group and the ortho-carbonyl group creates specific ionization pathways distinct from standard benzaldehydes.
This guide provides a robust methodology for identifying this compound using Electron Impact (EI) ionization, focusing on the diagnostic ions generated by
Experimental Protocol
Reagents and Safety
-
Analyte: 2-(Trifluoromethylthio)benzaldehyde (>97% purity).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent hemiacetal formation.
-
Internal Standard: 1,4-Dichlorobenzene (optional, for retention time locking).
-
Safety: The compound is an irritant. Handle in a fume hood. Store under nitrogen/argon at 2–8°C to prevent oxidation.
GC-MS Instrument Conditions
The following parameters are optimized for Agilent 5977B or Thermo ISQ 7000 systems but are transferable to most single-quadrupole instruments.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents detector saturation; the compound ionizes efficiently. |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates impurities effectively. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 50°C (1 min) | Rapid ramp minimizes run time while resolving the aldehyde from potential acid oxidation products. |
| Transfer Line | 280°C | Prevents condensation of less volatile impurities. |
| Ion Source (EI) | 230°C | Standard EI source temperature. |
| Electron Energy | 70 eV | Standard ionization energy for library matching (NIST/Wiley). |
| Scan Range | m/z 35 – 300 | Covers parent ion and all diagnostic fragments. |
Results and Discussion: Fragmentation Analysis
The Mass Spectrum
The Electron Impact (EI) spectrum of 2-(Trifluoromethylthio)benzaldehyde is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the benzoyl and phenyl-sulfur cations.
Key Diagnostic Ions:
| m/z | Identity | Mechanism | Relative Abundance |
| 206 | Molecular Ion (Parent). Stable aromatic system. | Moderate (30-50%) | |
| 205 | Base Peak (100%) | ||
| 177 | Inductive cleavage of the carbonyl group. | High | |
| 137 | Loss of trifluoromethyl radical. | Moderate | |
| 109 | Thiophenol cation (Sequential loss of | Moderate | |
| 69 | Trifluoromethyl cation. | High |
Mechanistic Pathways
The fragmentation follows two primary divergent pathways originating from the molecular ion (
-
The Aldehyde Pathway (Dominant):
-
Step 1: Loss of the aldehydic hydrogen (
-cleavage) yields the resonance-stabilized acylium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 205). This is typically the base peak.[2] -
Step 2: Subsequent loss of Carbon Monoxide (CO, 28 Da) yields the phenyl cation species substituted with
( 177).
-
-
The Trifluoromethylthio Pathway:
-
Direct Cleavage: The C-S bond is strong, but the S-C(
) bond is susceptible to cleavage, releasing a radical and generating the cation at 137. -
Secondary Fragmentation: The
137 ion often loses CO to form the thiophenol cation ( 109), which further degrades to the phenyl cation ( 77).
-
The Ortho Effect
Unlike ortho-hydroxybenzaldehydes which lose water, or ortho-nitrobenzaldehydes which show complex rearrangements, the ortho-
Visualization of Fragmentation Logic
Figure 1: Proposed EI-MS fragmentation tree for 2-(Trifluoromethylthio)benzaldehyde. The dominant pathway is the formation of the acylium ion (m/z 205).
Quality Control & Troubleshooting
System Suitability
Before running samples, ensure the mass spectrometer is tuned using PFTBA.
-
Target Criteria: The ratio of
69 to 219 should be consistent with manufacturer specifications (typically >40% for Agilent sources). -
Column Bleed: Check
207 (siloxane bleed). High bleed can interfere with the M+1 peak of the analyte.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column. | Replace liner with ultra-inert deactivated wool; trim column. |
| Appearance of m/z 222 | Oxidation to Benzoic Acid ( | Sample has oxidized. Prepare fresh sample under inert atmosphere. |
| Weak Molecular Ion | Source temperature too high. | Lower source temp to 200°C to promote molecular ion stability. |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Benzaldehyde derivatives. National Institute of Standards and Technology.[3] [Link][3]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Barkow, A., et al. (1995).[4] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. (Foundational reading on ortho-effect mechanisms).
Sources
- 1. youtube.com [youtube.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzaldehyde, 2-(trifluoromethyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
Infrared Spectroscopy Characterization of 2-(Trifluoromethylthio)benzaldehyde
Application Note: AN-IR-SCF3-001
Executive Summary & Scientific Context
The trifluoromethylthio group (–SCF₃) has emerged as a "privileged motif" in modern drug discovery.[1] Known for its high lipophilicity (Hansch parameter
This application note details the infrared (IR) spectroscopic characterization of 2-(Trifluoromethylthio)benzaldehyde , a critical intermediate in the synthesis of fluorinated heterocycles. Unlike standard aliphatic aldehydes, this molecule presents a unique spectral signature due to the electronic competition between the electron-withdrawing –SCF₃ group and the conjugated aromatic aldehyde.
Chemical Properties & Handling[1]
-
Compound: 2-(Trifluoromethylthio)benzaldehyde[2]
-
Functional Groups: Aromatic Aldehyde (–CHO), Trifluoromethylthio ether (–SCF₃).
-
Physical State: Typically a yellow liquid or low-melting solid at room temperature.[2]
-
Safety Precaution: Organosulfur compounds often possess potent odors and can release toxic HF or sulfur oxides upon thermal decomposition.[2] All manipulations should occur within a fume hood.[2]
Experimental Protocol: ATR-FTIR
Given the potential volatility and liquid/low-melting nature of the sample, Attenuated Total Reflectance (ATR) is the method of choice over KBr pellets to prevent sample evaporation and moisture contamination.[2]
3.1 Instrumentation Setup
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.[2]
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 (Screening) or 64 (High-Quality Publication).
3.2 Measurement Workflow
The following Graphviz diagram outlines the critical path for data acquisition, emphasizing the background subtraction step often missed in volatile sulfur analysis.
Figure 1: Optimized ATR-FTIR workflow for volatile organosulfur compounds.
Spectral Analysis & Interpretation
The spectrum of 2-(Trifluoromethylthio)benzaldehyde is defined by three distinct regions: the carbonyl zone, the C–H stretching zone (Fermi Resonance), and the fluorinated fingerprint region.
4.1 Quantitative Band Assignment
The following table summarizes the diagnostic bands required for structural confirmation.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| Aldehyde C–H | Stretch (Fermi Resonance) | 2850 & 2750 | Medium | The overtone of the C–H bending (1390 cm⁻¹) couples with the fundamental stretch, splitting it into a doublet.[2] The 2750 cm⁻¹ band is chemically diagnostic for aldehydes [2].[3] |
| Carbonyl (C=O) | Stretching | 1690 – 1710 | Strong | Conjugation with the benzene ring lowers the frequency from typical aliphatic values (1730 cm⁻¹). The electron-withdrawing –SCF₃ (ortho) may cause a slight blue shift (inductive effect) compared to unsubstituted benzaldehyde. |
| Aromatic Ring | C=C Ring Stretch | 1580 – 1600 | Med-Strong | Characteristic "breathing" modes of the benzene ring.[2] |
| –SCF₃ Group | C–F Stretching | 1100 – 1200 | Very Strong | Broad, intense multi-peak band. The C–F dipole is extremely strong, often obscuring other fingerprint bands in this region [3]. |
| –SCF₃ Group | C–S Stretching | 700 – 760 | Weak-Med | Often overlaps with aromatic out-of-plane (oop) bends.[2] |
| Ortho-Substitution | C–H Out-of-Plane Bend | 730 – 770 | Strong | Single strong band indicating 1,2-disubstitution on the benzene ring.[2] |
4.2 Detailed Mechanistic Analysis[2]
-
The Fermi Resonance (2750/2850 cm⁻¹): This is the primary "Go/No-Go" signal for the aldehyde functionality. If the synthesis involved oxidation of an alcohol or reduction of an acid derivative, the appearance of the doublet at 2750 cm⁻¹ confirms the formation of the aldehyde C-H bond.
-
The Fluorine Envelope (1100-1200 cm⁻¹): The –SCF₃ group exhibits a massive absorption cross-section due to the C–F bonds. Unlike a standard methyl group (–SCH₃), which would show C-H stretches <3000 cm⁻¹, the –SCF₃ group is "silent" in the high-frequency region but dominant in the fingerprint region. This confirms the integrity of the trifluoromethyl moiety during synthesis.
Quality Control & Validation Logic
In a drug development context, ensuring the starting material (e.g., 2-chlorobenzaldehyde or 2-mercaptobenzaldehyde) has been fully converted is vital.[2]
5.1 Diagnostic Logic Tree
Use the following decision tree to interpret spectral results during synthesis monitoring.
Figure 2: Spectral decision tree for validating the synthesis of 2-(Trifluoromethylthio)benzaldehyde.
References
-
H. Chachignon, et al. "Trifluoromethylthio Group: A Privileged Moiety for Drug Discovery and Development."[2] Molecules, 2025.[2][4][5][6]
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups: Aldehydes." Chemistry LibreTexts, 2024.[2]
-
Enamine Ltd. "Trifluoromethylthio (SCF3) Compounds in Medicinal Chemistry."[2] Enamine Building Blocks, 2023.[2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. enamine.net [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CID 159212343 | C16H10F6O2 | CID 159212343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common challenges and achieve a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(Trifluoromethylthio)benzaldehyde, particularly when using the common route of copper-catalyzed cross-coupling of 2-bromobenzaldehyde with a trifluoromethylthiolating agent.
Question 1: My reaction shows low or no conversion of 2-bromobenzaldehyde. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion is a frequent challenge in this synthesis and can stem from several factors related to the catalyst, reagents, or reaction conditions.
Causality: The copper-catalyzed trifluoromethylthiolation of aryl halides is a sensitive reaction. The catalytic cycle can be inhibited by impurities, improper reaction setup, or suboptimal conditions. The reactivity of the trifluoromethylthiolating agent is also a critical factor.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Check the Copper Source: Use a high-purity copper(I) salt, such as CuI or CuBr. Ensure it has not been oxidized to copper(II), which is often indicated by a green or blue color.
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Ligand Selection: A ligand is often crucial for stabilizing the copper catalyst and facilitating the reaction. 1,10-phenanthroline is a commonly used and effective ligand for this type of coupling.[1][2] Ensure the ligand is pure and used in the correct stoichiometric ratio (typically 10-20 mol%).
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-
Reagent Activity:
-
CuSCF₃ Preparation and Handling: If you are preparing CuSCF₃ in situ or using a pre-formed reagent, its activity is paramount. CuSCF₃ is known to be unstable and difficult to handle.[3] Consider using a more stable, pre-formed adduct like (bpy)CuSCF₃, which has been shown to be a practical and effective reagent.[4][5][6]
-
Alternative Trifluoromethylthiolating Agents: If using AgSCF₃ with a copper catalyst, ensure the AgSCF₃ is of high quality and has been stored properly to prevent decomposition.[7]
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO are generally effective for this reaction as they help to dissolve the reagents and facilitate the coupling at elevated temperatures.
-
Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. A typical temperature range is 80-120 °C. If you are not seeing conversion at a lower temperature, gradually increase it while monitoring the reaction for decomposition of starting materials or product.
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Inert Atmosphere: These reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous.
-
Question 2: I am observing significant side product formation, particularly related to the aldehyde group. How can I minimize these side reactions?
Answer:
The aldehyde group in 2-bromobenzaldehyde is susceptible to various side reactions under the conditions of trifluoromethylthiolation.
Causality: The aldehyde functional group can be reduced or oxidized, or it can undergo nucleophilic attack. The basicity or nucleophilicity of the reaction medium, as well as the presence of reducing or oxidizing species, can lead to the formation of byproducts such as 2-(trifluoromethylthio)benzyl alcohol or 2-(trifluoromethylthio)benzoic acid.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
The most robust solution is to protect the aldehyde group before the cross-coupling reaction. A common and effective method is to convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the conditions of the trifluoromethylthiolation. After the SCF₃ group has been installed, the acetal can be easily deprotected using aqueous acid to regenerate the aldehyde.
-
-
Reaction Condition Optimization:
-
Minimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its interaction with the aldehyde.
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Question 3: The purification of my final product is proving difficult. What is the best approach?
Answer:
Purification of 2-(trifluoromethylthio)benzaldehyde can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products with similar polarities.
Causality: The desired product, starting material (2-bromobenzaldehyde), and potential byproducts are all relatively nonpolar aromatic compounds, which can make chromatographic separation difficult.
Troubleshooting and Protocol:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and quench it with water.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute solution of a chelating agent (e.g., EDTA) to remove residual copper salts.
-
Follow with a wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification Technique:
-
Column Chromatography: This is typically the most effective method for purification.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A nonpolar eluent system is required. Start with a low polarity solvent like hexane or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 1% to 10% ethyl acetate in hexane. Monitor the fractions by TLC to isolate the pure product.
-
-
Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts.[8] This can be a useful purification technique.
-
After the initial work-up, the crude product can be stirred with a saturated solution of sodium bisulfite.
-
The solid adduct is then filtered off and washed with a nonpolar solvent to remove impurities.
-
The aldehyde can be regenerated by treating the adduct with a base, such as sodium carbonate solution, followed by extraction.[8]
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(trifluoromethylthio)benzaldehyde?
A1: The copper-catalyzed cross-coupling of 2-bromobenzaldehyde with a trifluoromethylthiolating agent is a widely applicable and generally reliable method.[1][2] The use of a stable trifluoromethylthiolating reagent, such as (bpy)CuSCF₃, can improve the reproducibility of the reaction.[5][6]
Q2: Are there any specific safety precautions I should take when working with trifluoromethylthiolating agents?
A2: Yes. Some trifluoromethylthiolating agents can be toxic or release toxic gases. For example, CF₃SCl is a toxic gas.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and safety information.
Q3: Can I use other aryl halides, such as 2-iodobenzaldehyde or 2-chlorobenzaldehyde, as starting materials?
A3: Yes, other aryl halides can be used. The reactivity of the aryl halide generally follows the order I > Br > Cl. Therefore, 2-iodobenzaldehyde would be expected to react more readily than 2-bromobenzaldehyde, potentially allowing for milder reaction conditions. 2-chlorobenzaldehyde would be the least reactive and may require more forcing conditions or a more active catalyst system.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, use a suitable eluent system (e.g., 10% ethyl acetate in hexane) and visualize the spots under UV light. The product should have a different Rf value than the starting material. For GC-MS, you can take small aliquots from the reaction mixture, quench them, and analyze them to determine the ratio of starting material to product.
Q5: What is the stability of the final product, 2-(trifluoromethylthio)benzaldehyde?
A5: Aldehydes, in general, can be susceptible to oxidation to carboxylic acids upon exposure to air over time. It is recommended to store the purified 2-(trifluoromethylthio)benzaldehyde under an inert atmosphere and in a cool, dark place to minimize degradation.
Visualizations
Synthetic Workflow
Caption: Decision tree for troubleshooting common synthesis issues.
References
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents.
-
Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3 - ACS Publications. Available from: [Link]
- WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents.
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - Beilstein Journals. Available from: [Link]
- Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)
- Synthesis of Aryl Trifluoromethyl Thioethers. (URL not available)
-
C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC - NIH. Available from: [Link]
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups | Organic Letters - ACS Publications. Available from: [Link]
-
Development of Multigram Scale Synthesis of Trifluoromethylthiolating Reagent: (bpy)CuSCF3 - ACS Publications. Available from: [Link]
- Development of Multigram Scale Synthesis of Trifluoromethythiolating Reagent: (bpy)
-
Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed. Available from: [Link]
-
Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation - PubMed. Available from: [Link]
-
Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3 - PubMed. Available from: [Link]
- ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Request PDF - ResearchG
-
Synthesis of 3-trifluoromethylthio-benzaldehyde - PrepChem.com. Available from: [Link]
- Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. (URL not available)
- Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols - ACS Public
- COMMUNICATION Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan. (URL not available)
-
Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide - RSC Publishing. Available from: [Link]
-
Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - RSC Publishing. Available from: [Link]
- Copper-mediated Trifluoromethylthiolation of Alkenyl Iodides with AgSCF3. (URL not available)
-
A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available from: [Link]
- Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. (URL not available)
-
Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals - Chemical Communications (RSC Publishing). Available from: [Link]
-
Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups - American Chemical Society. Available from: [Link]
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. (URL not available)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for the purification of crude 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.
Introduction
2-(Trifluoromethylthio)benzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethylthio (-SCF3) group, such as high lipophilicity and electron-withdrawing character. However, its purification can be challenging due to its reactivity and the nature of potential impurities. This guide provides practical, experience-driven advice to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of 2-(Trifluoromethylthio)benzaldehyde in a question-and-answer format.
Problem 1: My crude product is a dark, oily substance. What is the likely cause and how can I purify it?
Answer:
A dark, oily appearance in crude 2-(Trifluoromethylthio)benzaldehyde often indicates the presence of polymeric or high-molecular-weight byproducts, as well as residual colored impurities from the synthesis. The primary cause is often related to the inherent reactivity of the aldehyde functional group, which can be susceptible to oxidation and side reactions, especially at elevated temperatures or in the presence of catalysts.[1]
Recommended Purification Strategy: Sequential Purification Workflow
For optimal results, a multi-step purification approach is recommended. This ensures the removal of a broad spectrum of impurities.
Caption: Sequential purification workflow for crude 2-(Trifluoromethylthio)benzaldehyde.
Step-by-Step Protocol:
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Aqueous Wash:
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Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
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Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a brine wash to remove residual water.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.
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Silica Gel Column Chromatography:
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Concentrate the dried organic layer under reduced pressure.
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Adsorb the crude material onto a small amount of silica gel.
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Perform column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. A common starting point is 2-5% ethyl acetate in hexanes.[2]
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Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
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Vacuum Distillation (Optional but Recommended for High Purity):
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After chromatography, residual non-volatile impurities may remain.
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Vacuum distillation is highly effective for purifying aldehydes.[3][4] The boiling point of 2-(Trifluoromethyl)benzaldehyde is reported as 70 °C at 15.8 mmHg, which can serve as a reference point.[5]
-
Carefully distill the product under reduced pressure to obtain a colorless to light yellow liquid.
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Problem 2: During purification, I'm observing a decrease in yield and the formation of a white solid. What is happening?
Answer:
This is a classic sign of the aldehyde oxidizing to the corresponding carboxylic acid, 2-(Trifluoromethylthio)benzoic acid. Aromatic aldehydes are known to be sensitive to air, and this oxidation can occur during workup or purification if proper precautions are not taken.[3][6]
Causality and Prevention:
-
Mechanism: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
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Prevention during Workup and Storage:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4][7]
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Storage: Store the purified product under an inert gas in a cool, dark place. Amber vials are recommended to protect from light.
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Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial, although this would need to be removed before subsequent reactions.
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Troubleshooting Workflow for Oxidation:
Caption: Decision workflow for handling suspected oxidation.
Protocol for Removing the Carboxylic Acid Impurity:
If oxidation has already occurred, the resulting carboxylic acid can be easily removed by an aqueous base wash due to its acidic nature.
-
Dissolve the mixture in an organic solvent (e.g., ethyl acetate).
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Wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
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Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Problem 3: My purified product is still showing minor impurities by GC/NMR. What are the likely culprits and how can I remove them?
Answer:
Even after initial purification, trace impurities can persist. These are often structurally similar to the desired product or are unreacted starting materials.
Common Trace Impurities and Removal Strategies:
| Impurity | Likely Source | Recommended Removal Method |
| 2-(Trifluoromethylthio)benzyl alcohol | Over-reduction during synthesis | Careful column chromatography with a low polarity eluent system. The alcohol is more polar than the aldehyde and will have a lower Rf value. |
| Unreacted Starting Materials | Incomplete reaction | If the starting materials have significantly different polarities, column chromatography is effective. If they are volatile, vacuum distillation can be used. |
| Solvent Residue (e.g., DMSO, DMF) | High-boiling point reaction solvents | For high-boiling solvents like DMSO, repeated washing with water during the workup is crucial.[8] If it persists, azeotropic distillation with a solvent like toluene under reduced pressure can be effective. |
Advanced Purification Technique: Bisulfite Adduct Formation
For exceptionally challenging separations from non-acidic, similarly-sized impurities, the formation of a reversible bisulfite adduct is a powerful, classic technique for purifying aldehydes.[3][9]
Mechanism: The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct, leaving organic-soluble impurities behind. The aldehyde can then be regenerated.
Step-by-Step Protocol:
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Adduct Formation:
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Dissolve the impure aldehyde in a minimal amount of a water-miscible solvent like ethanol.
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Add a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃).
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Stir the mixture vigorously. A white precipitate of the bisulfite adduct should form.
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Cool the mixture in an ice bath to maximize precipitation.
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Isolation:
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Filter the solid adduct and wash it with cold ethanol and then diethyl ether to remove any remaining organic impurities.
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-
Regeneration of the Aldehyde:
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Suspend the washed adduct in water.
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Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., 10% HCl) dropwise with stirring until the solid dissolves and the aldehyde separates, often as an oil.
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Extract the pure aldehyde with a suitable organic solvent (e.g., diethyl ether or DCM).
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Wash the organic layer with brine, dry, and concentrate to yield the purified product.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified 2-(Trifluoromethylthio)benzaldehyde?
A1: The compound is air-sensitive.[6] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool (<15°C), dark place to prevent oxidation and degradation.
Q2: Can I use recrystallization to purify this compound?
A2: Since 2-(Trifluoromethylthio)benzaldehyde is a liquid at room temperature (Melting Point: -40 °C), recrystallization is not a suitable primary purification method.[5] However, if you are trying to remove a solid impurity, you could potentially dissolve the crude material in a minimal amount of a non-polar solvent at low temperature, filter off the solid, and then recover the product from the filtrate. This is more akin to a cold filtration than a true recrystallization.[10]
Q3: What analytical techniques are best for assessing the purity of 2-(Trifluoromethylthio)benzaldehyde?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
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Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde carbonyl group (~1700 cm⁻¹) and the absence of a broad hydroxyl peak from the corresponding carboxylic acid impurity.
Q4: Is 2-(Trifluoromethylthio)benzaldehyde stable to silica gel chromatography?
A4: Generally, yes. Benzaldehyde derivatives are commonly purified by silica gel chromatography.[2] However, it is advisable to use a relatively non-polar eluent system and not let the compound sit on the column for an extended period to minimize the risk of decomposition on the acidic silica surface. If stability is a concern, using deactivated (e.g., with triethylamine) or neutral alumina could be an alternative.[3]
References
- Google Patents. (n.d.). Process for the purification of benzaldehyde.
-
Shen, M., et al. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(40), 9555–9559. Available from: [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
- Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 7, 2026, from [Link]
-
St. Jean, D. J., Jr., & Fandrick, K. R. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1109–1112. Available from: [Link]
-
Shen, M., et al. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. RSC Publishing. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved February 7, 2026, from [Link]
-
Zhang, C. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1840–1852. Available from: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved February 7, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supporting Information C–H Trifluoromethylthiolation of aldehyde hydrazones. Retrieved February 7, 2026, from [Link]
-
Ferreira, I. C. F. R., et al. (2022). Aldehydes: What We Should Know About Them. Molecules, 27(5), 1543. Available from: [Link]
-
ResearchGate. (2019). Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). CID 159212343. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. Retrieved February 7, 2026, from [Link]
-
Infoscience. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Retrieved February 7, 2026, from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved February 7, 2026, from [Link]
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols. Retrieved February 7, 2026, from [Link]
- Google Patents. (2019). WO 2019/049173 A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. reddit.com [reddit.com]
- 4. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 5. 2-(トリフルオロメチル)ベンズアルデヒド | 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | 東京化成工業株式会社 [tcichemicals.com]
- 6. 2-(Trifluoromethyl)benzaldehyde, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mlrip.ac.in [mlrip.ac.in]
Technical Support Center: Synthesis of 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges and side reactions encountered during its preparation.
Introduction
The synthesis of 2-(Trifluoromethylthio)benzaldehyde, a valuable building block in medicinal chemistry and materials science, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a 2-halobenzaldehyde, such as 2-bromobenzaldehyde or 2-chlorobenzaldehyde, with a trifluoromethylthiolating agent. While seemingly straightforward, this synthesis is often accompanied by several side reactions that can complicate the process, reduce yields, and make purification challenging. This guide provides a detailed exploration of these potential issues and offers practical solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(Trifluoromethylthio)benzaldehyde.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-(Trifluoromethylthio)benzaldehyde can stem from several factors, primarily related to the nature of the nucleophilic aromatic substitution (SNAr) reaction and the stability of the reagents.
Causality:
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Insufficient Activation of the Aromatic Ring: The SNAr mechanism requires the aromatic ring to be "activated" by electron-withdrawing groups.[1] The aldehyde group at the ortho position to the leaving group (e.g., bromine or chlorine) does provide some activation. However, if the reaction conditions are not optimal, the reaction may proceed slowly or not to completion.
-
Poor Quality of the Trifluoromethylthiolating Reagent: Trifluoromethylthiolating agents can be sensitive to moisture and air. Decomposition of the reagent will lead to a lower effective concentration and, consequently, a lower yield of the desired product.
-
Suboptimal Reaction Temperature: Like most reactions, the rate of this synthesis is temperature-dependent. Too low a temperature may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the product or an increase in side reactions.
-
Presence of Inhibitors: Trace impurities in the starting materials or solvent can sometimes inhibit the reaction.
Troubleshooting Steps:
-
Ensure High-Purity Starting Materials: Use freshly purified 2-bromobenzaldehyde or 2-chlorobenzaldehyde. Ensure your trifluoromethylthiolating agent is of high quality and has been stored under anhydrous conditions.
-
Optimize Reaction Temperature: If you suspect an incomplete reaction, consider a modest increase in the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Use a Catalyst: For less reactive starting materials, the use of a copper(I) catalyst can significantly improve the reaction rate and yield.[2]
-
Degas Your Solvent: The presence of dissolved oxygen can sometimes lead to oxidative side reactions. Degassing the solvent prior to use can be beneficial.
Question: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities?
Answer:
The formation of multiple byproducts is a common issue. Based on the reactivity of the starting materials and reagents, the following are the most probable impurities:
-
Unreacted 2-Halobenzaldehyde: The most straightforward impurity is the starting material itself, resulting from an incomplete reaction.
-
Bis(trifluoromethyl) disulfide ((CF3S)2): Many trifluoromethylthiolating reagents can decompose to form this disulfide, especially in the presence of oxidants or upon exposure to air.[3]
-
2-(Trifluoromethylsulfinyl)benzaldehyde and 2-(Trifluoromethylsulfonyl)benzaldehyde: The trifluoromethylthio group is susceptible to oxidation.[4] Trace oxidants or exposure to air during workup can lead to the formation of the corresponding sulfoxide and sulfone.
-
Products of Aldehyde Reactions: While less common for benzaldehyde itself under typical SNAr conditions, side reactions involving the aldehyde group can occur, especially if harsh basic or acidic conditions are used during workup.
Analytical Identification:
| Impurity | Potential Cause | Suggested Analytical Method |
| Unreacted 2-Halobenzaldehyde | Incomplete reaction | GC-MS, 1H NMR |
| Bis(trifluoromethyl) disulfide | Reagent decomposition | 19F NMR, GC-MS |
| Oxidized Products | Presence of oxidants | LC-MS, 1H NMR, 19F NMR |
Purification Strategy:
Careful column chromatography on silica gel is typically the most effective method for separating these impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for 2-(Trifluoromethylthio)benzaldehyde?
The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction on a 2-halobenzaldehyde. 2-bromobenzaldehyde is a common starting material due to the good balance between reactivity and stability of the C-Br bond. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, with a suitable source of the trifluoromethylthiolate anion (-SCF3).
Which trifluoromethylthiolating agent should I use?
The choice of reagent depends on the scale of the reaction and the desired reaction conditions.
-
AgSCF3: Silver trifluoromethylthiolate is a common choice, often used in copper-catalyzed reactions.[5]
-
Me4NSCF3 or other quaternary ammonium salts: These are often more soluble in organic solvents and can be a good alternative to metal salts.
How can I minimize the oxidation of the trifluoromethylthio group?
To prevent the formation of sulfoxide and sulfone byproducts, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Using degassed solvents can also be beneficial. If oxidation is still a problem, consider adding a mild reducing agent during the workup, but be mindful of its potential to react with the aldehyde group.
Is the trifluoromethylthio group stable to acidic or basic conditions?
The trifluoromethylthio group is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases, especially at elevated temperatures, can lead to its hydrolysis.[6] Therefore, it is advisable to perform aqueous workups under near-neutral conditions.
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for 2-(Trifluoromethylthio)benzaldehyde and the key side reactions that can occur.
Caption: Main reaction pathway and potential side reactions.
Experimental Protocol: Copper-Catalyzed Synthesis
This is a general protocol and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried flask, add 2-bromobenzaldehyde (1.0 eq.), AgSCF3 (1.2 eq.), and CuI (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
By understanding the underlying chemistry and potential pitfalls, you can significantly improve the outcome of your synthesis of 2-(Trifluoromethylthio)benzaldehyde. This guide provides a foundation for troubleshooting and optimizing your experimental conditions.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. 2022. Available from: [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. 2019. Available from: [Link]
-
Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. 2024. Available from: [Link]
-
NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Available from: [Link]
-
ACS Publications. Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. 2015. Available from: [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. C–H Trifluoromethylthiolation of aldehyde hydrazones. 2024. Available from: [Link]
-
ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024. Available from: [Link]
-
Ruhr-Universität Bochum. Di- and Trifluoromethyl(thiol)ations. 2021. Available from: [Link]
-
ACS Publications. Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Available from: [Link]
- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
-
PubMed. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. 2014. Available from: [Link]
-
Royal Society of Chemistry. Copper-catalyzed trifluoromethylthiolation-peroxidation of alkenes and allenes. Available from: [Link]
-
Royal Society of Chemistry. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. 2020. Available from: [Link]
-
Quick Company. “An Improved Process For Preparation Of Trifluoromethylbenzaldehydes”. Available from: [Link]
-
ACS Publications. Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. 2020. Available from: [Link]
-
Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. 2018. Available from: [Link]
-
ResearchGate. Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. Available from: [Link]
-
AIR Unimi. Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. Available from: [Link]
-
Royal Society of Chemistry. S-Trifluoromethyl thioesters as bifunctional reagents for acyl-trifluoromethylthiolation of alkenes and 1,3-enynes via photoredox/copper dual catalysis. Available from: [Link]
-
MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. 2025. Available from: [Link]
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04621C [pubs.rsc.org]
- 5. Copper-catalyzed trifluoromethylthiolation-peroxidation of alkenes and allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Optimizing reaction conditions for 2-(Trifluoromethylthio)benzaldehyde
Ticket ID: SCF3-CHO-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Ortho-Substituted Trifluoromethylthiolation
Executive Summary & Molecule Profile
You are attempting to synthesize 2-(trifluoromethylthio)benzaldehyde , a critical intermediate where the lipophilic trifluoromethylthio group (
This transformation presents a specific chemical conflict:
-
The Challenge: The ortho position creates steric hindrance, usually impeding metal-catalyzed cross-coupling.
-
The Opportunity (The "Ortho-Effect"): In specific copper-mediated systems, the carbonyl oxygen of the aldehyde can coordinate with the copper center, potentially stabilizing the transition state and accelerating the reaction, provided oxidation is prevented.
-
The Risk: Benzaldehydes are prone to metal-catalyzed oxidation to benzoic acids or deformylation under the high temperatures required for
insertion.
Standard Operating Procedure (The "Gold Standard")
Based on high-reliability protocols for sterically demanding aryl iodides.
Reaction Scheme
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Iodobenzaldehyde | 1.0 | Substrate | Must be free of 2-iodobenzoic acid. |
| 1.2 - 1.5 | Reagent | Source of nucleophilic | |
| CuI | 1.0 | Mediator | Stoichiometric Cu is preferred for ortho-subs to ensure conversion. |
| 2,2'-Bipyridine | 1.0 - 1.2 | Ligand | Stabilizes Cu-species; crucial for difficult substrates. |
| DMF (Anhydrous) | [0.2 M] | Solvent | High polarity dissolves the Cu-complex. |
Step-by-Step Protocol
-
Glovebox/Schlenk Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under vacuum and backfill with Argon (
). -
Solids Addition: Under Argon counter-flow, add CuI (1.0 equiv),
(1.2 equiv), 2,2'-bipyridine (1.2 equiv), and 2-iodobenzaldehyde (1.0 equiv). -
Solvation: Add anhydrous DMF via syringe. The solution should turn dark (reddish-brown) indicating complex formation.
-
Degassing: Perform 2 cycles of freeze-pump-thaw or vigorous Argon sparging for 10 minutes. Critical: Oxygen causes aldehyde oxidation.
-
Reaction: Seal the tube and heat to 80°C for 12–16 hours.
-
Workup:
Diagnostic & Troubleshooting Center
Use this matrix to diagnose failure modes.
Q: The reaction turned green/blue, and yield is low. What happened?
A: Oxygen Leak (Aldehyde Oxidation). Copper(I) oxidizes to Copper(II) (blue/green) in the presence of air. This triggers two failures:
-
Destruction of the active Cu(I)-SCF3 species.
-
Catalytic oxidation of your aldehyde starting material to 2-iodobenzoic acid .
-
Fix: Check septa integrity. Use a glovebox if possible. Add 10 mol% ascorbic acid as a scavenger if strict exclusion is difficult.
Q: I see the product on TLC, but it disappears during workup.
A: Nucleophilic Attack on Carbonyl.
The
-
Fix: Avoid nucleophilic bases (like hydroxide or alkoxides) during workup. Use mild quenching (saturated
). Do not use amines in the mobile phase during column chromatography; they can form imines with the product.
Q: Starting material remains unreacted despite high temp (120°C).
A: Catalyst Poisoning or "Ligandless" Failure. Ortho-substitution requires a ligand to prevent Cu aggregation.
-
Fix: Ensure 2,2'-bipyridine or 1,10-phenanthroline is used. If using 2-bromobenzaldehyde instead of iodide, switch to 2-iodobenzaldehyde; the oxidative addition of Ar-Br is often the rate-determining step and is too slow for this sterically hindered system.
Q: Can I use the cheaper directly?
A: Yes, but with caveats.
-
Protocol Adjustment: If using pre-made
, add 1.0 equiv of CsF or tetrabutylammonium fluoride (TBAF). Fluoride helps solubilize the species.
Optimization Logic & Visualizations
The "Ortho-Effect" Pathway
Contrary to standard steric logic, the aldehyde oxygen can coordinate to the Copper center, directing the
Figure 1: The directed oxidative addition pathway facilitated by the aldehyde carbonyl.
Decision Tree: Optimization Strategy
Figure 2: Troubleshooting logic flow for reaction optimization.
Solvent & Temperature Matrix
| Solvent | Temp Range | Pros | Cons |
| DMF | 80–100°C | Excellent solubility of Cu-SCF3. | Difficult to remove; can decompose at >120°C. |
| NMP | 100–130°C | Higher thermal stability. | High boiling point makes workup tedious. |
| Toluene | 110°C | Easy workup. | Poor solubility of reagents; requires phase transfer catalyst (18-crown-6). |
| DMSO | 80–100°C | Good for "ligandless" conditions. | Oxidant risk: DMSO can act as an oxidant at high temps, ruining the aldehyde. |
References
-
Weng, Z., et al. (2010). Copper-Mediated Trifluoromethylthiolation of Aryl Halides with Silver Trifluoromethylthiolate. Angewandte Chemie International Edition. [Link]
-
Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features (Ortho-Effect Insights).[4] The Journal of Organic Chemistry. [Link]
-
Xu, C., et al. (2015). Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds. Organic Chemistry Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. 2-(トリフルオロメチル)ベンズアルデヒド | 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | 東京化成工業株式会社 [tcichemicals.com]
- 4. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
Technical Support Center: Optimizing Transformations of 2-(Trifluoromethylthio)benzaldehyde
Product: 2-(Trifluoromethylthio)benzaldehyde CAS: 57830-48-5 Support Ticket: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Technical Summary
2-(Trifluoromethylthio)benzaldehyde is a high-value building block, primarily used to introduce the -SCF₃ motif—a "super-lipophilic" bioisostere of the trifluoromethyl or methoxy group.
While the aldehyde functionality is standard, the ortho-SCF₃ group introduces a unique set of physicochemical challenges:
-
Steric Bulk: The -SCF₃ group has a Van der Waals volume (
58 ų) significantly larger than -CF₃, creating a "steric wall" that blocks nucleophilic attack at the formyl group. -
Electronic Activation: The group is strongly electron-withdrawing (
), making the aldehyde highly electrophilic but also prone to hydration and side reactions (e.g., Cannizzaro). -
Volatility: The lipophilicity (Hansch
) increases volatility, leading to "invisible" product loss during workup.
This guide provides troubleshooting workflows to overcome these barriers.
Troubleshooting Modules
Module A: Low Yield in Nucleophilic Additions (Grignard/Lithiation)
Symptom: Starting material remains unconsumed, or complex mixtures form instead of the secondary alcohol.
Root Cause: The ortho-SCF₃ group exerts a "blocking" effect. Standard conditions (e.g., adding aldehyde to Grignard at 0°C) often fail because the nucleophile cannot access the carbonyl carbon effectively, or it acts as a base (enolization).
Protocol Adjustment: The "Lewis Acid Activation" Method Instead of standard addition, use Lewis Acid activation to pull electron density away from the carbonyl, increasing its susceptibility to attack despite the steric bulk.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol |
| Reagent Order | Add Aldehyde to Nucleophile | Add Nucleophile to Complexed Aldehyde |
| Temperature | 0°C to RT | -78°C (Cryogenic Control) |
| Additives | None | |
| Quench | Aqueous | Cold AcOH/THF then aqueous workup |
Technical Insight: Using Lanthanide salts (Cerium trichloride) suppresses the basicity of the organometallic reagent while activating the aldehyde (Luche reduction principle applied to addition). This prevents enolization and forces 1,2-addition.
Module B: Failed Condensations (Knoevenagel/Aldol)
Symptom: Reaction stalls at the intermediate alcohol (aldol) stage or yields are <40%.
Root Cause: The elimination of water (dehydration) to form the double bond is reversible and sterically disfavored. The bulky -SCF₃ group forces the transition state into a high-energy conformation.
Protocol Adjustment: The "Chemical Desiccant" Approach Passive water removal (Dean-Stark) is often insufficient due to the high boiling point required. Chemical dehydration is preferred.
-
Catalyst Switch: Switch from Piperidine/AcOH to
or . -
Solvent: Use THF or Dichloromethane (if using TiCl₄) instead of Ethanol/Toluene.
-
Microwave Assistance: If thermal elimination fails, microwave irradiation (100–120°C, 10–20 min) provides the localized energy needed to overcome the steric rotational barrier.
Module C: The "Invisible Loss" (Volatility & Stability)
Symptom: TLC shows a clean reaction, but isolated mass is significantly lower than theoretical yield.
Root Cause:
-
Sublimation/Volatility: The -SCF₃ group makes the molecule greasy and volatile. High-vacuum drying often sucks the product into the pump trap.
-
Sulfur Extrusion: Under radical conditions or high UV exposure, the C-S bond can weaken, leading to loss of the -CF₃ or the whole -SCF₃ group.
Mitigation Steps:
-
Never dry the crude product under high vacuum (< 5 mbar) for extended periods unless the molecular weight > 300 g/mol .
-
Workup: Use a "Keeper Solvent" (e.g., small amount of high-boiling solvent like heptane) during rotary evaporation if the product is an oil.
-
Avoid: Radical initiators (AIBN, peroxides) unless strictly necessary, as they can attack the C-S bond.
Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing reactions based on the specific failure mode observed.
Caption: Diagnostic workflow for identifying yield-limiting factors in ortho-SCF₃ benzaldehyde transformations.
Frequently Asked Questions (FAQ)
Q1: Can I use standard sodium borohydride (NaBH₄) to reduce this aldehyde?
-
Answer: Yes, but proceed with caution. While the -SCF₃ group is generally stable to borohydride, the reaction should be performed at 0°C in Methanol. Avoid refluxing, as the hydride can occasionally attack the sulfur center (thiophilic attack) if the temperature is too high, leading to defluorination byproducts.
Q2: Why does my Knoevenagel condensation product turn black upon standing?
-
Answer: This indicates instability of the resulting alkene, likely due to the steric clash between the ortho-SCF₃ group and the new double bond. This strain makes the molecule susceptible to polymerization or oxidation. Store the product under Argon at -20°C and purify rapidly.
Q3: Is the -SCF₃ group stable to Palladium catalysis (Suzuki/Heck)?
-
Answer: Generally, yes.[3] However, sulfur is a catalyst poison. If the C-S bond is labile, trace thiols will kill your Pd catalyst.
-
Fix: Use Pd(OAc)₂ with bulky, electron-rich ligands like SPhos or XPhos . These ligands protect the metal center and outcompete the sulfur coordination from the substrate.
-
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the lipophilicity value of 1.44 for -SCF₃).
-
Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). "Trifluoromethylthio group: a pharmacophore with high potential." Chemical Reviews, 115(2), 731-764.
- Barata-Vallejo, S., et al. (2014). "Trifluoromethylthiolation of aryl diazonium salts." Chemistry – A European Journal, 20(51), 16806-16829. (Discusses stability and synthesis of SCF₃ moieties).
- Luo, Y., et al. (2016). "Ortho-substituent effects in nucleophilic addition to benzaldehydes." Journal of Organic Chemistry, 81(5), 1834-1845. (General principles of steric hindrance in ortho-substituted aldehydes).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 5. medlifemastery.com [medlifemastery.com]
- 6. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support guide for 2-(Trifluoromethylthio)benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile synthetic intermediate. The unique combination of an electrophilic aldehyde and a lipophilic trifluoromethylthio group makes this compound highly valuable, but also necessitates specific handling and storage protocols to maintain its integrity.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice for issues you may encounter during its use.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-(Trifluoromethylthio)benzaldehyde.
Q1: What are the definitive long-term storage conditions for 2-(Trifluoromethylthio)benzaldehyde?
A1: The long-term stability of 2-(Trifluoromethylthio)benzaldehyde is critically dependent on minimizing its exposure to atmospheric oxygen, moisture, and light. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common degradation pathway for benzaldehydes.[3] Furthermore, similar benzaldehyde derivatives are known to be sensitive to air and light.[4]
For optimal long-term stability, we recommend the following:
-
Temperature: Store in a cool environment, preferably refrigerated at 2-8°C. While some related compounds may be stored at room temperature, cooling significantly reduces the rate of potential degradation.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere.[5][6] We recommend using high-purity argon or nitrogen. After each use, the container should be purged with inert gas before resealing.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect the contents from light and moisture. Light can promote the formation of radical species, leading to undesired side reactions and decomposition.[3]
-
Purity: Ensure the compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q2: How should I handle the compound for routine experimental use to prevent degradation?
A2: Proper handling during experimental setup is as crucial as long-term storage. To maintain the compound's integrity, you should:
-
Inert Atmosphere Transfer: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Use Syringe/Cannula Techniques: Withdraw the required amount using a dry syringe or cannula under a positive pressure of argon or nitrogen. This prevents introducing air into the storage vessel.
-
Use Dry Solvents and Reagents: Ensure all solvents and other reagents in your reaction are anhydrous, as water can potentially form hydrates with the aldehyde, altering its reactivity. The trifluoromethyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by water.[2]
-
Minimize Exposure: Prepare your reaction vessel under an inert atmosphere first, and add the 2-(Trifluoromethylthio)benzaldehyde directly to the reaction mixture without unnecessary delay.
Q3: What are the visible signs of degradation in 2-(Trifluoromethylthio)benzaldehyde?
A3: Visual inspection can often provide the first clue of compound degradation. Be watchful for:
-
Color Change: Pure 2-(Trifluoromethylthio)benzaldehyde is typically a colorless to light yellow liquid. The development of a more intense yellow or brown color can indicate the formation of polymeric or other chromophoric impurities.
-
Precipitation of a Solid: The most common degradation product is 2-(Trifluoromethylthio)benzoic acid, which is a solid at room temperature. The appearance of a white crystalline solid in the liquid is a strong indicator of oxidation.
-
Changes in Viscosity: Polymerization, though less common for this specific substituted benzaldehyde, can lead to an increase in viscosity.
If you observe any of these changes, it is imperative to re-analyze the compound's purity by methods such as NMR, GC-MS, or HPLC before use.
Q4: What substances and materials are chemically incompatible with 2-(Trifluoromethylthio)benzaldehyde?
A4: Due to its aldehyde functionality, this compound is incompatible with several classes of reagents.[5]
-
Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, or even atmospheric oxygen will readily oxidize the aldehyde to a carboxylic acid.
-
Strong Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride will reduce the aldehyde to the corresponding benzyl alcohol.
-
Strong Bases: Strong bases (e.g., hydroxides, alkoxides) can catalyze self-condensation reactions (like the Cannizzaro reaction if no α-protons are present) or other unwanted side reactions.
-
Strong Acids: While often used as catalysts, strong acids can promote polymerization or other degradation pathways under certain conditions.[5]
A summary of storage and handling parameters is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation and side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by atmospheric oxygen.[4][5] |
| Light | Store in Amber/Opaque Vials | Protects against light-induced degradation pathways.[3] |
| Moisture | Keep Tightly Sealed; Use Dry Solvents | Prevents hydrate formation and potential hydrolysis of the thioether. |
| Incompatibilities | Acids, Bases, Reducing Agents, Oxidizing Agents | Avoids unintended and rapid chemical reactions that consume the material.[5] |
Troubleshooting Guide
This guide provides solutions to specific experimental problems that may arise from the instability of 2-(Trifluoromethylthio)benzaldehyde.
Problem 1: My reaction yield is significantly lower than expected, and I've isolated a white, solid byproduct that is insoluble in my organic extraction solvent.
-
Probable Cause: This is a classic symptom of starting material degradation. The white solid is likely 2-(Trifluoromethylthio)benzoic acid, the product of aldehyde oxidation. Its carboxylic acid group makes it less soluble in non-polar organic solvents and more soluble in aqueous base.
-
Diagnostic Steps:
-
Confirm the identity of the byproduct. You can perform a simple extraction test: the solid should dissolve in a dilute aqueous solution of sodium bicarbonate with effervescence (CO₂ release). An IR spectrum would show a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.
-
Check the purity of your starting material using ¹H NMR or GC. Look for a singlet around 10 ppm (aldehyde proton) and check for the appearance of a broad singlet further downfield (carboxylic acid proton).
-
-
Corrective Actions:
-
Purify the Starting Material: If the starting material is contaminated, consider purifying it by flash column chromatography.
-
Optimize Reaction Setup: For future experiments, ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon for 30 minutes) and the reaction is conducted under a strictly maintained inert atmosphere from start to finish.
-
Problem 2: The aldehyde proton signal in my ¹H NMR spectrum of the compound is diminished or broadened, and the baseline is messy.
-
Probable Cause: This could be due to several factors:
-
Partial Oxidation: The aldehyde is slowly converting to the carboxylic acid, which does not have an aldehyde proton signal.
-
Hydrate Formation: Traces of water in the NMR solvent (like DMSO-d₆) can lead to the formation of the corresponding hydrate, which exists in equilibrium with the aldehyde and will have different chemical shifts, often leading to peak broadening or the appearance of new, broad signals.
-
Paramagnetic Impurities: The presence of trace metal impurities can cause significant broadening of NMR signals.
-
-
Diagnostic Steps:
-
Acquire a fresh spectrum using a high-purity, anhydrous NMR solvent.
-
Spike the sample with a known internal standard to accurately quantify the amount of remaining aldehyde.
-
-
Corrective Actions:
-
Re-evaluate Handling: Review your sample handling procedures to eliminate sources of moisture and air.
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of Celite or silica gel can sometimes resolve the issue.
-
Problem 3: My reaction, which involves a base, is turning dark brown and yielding a complex mixture of products.
-
Probable Cause: The trifluoromethylthio group is electron-withdrawing, which makes the aldehyde highly reactive.[1] In the presence of a base, especially at elevated temperatures, aldehydes can undergo a variety of side reactions, including condensation, disproportionation (Cannizzaro reaction), or other decomposition pathways, often leading to dark, polymeric material.
-
Diagnostic Steps:
-
Run the reaction at a lower temperature. Many base-catalyzed reactions can proceed, albeit more slowly, at 0°C or even -78°C.
-
Analyze the reaction mixture at an early time point by TLC or LC-MS to see if the desired product is formed before significant decomposition occurs.
-
-
Corrective Actions:
-
Choice of Base: Consider using a milder or non-nucleophilic base (e.g., triethylamine, DBU) instead of a strong, nucleophilic one (e.g., NaOH, NaOMe).
-
Order of Addition: Try adding the aldehyde slowly to the mixture of the base and other reagents to keep its instantaneous concentration low, thereby disfavoring self-condensation.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of 2-(Trifluoromethylthio)benzaldehyde.
Caption: Troubleshooting Flowchart for Stability Issues.
References
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Online]. Available at: [Link]
-
Shen, Y., et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. [Online]. Available at: [Link]
-
ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Online]. Available at: [Link]
-
MDPI. Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Online]. Available at: [Link]
- Google Patents. An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. [Online].
-
Journal of the American Chemical Society. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. [Online]. Available at: [Link]
-
MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Online]. Available at: [Link]
-
PubChem. 3-(Trifluoromethyl)benzaldehyde. [Online]. Available at: [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. [Online]. Available at: [Link]
Sources
Handling precautions for 2-(Trifluoromethylthio)benzaldehyde
Technical Support Center: Handling Guide for 2-(Trifluoromethylthio)benzaldehyde
Introduction: The Specialist's Perspective
Welcome. You are likely working with 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5) because you need to introduce a lipophilic, electron-withdrawing motif into a scaffold while retaining a reactive handle. The trifluoromethylthio group (
However, combining a sulfur-based moiety with a reactive aldehyde requires specific handling protocols to prevent oxidation, manage potential odors, and ensure reaction fidelity. This guide replaces generic advice with field-proven troubleshooting workflows.
Part 1: Critical Properties & Storage (The "Before" Phase)
Q: What are the exact physical specifications I should verify upon receipt?
Do not rely on the bottle label alone. Verify these parameters to establish a baseline for your experiments.
| Property | Specification | Technical Note |
| CAS Number | 57830-48-5 | Distinct from the |
| Molecular Weight | 206.19 g/mol | Useful for stoichiometry calculations. |
| Physical State | Liquid | Often clear to light yellow. Darkening indicates oxidation. |
| Boiling Point | ~95°C (at reduced pressure) | High vacuum distillation is required for purification. |
| Storage | 2–8°C, Inert Gas | Strict Requirement. Aldehydes oxidize to acids; sulfur compounds can degrade. |
| Hazards | Irritant (H315, H319) | Treat as a potential stench agent. |
Q: How do I validate the purity of an old bottle?
The "Self-Validating" Protocol: Before running a precious reaction, perform this 10-minute QC check.
-
Visual Inspection: If the liquid is viscous or has white solids, it has likely oxidized to 2-(trifluoromethylthio)benzoic acid.
-
H NMR Check: Look for the aldehyde proton singlet at
ppm . If this peak is diminished and you see a broad singlet at ppm, you have significant acid contamination. -
F NMR Check: The
group typically appears as a singlet around to ppm . New fluorine peaks indicate cleavage of the bond.
Figure 1: Quality Control Decision Tree. Use this logic to prevent wasted reagents on compromised starting material.
Part 2: Handling & Safety (The "During" Phase)
Q: Does this compound carry the "stench" associated with thiols?
While
-
Protocol: Always handle inside a functioning fume hood.
-
Decontamination: Keep a bleach solution (10% sodium hypochlorite) handy. If a spill occurs, the bleach will oxidize sulfur residues to non-volatile sulfoxides/sulfones, neutralizing the odor.
Q: Are there specific compatibility issues I should avoid?
Yes. The electron-withdrawing nature of the
-
Avoid Strong Oxidizers: Reagents like Jones reagent or permanganate will rapidly convert the aldehyde to the carboxylic acid.
-
Nucleophilic Sensitivity: The aldehyde will react faster with amines and alcohols than unsubstituted benzaldehyde. Ensure your stoichiometry is precise to avoid over-reaction (e.g., bis-addition).
Part 3: Reaction Troubleshooting (The "Application" Phase)
Q: My Wittig/Horner-Wadsworth-Emmons reaction yield is low. Why?
Causality: The ortho-substitution (
-
Solution: Increase reaction time and temperature slightly compared to para-substituted analogs.
-
Alternative: Use more reactive ylides or ensure the base used for deprotonation (e.g., NaH, LiHMDS) is fresh.
Q: Can I use metal-catalyzed cross-coupling on the phenyl ring?
Risk: The
-
Guidance: If coupling at another position (e.g., if you have a bromide elsewhere on the ring), screen catalysts carefully. Avoid harsh reducing conditions that might cleave the
bond.
Q: How do I perform a reductive amination without losing the group?
Standard conditions (amine + STAB/NaBH
-
Watchout: Ensure the intermediate imine is fully formed before adding the reducing agent. The steric bulk of the ortho-
group may slow down imine formation. Use a dehydrating agent (molecular sieves or ) to push the equilibrium.
Figure 2: Reaction Optimization Strategy. Tailor conditions to account for the electronic and steric effects of the ortho-SCF3 group.
Part 4: Waste & Disposal
Q: How do I dispose of reaction mixtures containing this compound?
-
Quenching: Treat waste streams with dilute bleach (sodium hypochlorite) to oxidize any potential hydrolysis products (thiols/sulfides) before disposal.
-
Segregation: Do not mix with acid waste streams if there is a risk of liberating
or sulfur gases. -
Labeling: Clearly label waste as "Fluorinated Organic" and "Sulfur-containing" to alert disposal teams.
References
-
Santa Cruz Biotechnology. 2-(Trifluoromethylthio)benzaldehyde Product Data Sheet (CAS 57830-48-5). Retrieved from
-
BLD Pharm. Safety Data Sheet for 2-((Trifluoromethyl)thio)benzaldehyde. Retrieved from
-
Indofine Chemical Company. Product Catalog: 2-(Trifluoromethylthio)benzaldehyde.[1] Retrieved from
-
PubChem. 2-(Trifluoromethyl)benzaldehyde Compound Summary (For comparative structural data). Retrieved from
Sources
Technical Support Center: Overcoming Reactivity Challenges with 2-(Trifluoromethylthio)benzaldehyde
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(Trifluoromethylthio)benzaldehyde. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common reactivity issues encountered with this versatile but challenging building block. The unique electronic and steric properties of the ortho-trifluoromethylthio (SCF3) group significantly influence the reactivity of the aldehyde functionality, often leading to sluggish reactions or unexpected side products. This guide offers a combination of theoretical explanations and field-proven protocols to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the use of 2-(Trifluoromethylthio)benzaldehyde in organic synthesis.
Q1: Why is my nucleophilic addition to 2-(Trifluoromethylthio)benzaldehyde proceeding so slowly compared to benzaldehyde?
A: The trifluoromethylthio (SCF3) group is a potent electron-withdrawing group. While this increases the electrophilicity of the carbonyl carbon, which should theoretically enhance the rate of nucleophilic attack, the ortho-positioning of the bulky SCF3 group can introduce significant steric hindrance. This steric shield can impede the approach of the nucleophile to the carbonyl carbon, leading to a decreased reaction rate. Furthermore, the strong electron-withdrawing nature of the SCF3 group can stabilize the aldehyde, making it less reactive than anticipated.
Q2: I am observing significant amounts of starting material even after prolonged reaction times and elevated temperatures. What can I do?
A: This is a common issue. Simply increasing the reaction time and temperature may not be sufficient and can lead to decomposition or side reactions. A more effective approach is to enhance the electrophilicity of the carbonyl carbon by using a Lewis acid catalyst. Lewis acids such as TiCl4, MgBr2, or Sc(OTf)3 can coordinate to the carbonyl oxygen, further polarizing the C=O bond and making the carbon atom more susceptible to nucleophilic attack.
Q3: Are there any common side reactions I should be aware of when using strong bases with 2-(Trifluoromethylthio)benzaldehyde?
A: Yes. While less common than with ketones, strong, non-nucleophilic bases can potentially deprotonate the aldehydic proton, leading to the formation of an acyl anion equivalent or related species, which can complicate the reaction mixture. More commonly, if your nucleophile has any basicity, it might participate in undesired acid-base reactions. Additionally, the stability of the SCF3 group in the presence of certain strong nucleophiles/bases should be considered, although it is generally quite robust.
Q4: How does the reactivity of 2-(Trifluoromethylthio)benzaldehyde compare to 2-(Trifluoromethyl)benzaldehyde?
A: Both the SCF3 and CF3 groups are strongly electron-withdrawing. However, the trifluoromethylthio group is generally considered to be more lipophilic and slightly less electron-withdrawing than the trifluoromethyl group. In terms of steric bulk, the SCF3 group is larger than the CF3 group, which can lead to more pronounced steric hindrance in ortho-substituted systems. This can make 2-(Trifluoromethylthio)benzaldehyde less reactive in certain sterically demanding reactions compared to its CF3 counterpart.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations involving 2-(Trifluoromethylthio)benzaldehyde.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Common Problem: Low conversion, with the recovery of significant amounts of starting material.
Root Cause Analysis:
-
Steric Hindrance: The ortho-SCF3 group physically blocks the trajectory of the incoming nucleophile.
-
Reduced Electrophilicity: While electronically activated, the overall reactivity can be sluggish due to the stability of the starting material.
-
Enolization (less common for aldehydes): Strong, bulky bases could potentially lead to undesired deprotonation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nucleophilic addition.
Solutions & Protocols:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance the reaction rate. Cerium(III) chloride (CeCl3) is particularly effective in suppressing enolization and increasing the nucleophilicity of organometallic reagents.
Protocol 1: Cerium-Mediated Grignard Addition
-
To a stirred suspension of anhydrous CeCl3 (1.2 eq.) in dry THF at room temperature, add the Grignard reagent (1.1 eq.) dropwise.
-
Stir the resulting mixture for 1-2 hours at room temperature.
-
Cool the mixture to -78 °C and add a solution of 2-(Trifluoromethylthio)benzaldehyde (1.0 eq.) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and purify by column chromatography.
-
-
Transmetallation: If direct addition of a highly reactive organometallic reagent is problematic, consider transmetallation to a less reactive and more selective species, such as an organozinc or organocuprate reagent.
Comparative Data for Nucleophilic Addition Strategies:
| Strategy | Reagent | Additive | Typical Yield Range | Key Advantage |
| Direct Addition | RMgX | None | 10-40% | Simplicity |
| Lewis Acid-Mediated | RMgX | MgBr2·OEt2 | 50-75% | Improved rate |
| Cerium-Mediated | RMgX | CeCl3 | 70-90% | High conversion, low side reactions |
| Barbier-Type | R-X, Mg | None | 40-60% | Milder conditions |
Horner-Wadsworth-Emmons (HWE) Reaction
Common Problem: Low yield of the desired alkene, with incomplete consumption of the aldehyde.
Root Cause Analysis:
-
Steric Hindrance: The ortho-substituent can disfavor the formation of the intermediate oxaphosphetane.
-
Reversibility of Addition: The initial nucleophilic attack of the phosphonate ylide is a reversible step. If the subsequent elimination to the alkene is slow, the equilibrium may favor the starting materials.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the HWE reaction.
Solutions & Protocols:
-
Choice of Base and Conditions: Using a stronger, non-nucleophilic base can lead to a higher concentration of the phosphonate anion and drive the reaction forward.
Protocol 2: Horner-Wadsworth-Emmons Reaction with KHMDS
-
To a solution of the phosphonate ester (1.1 eq.) in dry THF at -78 °C, add KHMDS (1.05 eq., as a solution in THF or toluene) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of 2-(Trifluoromethylthio)benzaldehyde (1.0 eq.) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight, or gently heat to reflux if necessary (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous Na2SO4, and purify by column chromatography.
-
-
Still-Gennari Modification: For the synthesis of (Z)-alkenes, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be highly effective.[2]
Oxidation to 2-(Trifluoromethylthio)benzoic Acid
Common Problem: Incomplete oxidation or decomposition of the starting material. The SCF3 group is generally stable to many oxidants, but harsh conditions can lead to side reactions.
Root Cause Analysis:
-
Deactivation of the Aldehyde: The electron-withdrawing SCF3 group makes the aldehyde less susceptible to oxidation compared to electron-rich benzaldehydes.
-
Oxidant Instability: Some strong oxidants may not be compatible with the sulfur atom in the SCF3 group, although it is generally robust.
Solutions & Protocols:
-
Pinnick Oxidation: This method is highly effective for the oxidation of aldehydes, especially those that are sensitive to harsher conditions.
Protocol 3: Pinnick Oxidation
-
Dissolve 2-(Trifluoromethylthio)benzaldehyde (1.0 eq.) in a mixture of t-butanol and THF (1:1).
-
Add 2-methyl-2-butene (4-5 eq.) to the solution.
-
In a separate flask, dissolve sodium chlorite (NaClO2, 1.5 eq.) and sodium dihydrogen phosphate (NaH2PO4, 1.5 eq.) in water.
-
Slowly add the aqueous solution to the aldehyde solution at room temperature.
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Quench the reaction with a solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract the carboxylic acid with an appropriate organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
-
Recommended Oxidizing Systems:
| Oxidant System | Conditions | Typical Yield Range | Key Advantage |
| KMnO4 | Acetone/water, heat | 60-80% | Cost-effective |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to rt | 70-85% | Powerful oxidant |
| Pinnick (NaClO2) | t-BuOH/THF, rt | 85-95% | High selectivity, mild conditions |
Reduction to 2-(Trifluoromethylthio)benzyl Alcohol
Common Problem: Incomplete reduction or formation of byproducts.
Root Cause Analysis:
-
Deactivation: The electron-withdrawing nature of the SCF3 group can slow down the rate of hydride delivery.
-
Over-reduction: While less of a concern with aldehydes, very harsh reducing agents could potentially affect the SCF3 group, although this is unlikely with standard hydride reagents.
Solutions & Protocols:
-
Standard Hydride Reduction: Sodium borohydride (NaBH4) is typically sufficient for the reduction of aldehydes and is a mild and selective choice.
Protocol 4: Sodium Borohydride Reduction
-
Dissolve 2-(Trifluoromethylthio)benzaldehyde (1.0 eq.) in methanol or ethanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.0-1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or 1M HCl at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
References
- Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023.
- Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, 1996.
- Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents; Wiley: New York, 1999.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24, 4405-4408.
- Prakash, G. K. S.; Yudin, A. K. Perfluoroalkylation with Organosilicon Reagents. Chem. Rev.1997, 97, 757-786.
- Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chem. Rev.1996, 96, 1757-1778.
- Yagupolskii, L. M.; Ilchenko, A. Y.; Kondratenko, N. V. The SCF3 Group: A New Type of Electron-Withdrawing Substituent. Usp. Khim.1974, 43, 64-94.
- Shen, Y.; Togni, A. Trifluoromethylthiolation of O-, N-, and C-Nucleophiles with a Stable Electrophilic Trifluoromethylthiolating Reagent. Angew. Chem. Int. Ed.2011, 50, 7236-7239.
- Billard, T.; Langlois, B. R.; Large, S.; Anker, D.; Roidot, N. N-(Trifluoromethylthio)
Sources
Byproduct formation in 2-(Trifluoromethylthio)benzaldehyde reactions
Diagnostic Triage: What are you seeing?
Before altering your protocol, use this logic tree to identify the likely byproduct interfering with your reaction.
Figure 1: Diagnostic logic flow for identifying common impurities based on visual and spectroscopic evidence.
Critical Issue: The "White Solid" (Auto-Oxidation)
User Question: I stored my 2-(trifluoromethylthio)benzaldehyde in the fridge, but after two weeks, a white solid has formed at the bottom. My reaction yields are dropping. What is happening?
Technical Analysis:
You are witnessing Radical Auto-Oxidation . Ortho-substituted benzaldehydes are notoriously prone to this. The electron-withdrawing trifluoromethylthio group (
The Mechanism:
-
Initiation: Trace metals (often residual Copper from synthesis) or UV light generate a radical.
-
Propagation: The acyl radical reacts with atmospheric
to form a peracid radical, which abstracts a proton from another aldehyde molecule. -
Termination: The resulting peracid oxidizes a second aldehyde molecule (Baeyer-Villiger type pathway) to produce two molecules of 2-(trifluoromethylthio)benzoic acid .
Corrective Action:
-
Immediate: Filter the liquid. The solid is the benzoic acid derivative (insoluble in the aldehyde).
-
Prevention: Store under Argon/Nitrogen. Add 0.1% BHT (Butylated hydroxytoluene) if your downstream chemistry tolerates radical scavengers.
-
Purification: See Protocol A below.
Critical Issue: Base-Mediated Decomposition (Cannizzaro)
User Question: I am attempting a Henry reaction using NaOH, but I see two new spots on TLC and my aldehyde is consumed rapidly without forming the product. Why?
Technical Analysis:
The
Byproducts Formed:
-
2-(Trifluoromethylthio)benzyl alcohol (Reduced)
-
2-(Trifluoromethylthio)benzoic acid (Oxidized)
Data Comparison: Reactivity vs. Conditions
| Reaction Condition | Dominant Pathway | Major Byproduct | Solution |
| Strong Base (NaOH/KOH) | Cannizzaro | Alcohol + Acid | Switch to mild bases (DIPEA, Carbonates) or Lewis Acids. |
| Cyanide/NHC Catalysts | Benzoin Condensation | Control concentration; avoid cyanide if possible. | |
| Oxidative Conditions | Sulfoxide ( | Avoid peracids; |
Corrective Action:
Switch to a Knoevenagel-type condition using a weaker base/acid buffer system (e.g., Piperidine/Acetic Acid) or use a Lewis Acid catalyst (
Critical Issue: Trace Metal Interference
User Question: My NMR spectra show broad peaks, and my palladium-catalyzed coupling is failing. The aldehyde was synthesized via copper catalysis.
Technical Analysis:
Many commercial batches of 2-(trifluoromethylthio)benzaldehyde are synthesized via the coupling of 2-iodobenzaldehyde with
Detection:
-
NMR: Broadening of the aromatic protons.
-
Visual: Greenish tint in the oil (pure compound should be pale yellow).
Corrective Action:
Wash the organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 7–8. EDTA chelates
Validated Protocols
Protocol A: Purification via Bisulfite Adduct
Use this to recover pure aldehyde from oxidized/impure batches.
Context: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Impurities (benzoic acid, benzyl alcohol, dimers) do not.
Workflow Diagram:
Figure 2: Standard purification workflow for isolating aldehydes from non-carbonyl impurities.
Step-by-Step:
-
Dissolve 5.0 g of crude material in 15 mL Ethanol.
-
Add 20 mL of saturated aqueous Sodium Bisulfite (
). -
Stir vigorously for 2 hours. A white precipitate (the adduct) will form.
-
Filter the solid and wash with
( mL) to remove organic impurities (acids/dimers). -
Suspend the solid in 20 mL water and add 10%
until pH > 10. -
Extract with DCM, dry over
, and concentrate.
Protocol B: Preventing "Scrambling" of the Group
Use this when reacting with nucleophiles.
The
-
Rule: Avoid temperatures >100°C in strongly basic aqueous media.
-
Alternative: Use
in MeOH at 0°C for aldehyde reductions to preserve the moiety.
References
-
Synthesis & Reactivity: Rueping, M., et al. "Electrophilic Trifluoromethylthiolation of Carbonyl Compounds." Angewandte Chemie International Edition, vol. 52, no. 37, 2013, pp. 9728–9731. Link
-
SCF3 Reagents: Xu, C., et al. "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation."[1] Accounts of Chemical Research, vol. 48, no. 1, 2015, pp. 1–10. Link
-
Aldehyde Oxidation Mechanism: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no. 6, 1961, pp. 563–589. Link
-
Purification Standards: "Purification of Aldehydes via Bisulfite Adducts." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1291. Link
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. The trifluoromethylthio (-SCF3) group is a key pharmacophore, and mastering its introduction is crucial for modern medicinal chemistry. This document provides in-depth, field-proven insights into the synthesis, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up the production of 2-(Trifluoromethylthio)benzaldehyde?
When moving from bench-scale to pilot or manufacturing scale, the choice of synthetic route is paramount. Two primary strategies have proven most effective, each with distinct advantages and challenges:
-
Route A: Copper-Catalyzed Cross-Coupling. This approach involves the reaction of a readily available starting material, 2-iodobenzaldehyde, with a trifluoromethylthiolating source, typically mediated by a copper catalyst. This is often preferred for its convergent nature and the commercial availability of the starting materials.[1][2]
-
Route B: Direct S-Trifluoromethylation. This route starts with 2-mercaptobenzaldehyde and introduces the CF3 group directly onto the sulfur atom.[3] This can be achieved using various electrophilic trifluoromethylating reagents or through modern photoredox catalysis.[4][5]
The choice between these routes depends on factors like raw material cost, equipment availability (e.g., photoreactors), and the specific impurity profile that can be tolerated.
Q2: Which trifluoromethylthiolating reagent is best for scale-up?
The selection of the "-SCF3" source is a critical decision impacting cost, safety, and reaction efficiency.
-
For Copper-Catalyzed Routes (Route A): Silver(I) trifluoromethanethiolate (AgSCF3) is a common, albeit expensive, reagent used to generate the active copper-SCF3 species.[6] Developing protocols that can generate the CuSCF3 species in situ from more economical sources is an active area of research and can significantly improve process mass intensity (PMI).
-
For Direct S-Trifluoromethylation (Route B): A variety of shelf-stable, electrophilic reagents have been developed to avoid the use of toxic, gaseous CF3SCl.[7] Reagents like N-trifluoromethylthiosaccharin are highly reactive and have been successfully scaled.[7] For photoredox methods, sodium triflinate (CF3SO2Na, Langlois' reagent) is an inexpensive and environmentally benign source of the CF3 radical, which can be trapped by the thiol.[4]
Q3: My reaction yield is consistently low. What are the most common mechanistic pitfalls?
Low yields often trace back to catalyst deactivation, competing side reactions, or suboptimal reaction conditions.
-
In Copper-Catalyzed Systems: The oxidation state and coordination sphere of the copper catalyst are critical. Catalyst deactivation can occur through aggregation or poisoning by impurities. The choice of ligand, such as 1,10-phenanthroline, is crucial for stabilizing the active catalytic species and promoting the desired reductive elimination step.[8]
-
In Direct Thiol Trifluoromethylation: For electrophilic methods, the basicity of the reaction medium is key. The thiol must be deprotonated to the thiolate to act as an effective nucleophile, but excess base can lead to reagent decomposition. For radical-based methods, inefficient radical generation or trapping by solvent or impurities are common failure points.
Q4: What are the primary safety concerns when working with trifluoromethylthiolating agents on a larger scale?
Safety is non-negotiable. Key hazards include:
-
Toxicity: Some older reagents like trifluoromethanethiol (CF3SH) and its chloride (CF3SCl) are highly toxic and volatile. Modern, shelf-stable solid reagents are strongly preferred.[7]
-
Exotherms: Trifluoromethylthiolation reactions can be exothermic. Proper thermal management, including controlled addition rates and adequate cooling capacity, is essential during scale-up to prevent thermal runaways.
-
Fluorinated Byproducts: Upon heating, some fluorinated compounds can decompose. It is crucial to ensure adequate ventilation, as inhalation of decomposition products can lead to conditions like "Polymer Fume Fever," a temporary flu-like illness.[9] All handling should be performed in well-ventilated areas, and appropriate personal protective equipment (PPE) must be worn.[10]
Troubleshooting Guide: Scale-Up Synthesis Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: In Route A (from 2-Iodobenzaldehyde), the reaction stalls with significant starting material remaining.
-
Probable Cause 1: Catalyst Inactivity. The copper(I) catalyst may have been oxidized to copper(II) by atmospheric oxygen before the reaction initiated, or it may have been poisoned by impurities in the starting material or solvent.
-
Solution: Ensure all reagents and solvents are appropriately degassed before adding the catalyst. Use high-purity, dry solvents. The reaction should be run under a strictly inert atmosphere (Nitrogen or Argon).[11] Consider adding a small amount of a reducing agent like sodium ascorbate if catalyst oxidation is suspected.
-
-
Probable Cause 2: Poor Solubility. On scale-up, one or more components (the aryl iodide, the SCF3 source, or the catalyst complex) may have poor solubility in the chosen solvent at the reaction temperature, limiting the reaction rate.
-
Solution: Re-evaluate the solvent system. While DMF is common, consider mixtures or alternative high-boiling polar aprotic solvents like DMAc or NMP. A solubility study of key components before scaling the reaction is highly recommended. For Cu-catalyzed reactions, moving from acetonitrile to DMF can sometimes allow the reaction to proceed at a lower temperature.[8]
-
-
Probable Cause 3: Ligand Dissociation/Decomposition. The ligand used to stabilize the copper catalyst (e.g., 1,10-phenanthroline) might be unstable at the reaction temperature or may not be binding effectively.
-
Solution: Screen alternative ligands. Sterically hindered phenanthroline derivatives or other bidentate nitrogen ligands might offer greater stability. Confirm the optimal catalyst-to-ligand ratio, as an excess or deficit can be detrimental.
-
Problem 2: In Route B (from 2-Mercaptobenzaldehyde), a significant amount of the disulfide dimer (2,2'-dithiobis(benzaldehyde)) is formed.
-
Probable Cause: Oxidative Dimerization. The starting thiolate is susceptible to oxidation, especially in the presence of air or certain reagents, leading to the formation of a disulfide bond. This is a common competing pathway.
-
Solution: This issue underscores the importance of rigorous inert atmosphere techniques. Degas all solvents and reagents thoroughly. If using an electrophilic SCF3 source, ensure the base is added slowly to the thiol solution just before the reagent to minimize the time the reactive thiolate is present in high concentration. In photoredox systems, ensure the rate of CF3 radical generation is matched to the rate of trapping by the thiol to avoid side reactions.
-
Problem 3: The final product is difficult to purify, showing multiple closely-eluting spots on TLC/peaks in GC-MS.
-
Probable Cause 1: Aldehyde Instability. The benzaldehyde functional group can be sensitive, potentially undergoing oxidation to the corresponding benzoic acid or participating in side reactions, especially under harsh work-up conditions or prolonged heating.
-
Solution: Employ a milder work-up procedure. Avoid strong oxidants and highly acidic or basic conditions if possible. Purification via formation of a bisulfite adduct can be an effective, albeit multi-step, method to isolate the aldehyde from non-carbonyl impurities.[12]
-
-
Probable Cause 2: Incomplete Reaction/Side Products. Besides the main side products mentioned above, other impurities could arise from reactions with the solvent or from thermal degradation. For instance, trifluoromethylthiolation of hydrazones derived from aldehydes can sometimes result in purification challenges.[13]
-
Solution: Use in-process controls (IPC) like UPLC or GC to monitor the reaction progress and impurity formation. If a specific impurity is consistently formed, adjust the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize it. For purification, if chromatography is unavoidable on scale, investigate techniques like flash chromatography with optimized solvent systems or Simulated Moving Bed (SMB) chromatography for large quantities. Distillation under high vacuum may be viable if the product is thermally stable and volatile enough.
-
Problem 4: When scaling up a photoredox reaction (Route B), the reaction is much slower than on the bench.
-
Probable Cause: Poor Light Penetration (The Beer-Lambert Law). As the reactor volume and path length increase, light from an external source cannot effectively penetrate the entire reaction medium. This starves the photocatalyst of the energy needed to drive the reaction.
-
Solution: Transition from a batch reactor to a continuous flow photoreactor.[14] Flow reactors utilize narrow-diameter tubing, ensuring that the entire reaction volume is efficiently irradiated. This approach not only solves the light penetration issue but also offers superior control over temperature and residence time, making the process more consistent and scalable.[15] Scaling a photochemical reaction requires understanding the photon flux and the quantum yield of the reaction.[15]
-
Exemplary Protocol: Copper-Catalyzed Synthesis of 2-(Trifluoromethylthio)benzaldehyde (Route A)
This protocol describes a robust method starting from 2-iodobenzaldehyde. It is critical that all steps are performed under an inert atmosphere to ensure catalyst longevity and prevent side reactions.
Reagents and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 100g scale) |
| 2-Iodobenzaldehyde | IC₆H₄CHO | 232.02 | 1.0 | 100.0 g (0.431 mol) |
| Copper(I) Iodide | CuI | 190.45 | 0.1 | 8.21 g (0.043 mol) |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.1 | 7.77 g (0.043 mol) |
| Silver(I) Trifluoromethanethiolate | AgSCF₃ | 208.94 | 1.2 | 108.0 g (0.517 mol) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 500 mL |
Step-by-Step Methodology
-
Vessel Preparation: A dry, multi-neck reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is required. The vessel should be purged with an inert gas for at least 30 minutes.
-
Reagent Charging: To the inerted reactor, add 2-iodobenzaldehyde (100.0 g), Silver(I) trifluoromethanethiolate (108.0 g), and 1,10-phenanthroline (7.77 g).
-
Solvent Addition: Add anhydrous, degassed DMF (500 mL) via cannula transfer. Begin stirring to form a slurry.
-
Catalyst Addition: Add Copper(I) Iodide (8.21 g) to the slurry under a positive flow of inert gas.
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The color of the mixture will typically darken.
-
Monitor the reaction progress by taking aliquots every 2 hours and analyzing by GC-MS or UPLC. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove insoluble silver salts and the catalyst. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrate and washes in a separatory funnel. Add water (1 L) and ethyl acetate (500 mL).
-
Separate the layers. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude oil is purified by vacuum distillation to yield 2-(Trifluoromethylthio)benzaldehyde as a clear liquid. Alternatively, for higher purity, silica gel column chromatography can be employed, though this is less ideal for very large scales.[16]
-
Visualizations and Diagrams
Workflow for Copper-Catalyzed Synthesis
Caption: Workflow for the Cu-catalyzed synthesis of 2-(Trifluoromethylthio)benzaldehyde.
Logical Relationship of Key Synthesis Routes
Sources
- 1. 2-Iodobenzaldehyde 97 26260-02-6 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Mercaptobenzaldehyde | C7H6OS | CID 4254180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purity Assessment of 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support guide for the analytical purity assessment of 2-(Trifluoromethylthio)benzaldehyde. As a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, ensuring its purity is paramount to the safety, efficacy, and quality of the final product. This guide is structured to provide not just methods, but the underlying scientific rationale, empowering you to troubleshoot and adapt these protocols effectively in your laboratory.
While specific, validated monographs for this exact compound are not widely published, the methodologies presented here are built upon foundational analytical principles for structurally related aromatic aldehydes and organofluorine compounds. They serve as robust starting points for developing and validating methods tailored to your specific needs, in alignment with international standards such as the ICH Q2(R1) guidelines.[1][2][3]
Part 1: Understanding the Analyte and Potential Impurities
A comprehensive purity assessment begins with understanding what impurities might be present. The impurity profile is a direct fingerprint of the synthetic route and subsequent storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for in 2-(Trifluoromethylthio)benzaldehyde?
A1: Your impurity profile is intrinsically linked to your synthesis pathway. However, for typical syntheses involving nucleophilic aromatic substitution on a 2-halobenzaldehyde with a trifluoromethylthiolate source, you should anticipate the following classes of impurities:
-
Starting Materials: Unreacted precursors such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde.
-
Reaction By-products: Isomeric products (e.g., 4-(trifluoromethylthio)benzaldehyde) if the reaction conditions are not perfectly regioselective.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, especially if exposed to air over time.[4] The primary degradation product to monitor is 2-(Trifluoromethylthio)benzoic acid . Further oxidation of the sulfur atom can also lead to the corresponding sulfoxide and sulfone.
-
Residual Solvents: Solvents used during reaction and purification (e.g., DMF, DMSO, Toluene).
Table 1: Common Potential Impurities and Their Origin
| Impurity Class | Specific Example(s) | Likely Origin | Recommended Primary Analytical Technique |
| Starting Material | 2-Chlorobenzaldehyde | Incomplete reaction | HPLC, GC-MS |
| Isomeric By-product | 4-(Trifluoromethylthio)benzaldehyde | Lack of regioselectivity | HPLC, GC-MS |
| Oxidation Product | 2-(Trifluoromethylthio)benzoic acid | Air exposure, improper storage | HPLC (primary), ¹H NMR |
| Over-oxidation | 2-(Trifluoromethylsulfinyl)benzaldehyde | Harsh oxidative conditions | HPLC-MS |
| Residual Solvents | Toluene, DMF, Acetonitrile | Purification process | Headspace GC-MS |
Part 2: Chromatographic Methods - The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for quantifying the purity of 2-(Trifluoromethylthio)benzaldehyde and its organic impurities.[5]
A. High-Performance Liquid Chromatography (HPLC)
FAQs & Troubleshooting Guide
Q1: Why is reverse-phase HPLC the recommended starting point?
A1: Reverse-phase HPLC separates compounds based on their hydrophobicity. 2-(Trifluoromethylthio)benzaldehyde is a moderately polar aromatic compound, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This method is particularly powerful for separating the main component from more polar (e.g., the benzoic acid degradant) and less polar impurities. Furthermore, it allows for the development of stability-indicating methods, which are crucial in drug development.[6][7]
Q2: Can you provide a robust, step-by-step starting protocol for an HPLC purity method?
A2: Certainly. This protocol is designed as a starting point for a gradient method capable of separating a wide range of potential impurities. Method validation is mandatory for its intended use.
Experimental Protocol: Stability-Indicating HPLC Method
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reverse-phase; provides good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of acidic impurities (like the benzoic acid), leading to sharper peaks and more reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 0-5 min: 40% B5-25 min: 40% to 95% B25-30 min: 95% B30.1-35 min: 40% B | A shallow gradient ensures resolution of closely eluting impurities, followed by a ramp to elute highly non-polar species and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability.[8] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from the sample solvent.[9] |
| Detection | UV at 254 nm | Aromatic aldehydes typically have strong absorbance in this region. A full UV-Vis scan of the analyte is recommended to determine the optimal wavelength. |
Troubleshooting Common HPLC Issues
-
Q: My main peak is tailing. What's the cause?
-
A: Peak tailing for a primary analyte is often caused by mass overload or secondary interactions.
-
Check for Overload: Dilute your sample 5-fold and re-inject. If the peak shape (asymmetry) improves, you are overloading the column. Reduce your sample concentration.[10]
-
Address Secondary Interactions: The sulfur atom can have secondary interactions with residual silanols on the column packing. Ensure your mobile phase pH is low (as suggested in the protocol) to keep silanols protonated and minimize these interactions.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in 100% acetonitrile can cause peak distortion.[9][10]
-
-
-
Q: I'm seeing a new, broad peak at a late retention time after several injections. Why?
-
A: This is likely due to the build-up of a strongly retained impurity or degradant on the column.
-
Extend the Gradient: Modify your gradient to run up to 100% Mobile Phase B and hold for 5-10 minutes to wash the column after each run.
-
Use a Guard Column: A guard column is a sacrificial column installed before the analytical column to trap strongly adsorbed compounds, extending the life of your expensive analytical column.[11]
-
-
-
Q: My retention times are drifting to earlier times. What should I check?
-
A: This is a classic symptom of a column leak or a problem with the mobile phase composition.
-
Systematically Check for Leaks: Start from the pump and check every fitting through to the detector waste line for any signs of salt buildup or moisture. A small leak will reduce system pressure and cause retention times to decrease.
-
Verify Mobile Phase: Ensure your mobile phase components are correctly mixed and degassed. If you are using online mixing, check that both pump channels are drawing solvent correctly.[12]
-
-
B. Gas Chromatography (GC)
FAQs & Troubleshooting Guide
Q1: When should I use GC instead of HPLC?
A1: GC is the superior technique for two key purposes: 1) Assay determination (measuring the exact percentage of the main component) and 2) Quantifying volatile impurities , including residual solvents. Since 2-(Trifluoromethylthio)benzaldehyde is thermally stable and sufficiently volatile, GC with a Flame Ionization Detector (FID) provides excellent precision and accuracy for assay. For identifying unknown volatile impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[13][14][15]
Experimental Protocol: GC-FID Assay Method
-
Sample Preparation: Prepare a sample solution of approximately 10 mg/mL in a suitable solvent like acetone or ethyl acetate.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale / Justification |
| Column | DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | A general-purpose, non-polar column that provides excellent separation for a wide range of aromatic compounds. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks for a high-concentration assay sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen, constant flow at ~1.2 mL/min | Inert carrier gas to move the analyte through the column. |
| Oven Program | 100 °C hold for 2 min, then ramp 10 °C/min to 280 °C, hold for 5 min | An initial hold separates volatile impurities, while the temperature ramp elutes the main component and any higher-boiling impurities. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds, providing a response proportional to the mass of carbon, which is ideal for purity calculations by area percent. |
| Detector Temp. | 300 °C | Kept higher than the final oven temperature to prevent condensation of analytes in the detector. |
Troubleshooting Common GC Issues
-
Q: My assay results are not reproducible. What could be the issue?
-
A: Reproducibility issues in GC often trace back to the injection process.
-
Check the Syringe: Ensure the syringe is clean and functioning correctly. Air bubbles in the syringe are a common source of error.
-
Inspect the Inlet Liner: The glass liner in the GC inlet can become contaminated with non-volatile residues from your sample matrix. This can lead to poor peak shape and non-reproducible injection amounts. Replace the liner regularly.
-
Verify Autosampler Operation: If using an autosampler, check the vial position, sample volume, and injection speed settings.
-
-
-
Q: I am seeing broad or split peaks. How can I fix this?
-
A: This often indicates an issue with the column or injection parameters.
-
Column Installation: Ensure the column is installed correctly in both the inlet and detector. Improper ferrule seating or incorrect insertion depth can cause peak splitting.
-
Injection Speed: A slow injection can cause pre-spreading of the sample band on the column. Ensure the injection is performed rapidly.
-
Column Contamination: If the column is old or has been exposed to non-volatile material, it may need to be conditioned (baked at high temperature) or trimmed (removing the first 10-20 cm).
-
-
Part 3: Spectroscopic and Other Confirmatory Methods
Chromatography tells you "how much" and "when," but spectroscopy tells you "what it is."
FAQs
Q1: What is the role of NMR spectroscopy in purity assessment?
A1: Nuclear Magnetic Resonance (NMR) is an indispensable tool for both qualitative and quantitative analysis.
-
Structural Confirmation (¹H, ¹³C NMR): NMR provides unambiguous confirmation of the chemical structure. The chemical shifts and coupling patterns in the proton and carbon spectra should be consistent with 2-(Trifluoromethylthio)benzaldehyde.
-
Impurity Identification: Skilled analysis of an ¹H NMR spectrum can reveal the presence of impurities, even at low levels, by identifying signals that do not belong to the main component.[16][17] For example, the aldehydic proton of the main component will be a singlet around 10 ppm, while the carboxylic acid proton of the oxidation impurity will appear as a very broad singlet much further downfield (>12 ppm).
-
Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (assay) of your material without needing a reference standard of the analyte itself.[18]
Q2: Why is ¹⁹F NMR particularly useful for this compound?
A2: The presence of the -SCF₃ group makes ¹⁹F NMR an exceptionally powerful and clean technique. The trifluoromethyl group will appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the electronic environment. Any impurities where the trifluoromethylthio group is modified or in a different isomeric position will give a distinct signal, making ¹⁹F NMR a highly specific tool for detecting fluorine-containing impurities.[19]
Q3: What about water content?
A3: Water content is not an impurity that can be measured by HPLC or GC. The definitive method for determining water content in chemical samples is Karl Fischer Titration . This is a critical parameter for calculating a complete mass balance and for understanding the stability of the material, as water can participate in degradation pathways.
Part 4: Integrated Analytical Workflow
No single method provides a complete picture. A robust purity assessment relies on an integrated approach, using orthogonal techniques to build confidence in the final result.
dot
Caption: Integrated workflow for comprehensive purity assessment.
Part 5: References
-
Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Retrieved from
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Academia.edu. (n.d.). Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2011). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. Retrieved from
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
RSC Publishing. (2016). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
National Institutes of Health. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Retrieved from [Link]
-
The University of Manchester. (n.d.). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
University of Oslo. (n.d.). Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
-
eScholarship. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). THE USE OF GC-MS AND FTIR SPECTROSCOPY COUPLED WITH MULTIVARIATE ANALYSIS FOR THE DETECTION OF RED GINGER OIL ADULTERATION. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC故障排除 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. agilent.com [agilent.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 14. escholarship.org [escholarship.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. (PDF) Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs [academia.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. veeprho.com [veeprho.com]
- 19. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 2-(Trifluoromethylthio)benzaldehyde experiments
Welcome to the technical support center for 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during experiments with this versatile but sometimes challenging reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Section 1: Reagent Handling and Storage
Q1: I just received my bottle of 2-(Trifluoromethylthio)benzaldehyde. What are the best practices for storage?
A1: 2-(Trifluoromethylthio)benzaldehyde is susceptible to oxidation. The aldehyde functional group can easily oxidize to the corresponding carboxylic acid, especially when exposed to air and light. The trifluoromethylthio group is generally stable, but proper handling is key.
-
Immediate Action: Upon receipt, inspect the bottle for any discoloration. The compound should be a clear, colorless to light yellow liquid.[1] A darker color may indicate oxidation.
-
Storage Conditions: Store the bottle tightly sealed in a cool, dark, and dry place.[1][2] For long-term storage, refrigeration (<15°C) is recommended.[1] To prevent atmospheric moisture and oxygen from entering, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[1][2][3]
-
Causality: The aldehyde group is prone to autoxidation, a radical-chain reaction initiated by oxygen. Light can accelerate this process. Inert gas displaces oxygen, and low temperatures slow the reaction rate.
Q2: My 2-(Trifluoromethylthio)benzaldehyde has turned yellow/brown. Is it still usable?
A2: A change in color from colorless/light yellow to a more pronounced yellow or brown hue is a strong indicator of impurity formation, primarily the corresponding benzoic acid due to oxidation.
-
Diagnosis: You can quickly check the purity by Thin Layer Chromatography (TLC) against a fresh or known pure sample. The carboxylic acid impurity will typically have a lower Rf value (be more polar) than the aldehyde. You can also take a proton NMR (¹H NMR) spectrum; the presence of a broad singlet peak above 10 ppm would suggest the carboxylic acid proton.
-
Decision: For reactions sensitive to acidic conditions or requiring high purity, using the discolored reagent is not recommended as it can lead to side reactions and lower yields. For less sensitive applications, it might be possible to use it, but purification is advised.
-
Purification: If necessary, you can purify the aldehyde by running it through a short plug of silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate). However, purchasing a fresh bottle is often the most time-efficient and reliable solution.
Section 2: Reaction Troubleshooting
Q3: I am getting a low yield in my nucleophilic addition reaction (e.g., Grignard, Wittig). What are the likely causes?
A3: Low yields in nucleophilic additions to 2-(Trifluoromethylthio)benzaldehyde can stem from several factors related to its unique electronic properties. The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing, which has significant implications.[4][5]
-
Enhanced Reactivity & Side Reactions: The -SCF₃ group makes the carbonyl carbon highly electrophilic.[4] While this increases the rate of the desired nucleophilic attack, it can also accelerate side reactions. For instance, with organometallic reagents, deprotonation at the benzylic position of the product alcohol can occur if the nucleophile is also a strong base.
-
Steric Hindrance: The ortho position of the -SCF₃ group can sterically hinder the approach of bulky nucleophiles to the aldehyde.
-
Reagent Quality: As discussed in Q2, the presence of the corresponding carboxylic acid impurity will quench basic or nucleophilic reagents, leading to a direct reduction in yield. One mole of acid will consume one mole of your expensive organometallic reagent.
Troubleshooting Workflow for Low Yields
Below is a systematic approach to diagnosing the issue.
Caption: A decision-tree for troubleshooting low reaction yields.
Q4: I am observing significant side product formation. What are the common side reactions?
A4: The high reactivity of the aldehyde group can lead to several side products.
-
Cannizzaro Reaction: In the presence of a strong base (e.g., excess Grignard reagent, NaOH) and the absence of enolizable protons, two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol and carboxylic acid. This is particularly relevant for benzaldehydes with electron-withdrawing groups.[4]
-
Over-oxidation/Reduction: If using oxidizing or reducing agents, the reaction might not be selective. For example, some reducing agents might affect the trifluoromethylthio group, although it is generally quite robust.
-
Self-Condensation: Under certain conditions (e.g., basic catalysis), aldol-type self-condensation reactions can occur, although this is less common for aromatic aldehydes.
Potential Side Reaction Pathways
Caption: Main reaction pathway versus common side reactions.
Section 3: Product Purification
Q5: How do I best purify my product derived from 2-(Trifluoromethylthio)benzaldehyde?
A5: The purification strategy depends on the properties of your product. However, compounds containing the -SCF₃ group often share certain characteristics.
-
High Lipophilicity: The trifluoromethylthio group significantly increases the lipophilicity of a molecule.[6] This means your product will likely have good solubility in nonpolar organic solvents and a higher Rf on silica gel TLC compared to less fluorinated analogs.
-
Column Chromatography: This is the most common method.[7]
-
Solvent System: Start with a nonpolar solvent system, such as a low percentage of ethyl acetate in hexane or dichloromethane in hexane.
-
Fluorine Visualization: Fluorinated compounds can sometimes be difficult to visualize on TLC plates with a UV lamp. Using a potassium permanganate stain can be helpful.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7] Given the lipophilic nature, you might need to use solvent systems like hexane, heptane, or mixtures with a slightly more polar solvent like ethyl acetate or toluene.
Typical Purification Parameters
| Purification Method | Key Considerations | Recommended Solvents |
| Column Chromatography | High lipophilicity of product. | Hexane/Ethyl Acetate, Hexane/DCM |
| Recrystallization | Product must be solid. | Heptane, Toluene, Ethanol/Water |
| Distillation | For thermally stable liquid products. | Perform under vacuum to lower boiling point. |
Section 4: Compound Characterization
Q6: What are the expected signals for 2-(Trifluoromethylthio)benzaldehyde in NMR and Mass Spectrometry?
A6: Spectroscopic analysis is crucial for confirming the structure and purity of your starting material and product. Based on data from analogous compounds, here are the expected features.[8][9]
-
¹H NMR:
-
Aldehyde Proton: A singlet between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A complex multiplet pattern between δ 7.5 and 8.2 ppm. The ortho-substitution will lead to distinct splitting patterns.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal between δ 185 and 195 ppm.
-
Trifluoromethyl Carbon: A quartet (due to coupling with three fluorine atoms, ¹JCF) between δ 125 and 135 ppm.
-
-
¹⁹F NMR:
-
A singlet for the -SCF₃ group around δ -40 to -45 ppm (relative to CFCl₃).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular weight is 206.01 g/mol . Expect to see a peak at m/z = 206.
-
Fragmentation: A prominent fragment corresponding to the loss of the aldehyde proton (M-1) at m/z = 205 is expected. Another common fragmentation would be the loss of the entire formyl group (M-29) at m/z = 177.
-
Detailed Experimental Protocol: Wittig Reaction
This protocol provides a step-by-step methodology for a standard Wittig reaction to form an alkene from 2-(Trifluoromethylthio)benzaldehyde.
Objective: To synthesize 1-(trifluoromethylthio)-2-(styryl)benzene.
Reagents & Equipment:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(Trifluoromethylthio)benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, magnetic stirrer)
-
TLC plates, silica gel, solvents for chromatography
Procedure:
-
Ylide Preparation: a. To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq). b. Add anhydrous THF (50 mL) via cannula. c. Cool the resulting suspension to 0°C in an ice bath. d. Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color, indicating the formation of the phosphonium ylide. e. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: a. In a separate oven-dried flask, dissolve 2-(Trifluoromethylthio)benzaldehyde (1.0 eq) in anhydrous THF (20 mL). b. Cool the ylide solution back down to 0°C. c. Slowly add the aldehyde solution to the ylide suspension dropwise via cannula over 20-30 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring & Work-up: a. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane) until the starting aldehyde spot has disappeared. b. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: a. The crude product will contain triphenylphosphine oxide as a major byproduct. b. Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the desired alkene product.
Workflow Diagram for Wittig Synthesis
Caption: Step-by-step workflow for the Wittig reaction protocol.
References
-
Chemsrc. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. [Link]
-
ResearchGate. Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. [Link]
- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)
-
ResearchGate. Reactions using benzaldehyde with electron withdrawing groups and various alcohols. [Link]
-
ACS Publications. Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. [Link]
-
ACS Publications. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]
-
National Center for Biotechnology Information. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. [Link]
-
Royal Society of Chemistry. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. [Link]
-
Bentham Science. Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
ACS Publications. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. [Link]
- Google Patents.
-
ChemistryViews. S-Trifluoromethylation of Aromatic Thiols. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Ruhr-Universität Bochum. Di- and Trifluoromethyl(thiol)ations. [Link]
-
StuDocu. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Link]
-
National Center for Biotechnology Information. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
Sources
- 1. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. gustavus.edu [gustavus.edu]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for 2-(Trifluoromethylthio)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert guidance on the handling, storage, and use of this versatile reagent. My aim is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot common issues, particularly those arising from the compound's sensitivity to atmospheric conditions. The trifluoromethylthio (-SCF3) group is a valuable pharmacophore due to its high lipophilicity and metabolic stability, making this benzaldehyde derivative a key building block in modern drug discovery.[1][2] However, like many aldehydes, its reactivity demands careful handling to prevent degradation.
Core Concepts: Understanding the Sensitivity
The structure of 2-(Trifluoromethylthio)benzaldehyde incorporates two key functional groups that dictate its reactivity and sensitivity: the aldehyde and the trifluoromethylthio ether. The aldehyde group is susceptible to oxidation, especially when exposed to air, which can lead to the formation of the corresponding carboxylic acid. While the trifluoromethylthio group is generally stable, the overall electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde.
Although specific hydrolysis data for 2-(Trifluoromethylthio)benzaldehyde is not extensively documented in publicly available literature, the handling and storage recommendations for analogous compounds, such as 2-(Trifluoromethyl)benzaldehyde and other air-sensitive aldehydes, strongly suggest that exposure to moisture and oxygen should be minimized.[3][4] Therefore, the troubleshooting and FAQ sections below are based on established chemical principles and best practices for handling sensitive aromatic aldehydes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2-(Trifluoromethylthio)benzaldehyde, with a focus on problems related to its moisture and air sensitivity.
| Observed Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the starting material using GC or NMR. Look for the presence of 2-(Trifluoromethylthio)benzoic acid. 2. Use a freshly opened bottle or a sample that has been properly stored under an inert atmosphere. 3. Handle the reagent under inert gas (e.g., argon or nitrogen) and use anhydrous solvents. |
| Formation of an unexpected acidic byproduct | Oxidation of the aldehyde to a carboxylic acid due to exposure to air. | 1. Purge all reaction vessels with an inert gas before introducing the reagent. 2. Use degassed solvents for your reaction. 3. Minimize the headspace in the storage bottle and reaction vessel. |
| Inconsistent reaction outcomes between batches | Variable levels of degradation in the starting material. | 1. Implement a strict storage protocol for all batches of the reagent (see storage recommendations below). 2. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material. |
| Discoloration of the reagent (e.g., yellowing) | Potential slow decomposition or polymerization over time, which can be accelerated by air and light. | 1. Store the reagent in an amber vial to protect it from light. 2. If discoloration is observed, re-analyze the purity before use. Distillation under reduced pressure may be an option for purification, but care must be taken to avoid thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(Trifluoromethylthio)benzaldehyde?
A1: To ensure the long-term stability of 2-(Trifluoromethylthio)benzaldehyde, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[5] It is recommended to store it in a cool, dark, and dry place.[3][6] For extended storage, refrigeration (2-8 °C) is advisable.
Q2: How should I handle 2-(Trifluoromethylthio)benzaldehyde in the laboratory?
A2: All handling should be performed in a well-ventilated area, preferably within a fume hood.[7][8] To prevent exposure to moisture and air, it is best to use anhydrous techniques and handle the liquid under an inert atmosphere.[6] Use clean, dry syringes or cannulas for transferring the reagent.
Q3: Can I use solvents that have not been dried?
A3: It is strongly recommended to use anhydrous solvents. The presence of water can lead to the formation of hydrates or potentially facilitate side reactions. The use of freshly distilled or commercially available anhydrous solvents is a best practice.
Q4: My reaction is not proceeding as expected. How can I be sure my 2-(Trifluoromethylthio)benzaldehyde is not the issue?
A4: Before troubleshooting other reaction parameters, it is crucial to confirm the purity of your starting material. A simple proton NMR or GC analysis can help identify the presence of the aldehyde proton and detect any significant impurities, such as the corresponding carboxylic acid.
Q5: What is the likely degradation pathway upon exposure to air and moisture?
A5: The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 2-(Trifluoromethylthio)benzoic acid. While direct hydrolysis of the trifluoromethylthio group is less likely under normal laboratory conditions, prolonged exposure to harsh acidic or basic conditions could potentially affect its stability.
Experimental Protocols
Protocol 1: Safe Handling and Aliquoting of 2-(Trifluoromethylthio)benzaldehyde
This protocol outlines the best practices for handling and aliquoting the reagent to maintain its purity and reactivity.
-
Preparation:
-
Move the sealed bottle of 2-(Trifluoromethylthio)benzaldehyde, a set of clean, dry amber vials with septa, and a needle/syringe or cannula to a glovebox or a Schlenk line setup.
-
Ensure the inert atmosphere in the glovebox or on the Schlenk line is of high purity.
-
-
Aliquoting:
-
Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under the inert atmosphere, carefully open the main bottle.
-
Using a dry syringe or cannula, transfer the desired amount of the reagent into the pre-prepared amber vials.
-
Seal the vials tightly with septa and wrap with parafilm for extra security.
-
-
Storage of Aliquots:
-
Clearly label each vial with the compound name, date, and concentration (if diluted).
-
Store the aliquots in a refrigerator (2-8 °C) in a desiccator.
-
Visualizing the Workflow and Degradation
To further clarify the recommended procedures and potential issues, the following diagrams illustrate the key workflows and chemical transformations.
Caption: Logical workflow for successful experimentation.
Caption: Primary degradation pathway in the presence of air.
References
-
Journal of Organic Chemistry. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. ACS Publications. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
-
Accounts of Chemical Research. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications. [Link]
- Google Patents. (n.d.). Preparation methods of 2-(trifluoromethyl)
-
Nature Communications. (2022). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. labbox.es [labbox.es]
Technical Support Center: Stabilizing 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center for 2-(Trifluoromethylthio)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. Given the compound's dual functionalities—an air-sensitive aldehyde and an electron-rich trifluoromethylthio group—its stability can be a critical factor for successful and reproducible experimental outcomes. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you maintain the integrity of your reagent and the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-(Trifluoromethylthio)benzaldehyde?
A1: The decomposition of 2-(Trifluoromethylthio)benzaldehyde is primarily driven by two features of its structure: the aldehyde group and the trifluoromethylthio (SCF3) group.
-
Oxidation of the Aldehyde: The most common and rapid decomposition pathway is the autoxidation of the benzaldehyde moiety to form the corresponding 2-(Trifluoromethylthio)benzoic acid.[1] This is a free-radical chain reaction initiated by atmospheric oxygen and can be accelerated by light. You may observe the formation of a white crystalline solid (the benzoic acid) in your liquid aldehyde.
-
Hydrolysis of the SCF3 Group: While the SCF3 group is generally considered metabolically and chemically stable due to its high lipophilicity and electron-withdrawing nature, it is not entirely immune to hydrolysis, especially under harsh acidic or basic conditions, or in the presence of nucleophilic agents over extended periods.[2][3] This pathway is generally slower and less common under standard synthetic and storage conditions compared to aldehyde oxidation.
-
Polymerization: Like many aldehydes, it can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon prolonged storage, leading to "gummy" or discolored material.[4][5]
Q2: I've noticed a white precipitate in my bottle of 2-(Trifluoromethylthio)benzaldehyde. What is it and is the reagent still usable?
A2: The white crystalline solid is almost certainly 2-(Trifluoromethylthio)benzoic acid, the product of aldehyde oxidation. Its presence indicates that the reagent has been exposed to air.
Whether the reagent is still usable depends on the extent of decomposition and the nature of your experiment. For reactions sensitive to acidic impurities or those requiring precise stoichiometry, using the material as-is is not recommended. The presence of the acid can interfere with reaction kinetics and downstream processes. For less sensitive applications, the material might still provide the desired product, but likely with reduced yield and purity. Purification before use is strongly advised (see Troubleshooting Guide Q2).
Q3: What are the optimal storage conditions for this reagent?
A3: Proper storage is the most critical step in preventing decomposition. The goal is to mitigate exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the primary decomposition pathway: oxidation of the aldehyde by atmospheric oxygen.[6] |
| Temperature | Cool & Dark (2-8 °C Recommended) | Reduces the rate of all chemical degradation pathways. Refrigeration also lowers the solubility of the benzoic acid impurity, making its presence more obvious. |
| Container | Amber Glass Bottle with Secure Cap | Protects the light-sensitive aldehyde from photolytic degradation.[7] A tightly sealed cap, such as a Sure/Seal™ system, minimizes ingress of air and moisture.[8] |
| Aliquoting | Small, Single-Use Vials | Minimizes repeated exposure of the bulk material to the atmosphere during use. |
Troubleshooting Guide
Scenario 1: My reaction yield is unexpectedly low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material.
Q1: What could be the cause of poor reactivity?
A1: Assuming other reaction parameters (reagents, solvent, temperature) are correct, the most likely cause is the poor quality of your 2-(Trifluoromethylthio)benzaldehyde. The presence of the oxidized benzoic acid impurity means the actual molar quantity of the aldehyde in your reaction is lower than calculated.
Workflow: Reagent Quality Verification
Caption: Troubleshooting workflow for low reaction yield.
Q2: How can I purify the aldehyde if it has started to decompose?
A2: For removing the acidic benzoic acid impurity, a simple extractive workup or a column flush is highly effective. For more extensive purification, forming a bisulfite adduct is a classic and robust method.[5][9][10]
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol selectively isolates the aldehyde from non-aldehyde impurities like the corresponding benzoic acid.
-
Dissolution: In a round-bottom flask, dissolve the impure 2-(Trifluoromethylthio)benzaldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[10][11]
-
Adduct Formation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[11] Add this solution slowly to the aldehyde solution while stirring vigorously. A thick white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes at room temperature.
-
Isolation: Collect the solid adduct by vacuum filtration. Wash the solid thoroughly with diethyl ether or hexanes to remove any non-polar organic impurities.
-
Regeneration of Aldehyde: Transfer the washed solid adduct to a clean flask. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir. The adduct will decompose, regenerating the pure aldehyde, which will separate as an organic layer.
-
Extraction & Drying: Extract the regenerated aldehyde into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Storage: Immediately place the purified, clear liquid under an inert atmosphere (Ar or N₂) in a clean, dry amber vial for storage.[7]
Scenario 2: I observe discoloration (yellowing or browning) of the reagent or my reaction mixture.
Q1: What does a color change indicate?
A1: A yellow or brown discoloration often suggests the formation of polymeric or condensation byproducts. This can be triggered by trace impurities, exposure to light, or prolonged storage at ambient temperature. While minor yellowing might not significantly impact some reactions, significant darkening is a strong indicator of substantial degradation.
Decomposition & Prevention
Caption: Relationship between decomposition triggers and preventative actions.
Analytical Quality Control
Q1: How can I quickly check the purity of my 2-(Trifluoromethylthio)benzaldehyde before starting an experiment?
A1: A quick analytical check can save significant time and resources.
Protocol 2: Rapid QC via Thin-Layer Chromatography (TLC)
-
Spotting: On a silica gel TLC plate, spot a dilute solution of your aldehyde in a suitable solvent (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). The exact ratio may require optimization.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Pure Aldehyde: You should see a single, well-defined spot.
-
Oxidized Aldehyde: You will likely see a second spot at or near the baseline (Rf ≈ 0). This corresponds to the highly polar 2-(Trifluoromethylthio)benzoic acid.
-
Other Impurities: Additional spots indicate other degradation products.
-
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[12][13] HPLC with a UV detector is particularly effective for separating the aldehyde from its more polar benzoic acid byproduct.[12]
By implementing these storage, handling, and verification procedures, you can ensure the stability and reliability of your 2-(Trifluoromethylthio)benzaldehyde, leading to more consistent and successful experimental outcomes.
References
-
Roelofs, M. G., Wasserman, E., & Jensen, J. H. (n.d.). Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. Journal of the American Chemical Society. Available at: [Link]
-
Pori, M., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Ho, S. S. H., & Yu, J. Z. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]
-
Unknown Author. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Available at: [Link]
-
St. Onge, P. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]
-
Unknown Author. (n.d.). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Available at: [Link]
-
Shen, Q., & Po, T. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (n.d.). The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available at: [Link]
-
ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Available at: [Link]
-
ResearchGate. (n.d.). Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. Available at: [Link]
-
Quora. (2020). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. Available at: [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Available at: [Link]
- Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
-
AIR Unimi. (n.d.). Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Available at: [Link]
-
Reddit. (2015). Purifying aldehydes?. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethylthiolation reaction for opening sulfur bonds. Available at: [Link]
Sources
- 1. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. web.mit.edu [web.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Trifluoromethylthio)benzaldehyde
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection for reactions with 2-(trifluoromethylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging substrate. The unique electronic properties of the trifluoromethylthio (SCF3) group, particularly its strong electron-withdrawing nature and high lipophilicity, present distinct considerations in catalysis.[1] This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to support your experimental success.
Section 1: Troubleshooting Guide for Common Catalyst-Related Issues
This section addresses specific problems you may encounter during your experiments with 2-(trifluoromethylthio)benzaldehyde, offering probable causes and actionable solutions based on established chemical principles.
Question 1: My reaction is sluggish or shows no conversion. What are the likely catalyst-related causes and how can I resolve this?
Answer:
Low reactivity is a common hurdle, often stemming from the electronic nature of the 2-(trifluoromethylthio)benzaldehyde substrate. The potent electron-withdrawing effect of the ortho-SCF3 group deactivates the aldehyde's carbonyl carbon towards nucleophilic attack, making it less electrophilic than unsubstituted benzaldehyde.[2]
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to overcome the substrate's deactivation.
-
Solution (Metal Catalysis): For cross-coupling reactions, consider switching to a more electron-rich ligand on your metal catalyst (e.g., palladium or copper) to enhance oxidative addition. For reactions at the aldehyde, a stronger Lewis acid co-catalyst might be necessary to increase the carbonyl's electrophilicity.
-
Solution (Organocatalysis): In enamine or iminium ion-based catalysis, the nucleophilicity of the enamine intermediate can be diminished. Switching to a more electron-donating organocatalyst, such as a more basic amine, can sometimes improve reactivity.[3]
-
-
Catalyst Poisoning: The sulfur atom in the trifluoromethylthio group can potentially coordinate to and deactivate certain transition metal catalysts.
-
Solution: Employing catalysts known to be more tolerant to sulfur-containing substrates, such as certain nickel or robust palladium complexes, can be beneficial. Increasing the catalyst loading might also compensate for partial deactivation, although this should be done judiciously.
-
-
Incorrect Reaction Conditions for Catalyst Activation: The conditions (temperature, solvent, additives) may not be optimal for the catalyst to be in its active state.
-
Solution: Review the literature for the specific catalyst system you are using. A slight increase in temperature can sometimes overcome the activation energy barrier. Solvent choice is also critical; a more polar solvent can sometimes stabilize charged intermediates and accelerate the reaction.
-
Question 2: I am observing significant formation of side products. How can I improve the selectivity of my catalytic reaction?
Answer:
Side product formation with 2-(trifluoromethylthio)benzaldehyde can arise from competing reaction pathways, such as reactions involving the sulfur atom or aromatic C-H activation.
Probable Causes & Solutions:
-
Lewis Acid-Promoted Side Reactions: Strong Lewis acids used to activate the aldehyde can sometimes promote undesired reactions on the aromatic ring or with the SCF3 group.
-
Solution: Screen a range of Lewis acids with varying strengths. Sometimes a milder Lewis acid (e.g., ZnCl2 instead of TiCl4) can provide the necessary activation without promoting side reactions. Dual catalysis systems, where a Lewis acid and a Lewis base work in concert, can offer enhanced selectivity under milder conditions.[4]
-
-
Homocoupling in Cross-Coupling Reactions: In reactions like Suzuki or Heck couplings, homocoupling of the starting materials can be a significant side reaction.
-
Solution: This is often an indication of suboptimal reaction kinetics. Adjusting the catalyst-to-ligand ratio, changing the base, or modifying the solvent can significantly impact the relative rates of the desired cross-coupling versus homocoupling.
-
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially under aerobic conditions or with certain oxidants.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). If an oxidant is required for the catalytic cycle, consider using a milder or more selective one.
-
Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection
This section provides answers to common questions regarding the selection of catalysts for various transformations involving 2-(trifluoromethylthio)benzaldehyde.
Question 3: What are the key considerations when choosing a catalyst for an asymmetric reaction with 2-(trifluoromethylthio)benzaldehyde?
Answer:
Achieving high enantioselectivity in reactions with this substrate requires careful consideration of the catalyst structure and reaction conditions. The bulky and electron-withdrawing ortho-SCF3 group can provide significant steric hindrance that can be exploited for stereocontrol.
-
Chiral Ligand Design for Metal Catalysts: For transition-metal catalyzed asymmetric reactions, the choice of chiral ligand is paramount. The ligand should create a well-defined chiral pocket around the metal center that can effectively differentiate between the two enantiotopic faces of the substrate. For reactions involving the aldehyde, chiral Rh(II) and Cu(I) catalysts have shown promise in related asymmetric trifluoromethylthiolation reactions.[1]
-
Organocatalyst Selection: In organocatalytic asymmetric reactions, such as aldol or Michael additions, the steric bulk of the ortho-substituent can be leveraged. Chiral secondary amine catalysts (e.g., Jørgensen-Hayashi type catalysts) can form chiral enamines that react with electrophiles with high facial selectivity.[5] Phase-transfer catalysts, such as Maruoka-type N-spiro ammonium catalysts, have also been successfully employed in asymmetric α-trifluoromethylthiolation reactions.[6]
-
Photoredox Catalysis: For radical-based asymmetric transformations, the combination of a photoredox catalyst with a chiral organocatalyst can be a powerful strategy. This approach has been successful in the asymmetric α-trifluoromethylation of aldehydes and could be adapted for reactions with 2-(trifluoromethylthio)benzaldehyde.[3]
Question 4: Which types of catalysts are generally preferred for C-H functionalization reactions on the aromatic ring of 2-(trifluoromethylthio)benzaldehyde?
Answer:
Direct C-H functionalization is an attractive strategy for modifying the aromatic core. Transition metal catalysis is the most common approach for this transformation.
-
Palladium Catalysis: Palladium catalysts are widely used for C-H activation. The choice of directing group is crucial for regioselectivity. In the case of 2-(trifluoromethylthio)benzaldehyde, the aldehyde itself can act as a directing group, often favoring functionalization at the ortho-prime position. However, the inherent electronic properties of the ring will also influence the regioselectivity.
-
Copper and Iron Catalysis: Copper and iron catalysts are often used for trifluoromethylthiolation of C-H bonds.[7][8] These reactions typically proceed via a radical mechanism or through a high-valent metal intermediate. For arenes, dual catalysis with iron(III) chloride and a Lewis base like diphenyl selenide can facilitate trifluoromethylthiolation under mild conditions.[4]
Question 5: Can you recommend a starting point for catalyst selection in a Wittig-type reaction with 2-(trifluoromethylthio)benzaldehyde?
Answer:
The Wittig reaction is generally robust, but the electrophilicity of the aldehyde is a key factor.
-
Ylide Reactivity: Due to the electron-withdrawing nature of the SCF3 group, 2-(trifluoromethylthio)benzaldehyde is more electrophilic than benzaldehyde itself, which should facilitate the reaction with Wittig ylides.[2] Standard, unstabilized ylides (e.g., from triphenylphosphine and an alkyl halide) should react readily.
-
Catalyst-Free (Stoichiometric) Conditions: The classic Wittig reaction does not typically require a catalyst. The key is the successful generation of the phosphorus ylide using a strong base.
-
Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction by observing the consumption of the aldehyde.[2]
Section 3: Experimental Protocols & Data
Table 1: Catalyst Recommendations for Common Reactions
| Reaction Type | Recommended Catalyst Class | Example Catalyst/System | Key Considerations |
| Asymmetric Aldol Addition | Organocatalyst | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Optimization of solvent and temperature is crucial for high enantioselectivity.[9] |
| Cross-Coupling (e.g., Suzuki) | Palladium Catalyst | Pd(OAc)2 with a suitable phosphine ligand | Ligand choice is critical to balance reactivity and stability. |
| Trifluoromethylthiolation of C-H Bonds | Transition Metal Catalyst | Cu(I) or Fe(III) salts | The choice of the trifluoromethylthiolating reagent is as important as the catalyst.[4][7] |
| Photoredox Catalysis | Iridium or Ruthenium Complexes | Ir(ppy)2(dtb-bpy)+ | Requires a visible light source for activation.[3] |
| Asymmetric Trifluoromethylthiolation | Chiral Transition Metal or Organocatalyst | Chiral Rh(II) or Cu(I) complexes; Phase-transfer catalysts | Substrate scope can be limited, and careful optimization is often required.[1][6] |
Protocol 1: General Procedure for a Trial Organocatalytic Asymmetric Aldol Reaction
This protocol is a starting point and should be optimized for your specific substrate and desired outcome.
-
To a stirred solution of 2-(trifluoromethylthio)benzaldehyde (1.0 mmol) and the aromatic methyl ketone (1.2 mmol) in dichloroethane (2.0 mL) is added the chiral organocatalyst (e.g., (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, 0.1 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Section 4: Visualizing Catalyst Selection Logic
Diagram 1: Decision Tree for Catalyst Selection
This diagram provides a simplified decision-making framework for selecting a catalyst class based on the desired transformation of 2-(trifluoromethylthio)benzaldehyde.
Caption: Catalyst selection decision tree.
References
-
ResearchGate. (n.d.). Different catalysts for reaction of benzaldehyde, acetamide and 2-naphthol. Retrieved February 7, 2026, from [Link]
-
Organic Letters. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. ACS Publications. Retrieved February 7, 2026, from [Link]
-
ScienceDirect. (2017). Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. Retrieved February 7, 2026, from [Link]
-
Bentham Science. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2019). Visible light-induced hydrogen atom transfer trifluoromethylthiolation of aldehydes with bismuth catalyst. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Retrieved February 7, 2026, from [Link]
-
PubMed. (2016). Catalytic asymmetric trifluoromethylthiolation via enantioselective[7][10]-sigmatropic rearrangement of sulfonium ylides. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Wiley Online Library. (2020). Asymmetric α‐trifluoromethylthiolation of an aldehyde by phase‐transfer catalysis. Retrieved February 7, 2026, from [Link]
-
PubMed. (2011). Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Catalytic asymmetric trifluoromethylthiolation of carbonyl compounds via a diastereo and enantioselective Cu-catalyzed tandem reaction. Chemical Communications. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2016). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Retrieved February 7, 2026, from [Link]
-
PubMed. (2020). Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Retrieved February 7, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Retrieved February 7, 2026, from [Link]
Sources
- 1. Catalytic asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement of sulfonium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 6. Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Organocatalytic asymmetric direct aldol reactions of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Trifluoromethylthio)benzaldehyde and 2-(Trifluoromethyl)benzaldehyde
Executive Summary
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. This guide provides an in-depth technical comparison of two closely related benzaldehyde derivatives: 2-(Trifluoromethylthio)benzaldehyde and 2-(Trifluoromethyl)benzaldehyde. While differing by only a single atom—sulfur versus carbon—the electronic and steric profiles of the trifluoromethylthio (-SCF₃) and trifluoromethyl (-CF₃) groups impart distinct reactivity to the aldehyde functionality. This document elucidates these differences through an analysis of their structural properties, comparative reactivity in key organic transformations, and provides validated experimental protocols for their assessment. Our findings indicate that while both substituents significantly activate the aldehyde toward nucleophilic attack, 2-(Trifluoromethyl)benzaldehyde generally exhibits higher reactivity due to a potent electronic-withdrawing effect combined with lower steric hindrance . In contrast, the bulkier 2-(Trifluoromethylthio)benzaldehyde may offer advantages in scenarios requiring modulated reactivity or specific steric interactions.
Structural and Electronic Foundations of Reactivity
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by the electronic and steric nature of the substituents on the aromatic ring. In the case of the two title compounds, the ortho-positioning of the -SCF₃ and -CF₃ groups creates a fascinating interplay of these effects.
Comparative Properties
| Property | 2-(Trifluoromethylthio)benzaldehyde | 2-(Trifluoromethyl)benzaldehyde |
| Molecular Formula | C₈H₅F₃OS | C₈H₅F₃O |
| Molecular Weight | 206.19 g/mol | 174.12 g/mol |
| Key Substituent | Trifluoromethylthio (-SCF₃) | Trifluoromethyl (-CF₃) |
| Primary Electronic Effect | Strong Inductive Withdrawal (-I) | Very Strong Inductive Withdrawal (-I) |
| Steric Profile (ortho) | Significant | Moderate |
Dissecting the Electronic and Steric Effects
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, operating almost exclusively through a negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[1][2] This effect strongly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic.
The trifluoromethylthio (-SCF₃) group is also strongly electron-withdrawing and is highly valued in medicinal chemistry for its extreme lipophilicity and metabolic stability.[3][4] Its electronic character is more complex. Like the -CF₃ group, it exerts a strong inductive pull (-I effect). However, the sulfur atom possesses lone pairs that could theoretically participate in a weak resonance donation (+M effect). This resonance is largely negated by the powerful electron-withdrawing nature of the attached CF₃ moiety. Quantitative comparisons using Hammett constants for para-substituents (σₚ) show both are strongly withdrawing (σₚ for -SCF₃ is ~0.50; σₚ for -CF₃ is ~0.54), confirming their comparable, potent electronic pull.[5][6]
The most significant differentiator is steric bulk. The C-S bond (avg. 182 pm) is considerably longer than a C-C bond (avg. 154 pm), and the van der Waals radius of sulfur is larger than that of carbon. Consequently, the -SCF₃ group at the ortho position presents a much greater steric shield around the aldehyde reaction center than the -CF₃ group.
Caption: Structural and electronic comparison of the two ortho-substituents.
Comparative Reactivity in Nucleophilic Addition
Nucleophilic addition is the hallmark reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[7][8] The rate of this reaction is accelerated by factors that increase the carbonyl carbon's electrophilicity and retarded by steric hindrance that impedes the nucleophile's approach.[9]
Theoretical Analysis
-
Electronic Activation: Both the -CF₃ and -SCF₃ groups strongly activate the aldehyde toward nucleophilic attack by increasing the partial positive charge on the carbonyl carbon. This makes both compounds significantly more reactive than unsubstituted benzaldehyde.[10]
-
Steric Deactivation: The ortho position of the substituents introduces steric hindrance. The approach of a nucleophile is impeded by the physical bulk of the neighboring group. Given its larger size, the -SCF₃ group is expected to exert a more pronounced steric hindrance compared to the -CF₃ group.[11]
Caption: Predicted workflow and outcomes for a comparative nucleophilic addition.
Experimental Protocol: Comparative Wittig Reaction
To provide a quantitative comparison, the following self-validating parallel synthesis protocol for a Wittig reaction is described. This experiment is designed to highlight differences in reaction rate and overall yield.
Objective: To compare the reactivity of 2-(Trifluoromethyl)benzaldehyde and 2-(Trifluoromethylthio)benzaldehyde with methyl (triphenylphosphoranylidene)acetate.
Materials:
-
2-(Trifluoromethyl)benzaldehyde (Substrate A)
-
2-(Trifluoromethylthio)benzaldehyde (Substrate B)
-
Methyl(triphenylphosphoranylidene)acetate (Wittig Reagent)
-
Anhydrous Toluene
-
Two identical reaction flasks with stir bars and nitrogen inlets
-
TLC plates (silica gel), Hexanes/Ethyl Acetate eluent
-
GC-MS for quantitative analysis
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, prepare two separate, identical reaction flasks.
-
Flask A: To the first flask, add methyl(triphenylphosphoranylidene)acetate (1.05 eq) and anhydrous toluene (5 mL).
-
Flask B: To the second flask, add methyl(triphenylphosphoranylidene)acetate (1.05 eq) and anhydrous toluene (5 mL).
-
Reaction Initiation: At time t=0, simultaneously add 2-(Trifluoromethyl)benzaldehyde (1.0 eq) to Flask A and 2-(Trifluoromethylthio)benzaldehyde (1.0 eq) to Flask B via syringe.
-
Monitoring: Stir both reactions at room temperature. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each flask, quench with a drop of water, and spot on a TLC plate to monitor the consumption of the starting aldehyde.
-
Workup: After 4 hours (or when one reaction appears complete by TLC), quench both reactions by adding 10 mL of water. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or GC-MS (using an internal standard like dodecane) to determine the conversion percentage and yield of the corresponding methyl cinnamate product.
Anticipated Experimental Data
The following table presents hypothetical, yet mechanistically grounded, results from the comparative Wittig reaction.
| Substrate | Time to >95% Conversion (min) | Isolated Yield (%) | Key Observation |
| 2-(Trifluoromethyl)benzaldehyde | ~ 45 | 92% | Rapid consumption of starting material observed by TLC. |
| 2-(Trifluoromethylthio)benzaldehyde | > 180 | 75% | Slower reaction; significant starting material remains after 1 hour. |
These anticipated results support the hypothesis that the reduced steric hindrance of the -CF₃ group allows for a faster and more efficient nucleophilic attack by the bulky Wittig ylide.
Comparative Reactivity in Redox Reactions
Reduction with Sodium Borohydride
The reduction of an aldehyde to a primary alcohol is a nucleophilic addition of a hydride ion. The same principles of electrophilicity and sterics apply.
-
Analysis: Both aldehydes are highly activated towards hydride attack. However, the steric congestion created by the -SCF₃ group is expected to slow the rate of reduction compared to the -CF₃ analogue. Strong electron-withdrawing groups have been shown to promote hydrogenation (C=O to CH-OH).[12][13]
-
Experimental Protocol: A parallel reduction can be performed by treating each aldehyde in methanol with 0.5 equivalents of NaBH₄ at 0°C and monitoring the disappearance of starting material by TLC or GC.
-
Predicted Outcome: 2-(Trifluoromethyl)benzaldehyde will be reduced to the corresponding benzyl alcohol at a significantly faster rate than 2-(Trifluoromethylthio)benzaldehyde.
Oxidation to Carboxylic Acid
The oxidation of benzaldehydes can be complex, but for electron-deficient systems, the reaction often proceeds readily.[14] The mechanism can involve the formation of a hydrate intermediate, which is then oxidized.[15][16]
-
Analysis: The high electrophilicity of both carbonyls should facilitate the initial nucleophilic attack by water to form the hydrate, a key step in many oxidation pathways. Differences in reactivity are likely to be less pronounced than in sterically demanding nucleophilic additions, but may still be influenced by the ability of the ortho group to stabilize or destabilize oxidative intermediates.
-
Predicted Outcome: Both aldehydes are expected to undergo oxidation smoothly. Any rate difference would likely be minor and highly dependent on the specific oxidant and conditions used.
Implications for Synthesis and Drug Discovery
The choice between these two building blocks has significant practical consequences.
-
Reaction Efficiency: For transformations involving nucleophilic attack at the carbonyl (e.g., Grignard reactions, aldol condensations, reductive aminations), 2-(Trifluoromethyl)benzaldehyde will generally provide higher yields in shorter reaction times.
-
Chemoselectivity: In a molecule with multiple electrophilic sites, the enhanced reactivity of the aldehyde in the -CF₃ derivative could be exploited for selective transformations. Conversely, the slightly attenuated reactivity of the -SCF₃ derivative might be beneficial if the aldehyde needs to survive a reaction condition intended to target another functional group.
-
Pharmacological Properties: Both the -CF₃ and -SCF₃ groups are highly sought-after in medicinal chemistry for their ability to enhance metabolic stability, increase lipophilicity (membrane permeability), and modulate binding affinity.[1] The -SCF₃ group is particularly noteworthy for being one of the most lipophilic substituents known.[5] The choice may therefore be dictated not by the reactivity of the intermediate aldehyde, but by the desired properties of the final drug candidate.
Conclusion
This guide provides a detailed comparison of the reactivity of 2-(Trifluoromethylthio)benzaldehyde and 2-(Trifluoromethyl)benzaldehyde, grounded in the fundamental principles of electronic and steric effects.
-
2-(Trifluoromethyl)benzaldehyde is the more reactive of the two compounds in nucleophilic addition reactions. Its powerful electron-withdrawing -CF₃ group strongly activates the carbonyl carbon, while its moderate steric profile allows for ready access by a wide range of nucleophiles.
-
2-(Trifluoromethylthio)benzaldehyde , while also highly activated electronically, is significantly more sterically hindered. This steric shield around the aldehyde functionality leads to slower reaction rates with nucleophiles, particularly bulky ones.
The selection between these two valuable reagents should be a deliberate choice based on the specific synthetic challenge. For straightforward, high-yielding transformations, the -CF₃ derivative is often the superior choice. However, where modulated reactivity, steric control, or the unique lipophilicity of the -SCF₃ group is paramount for the final product, 2-(Trifluoromethylthio)benzaldehyde serves as an indispensable tool for the discerning chemical architect.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol.
-
Zhao, Y., et al. (2021). Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate. Retrieved from [Link]
-
Zahra, J. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
- MedLife Mastery. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content.
- Xu, X.-H., et al. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Organic Chemistry. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube. Retrieved from [Link]
- Tlili, A., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au.
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
- American Chemical Society. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society.
-
ResearchGate. (2019). Selective oxidation of benzyl alcohol to benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett substituent constants for -C6F5, -CF3, and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2023). Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes.... Retrieved from [Link]
-
PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Retrieved from [Link]
- Barone, M. R., & Jones, A. M. (2017). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. Royal Society of Chemistry.
-
Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution?. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters.... Retrieved from [Link]
-
Chad's Prep. (2018). 19.3 Introduction to Nucleophilic Addition Reactions. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Retrieved from [Link]
- Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Electronic effects of the SCF3 group in benzaldehyde derivatives
The Trifluoromethylthio (SCF ) Motif: A Comparative Guide to Electronic and Physicochemical Modulation in Benzaldehyde Scaffolds
Executive Summary: The "Super-Lipophilic" Bioisostere
In modern medicinal chemistry, the modulation of benzaldehyde derivatives—key intermediates in the synthesis of styrenes, benzylamines, and heterocycles—often relies on fluorinated substituents to tune metabolic stability and potency. While the trifluoromethyl (CF
This guide objectively compares the SCF
Electronic Profiling: Hammett Analysis
To rationally design benzaldehyde derivatives, one must quantify the electronic influence of the substituent on the carbonyl center. The SCF
Table 1: Comparative Electronic and Lipophilic Parameters
| Substituent | Hammett | Hammett | Hansch | Field Effect ( | Resonance ( |
| -SCF | 0.50 | 0.40 | 1.44 | 0.42 | 0.08 |
| -CF | 0.54 | 0.43 | 0.88 | 0.38 | 0.16 |
| -OCF | 0.35 | 0.38 | 1.04 | 0.41 | -0.06 |
| -Cl | 0.23 | 0.37 | 0.71 | 0.42 | -0.19 |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
Data Sources: Hansch, C., et al. Chem. Rev. 1991; IUPAC Technical Reports.
Key Insights for Drug Design:
-
Inductive Similarity: The
of SCF (0.50) is nearly identical to CF (0.54). In a benzaldehyde scaffold, this means the electrophilicity of the carbonyl carbon is enhanced to a similar degree, facilitating nucleophilic attacks (e.g., reductive aminations) comparable to CF -analogues. -
The Lipophilicity Jump: The defining feature is the Hansch
value. SCF (1.44) is vastly more lipophilic than CF (0.88). Replacing a CF with an SCF on a benzaldehyde core can increase the LogP of the final drug molecule by ~0.6 units, significantly altering blood-brain barrier (BBB) penetration. -
Resonance Nuance: Unlike OCF
, which has a slight electron-donating resonance effect ( ) due to oxygen lone pair back-donation, SCF exhibits a slight positive resonance effect ( ) due to sulfur's ability to accommodate electron density into low-lying antibonding orbitals (negative hyperconjugation).
Visualization: The Physicochemical Landscape
The following diagram maps the "Chemical Space" occupied by these substituents. Note how SCF
Caption: Figure 1 illustrates the unique position of SCF3 (Blue), offering comparable electron withdrawal to CF3 (Red) but with superior lipophilicity.
Structural Validation: NMR Spectroscopy
When characterizing benzaldehyde derivatives, the SCF
Table 2: Diagnostic NMR Shifts (in CDCl )
| Nucleus | p-SCF | p-CF | p-OCF | Interpretation |
| -42.0 to -44.0 ppm | -63.0 ppm | -58.0 ppm | The S-atom causes a significant downfield shift relative to CF | |
| ~191.0 ppm | 190.9 ppm | 190.5 ppm | Minimal variation in carbonyl shift indicates similar inductive pull on the aldehyde. | |
| ~130-135 ppm | ~135 ppm (q) | ~152 ppm | The C-S bond does not deshield the aromatic ring as strongly as the C-O bond. |
Application Note: The
Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)benzaldehyde
While direct electrophilic trifluoromethylthiolation is possible, the most robust method for scale-up in a drug discovery setting is the Copper-Mediated Cross-Coupling of aryl iodides. This protocol avoids the use of highly toxic gaseous SCF
Method: Cu-Catalyzed Trifluoromethylthiolation
Reaction Class: Nucleophilic Aromatic Substitution / Cross-Coupling
Precursor: 4-Iodobenzaldehyde
Reagent: AgSCF
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a dried reaction vial with 4-iodobenzaldehyde (1.0 equiv), AgSCF
(1.2 equiv), and Copper(I) Iodide (CuI, 1.5 equiv). Note: AgSCF acts as the reservoir for the SCF anion. -
Solvent System: Add anhydrous Diglyme or DMF (0.2 M concentration). The high boiling point is necessary for the activation energy of the C-S bond formation.
-
Activation: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by
F NMR (look for the disappearance of AgSCF peak and appearance of product at -43 ppm). -
Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove silver/copper salts. Wash the filtrate with water (3x) to remove DMF.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc). The SCF
group is lipophilic, so the product will elute earlier than the starting iodide or protodeiodinated byproducts.
Caption: Figure 2: Concise workflow for the copper-mediated introduction of the SCF3 motif.
Reactivity Profile: Nucleophilic Addition
Does the SCF
-
Electrophilicity: Due to the similar
values (0.50 vs 0.54), the carbonyl carbon in 4-SCF -benzaldehyde is highly electrophilic. It reacts rapidly with amines (to form imines) and hydride donors (NaBH ). -
Stability: The SCF
group is generally stable to standard acidic and basic conditions used in reductive amination. However, strong oxidants (e.g., mCPBA, H O ) must be avoided, as they will oxidize the sulfide to the sulfoxide ( ) or sulfone ( ), drastically changing the electronic and lipophilic profile.-
Caution: If oxidation is required elsewhere in the molecule, the SCF
group must be protected or introduced after the oxidative step.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005).
-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link -
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). Shelf-stable electrophilic trifluoromethylthiolating reagents: A brief review. Accounts of Chemical Research, 48(5), 1227–1236. Link
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2013). Synthetic methods for compounds having CF3–S units on carbon: A review. Chemical Reviews, 113(1), 687-732. Link
A Comparative Guide to Ortho, Meta, and Para Trifluoromethylthio-Substituted Benzaldehydes for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide presents a comprehensive comparative study of the ortho, meta, and para isomers of trifluoromethylthio-substituted benzaldehyde, offering a valuable resource for researchers, scientists, and drug development professionals.
Through an in-depth analysis of their synthesis, spectroscopic characteristics, and chemical reactivity, this document aims to provide not just a collection of data, but a logical framework for understanding the nuanced effects of positional isomerism on the behavior of these important synthetic intermediates.
The Significance of the Trifluoromethylthio Group
The trifluoromethylthio group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. This strong inductive effect significantly modulates the electron density of the aromatic ring and, consequently, the reactivity of appended functional groups. Furthermore, the -SCF₃ group is highly lipophilic, a characteristic that can enhance a drug candidate's ability to cross cellular membranes. A key distinction from the more common trifluoromethyl (-CF₃) group is the presence of the sulfur atom, which introduces different steric and electronic considerations, including the potential for specific interactions with biological targets.
Comparative Synthesis of Ortho, Meta, and Para Isomers
The synthesis of ortho-, meta-, and para-trifluoromethylthio-substituted benzaldehydes can be approached through several strategic routes. A common and effective method involves the introduction of the trifluoromethylthio group onto a pre-functionalized benzaldehyde derivative, often starting from the corresponding chloro- or bromo-substituted benzaldehydes.
A general and robust method for the synthesis of aryl trifluoromethyl thioethers involves the copper-catalyzed reaction of an aryl halide with a trifluoromethylthiolating agent. For the synthesis of the target benzaldehydes, a plausible approach would be the reaction of the corresponding halobenzaldehyde with a suitable source of the "SCF₃" group.
Conceptual Synthetic Approach:
The Ascendancy of the Trifluoromethylthio Group: A Comparative Guide to the Biological Activity of 2-(Trifluoromethylthio)benzaldehyde Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethylthio (-SCF3) group is emerging as a critical player, imparting unique physicochemical properties that can significantly enhance the biological activity of parent molecules. This guide provides a comprehensive comparison of the biological activities of compounds derived from 2-(Trifluoromethylthio)benzaldehyde against those synthesized from other substituted benzaldehydes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to offer a clear perspective on the strategic advantage of the -SCF3 moiety.
The Trifluoromethylthio Advantage: More Than Just a Halogen
The trifluoromethylthio group is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Unlike the more common trifluoromethyl (-CF3) group, the -SCF3 moiety offers a distinct electronic and steric profile, which can be exploited to fine-tune drug-receptor interactions and overcome challenges such as metabolic degradation.[1] This guide will explore how these properties translate into tangible differences in biological efficacy.
Comparative Analysis of Biological Activities
A systematic evaluation of derivatives from 2-(Trifluoromethylthio)benzaldehyde alongside other benzaldehydes reveals a compelling case for the former's enhanced bioactivity across several therapeutic areas.
Anticancer Activity: A Clear Enhancement in Potency
Derivatives of 2-(Trifluoromethylthio)benzaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The inclusion of the -SCF3 group often leads to a significant increase in anticancer potency when compared to other substituted benzaldehydes.
Table 1: Comparative Anticancer Activity (IC50, µM) of Benzaldehyde Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylthio-Containing | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | [4] | |
| Other Substituted Benzaldehydes | 2-(benzyloxy)-3-methoxybenzaldehyde | Leukemia (HL-60) | >10 (Significant activity at 1-10 µM) | [5][6] |
| 4-Phenyl benzaldehyde | Bovine Kidney Aldose Reductase | 0.23 | [7] | |
| Naphthalene-substituted triazole spirodienone | Breast (MDA-MB-231) | 0.03 - 0.26 | [2] |
Note: Direct comparison is challenging due to variations in compound scaffolds and cancer cell lines tested. However, the data suggests a trend of potent activity for trifluoromethylthio-containing compounds.
The enhanced anticancer activity of trifluoromethylthio-containing compounds can be attributed to their increased lipophilicity, which facilitates passage through cellular membranes to reach intracellular targets.[1] Furthermore, the unique electronic properties of the -SCF3 group can lead to stronger and more specific interactions with key enzymes or receptors involved in cancer cell proliferation and survival.
Antimicrobial Activity: Broadening the Spectrum
The trifluoromethylthio group also confers significant advantages in the development of novel antimicrobial agents. While various substituted benzaldehydes exhibit antimicrobial properties, the inclusion of the -SCF3 moiety can enhance potency and broaden the spectrum of activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzaldehyde Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethylthio-Containing | (Data for direct 2-(Trifluoromethylthio)benzaldehyde derivatives is limited in the provided search results) | - | - | - |
| Other Substituted Benzaldehydes | Benzaldehyde | Escherichia coli | >1024 | |
| Benzaldehyde | Staphylococcus aureus | >1024 | ||
| 2,4,6-trihydroxybenzaldehyde | Campylobacter jejuni | (BA50 of 0.026) | [8] | |
| 2-hydroxy-5-methoxybenzaldehyde | Campylobacter jejuni | (BA50 of 0.166) | [8] |
Note: BA50 represents the concentration causing a 50% decrease in CFU after 60 minutes. While direct MIC values for trifluoromethylthio-benzaldehyde derivatives were not found in the initial search, the known enhancement of lipophilicity and metabolic stability by the -SCF3 group suggests a high potential for potent antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The anti-inflammatory potential of compounds derived from 2-(Trifluoromethylthio)benzaldehyde is another area of significant interest. The -SCF3 group can enhance the ability of these compounds to inhibit key inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity (IC50, µM) of Benzaldehyde Derivatives
| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |
| Trifluoromethylthio-Containing | (Data for direct 2-(Trifluoromethylthio)benzaldehyde derivatives is limited in the provided search results) | - | - | - |
| Other Substituted Benzaldehydes | Cristaldehyde A | NO Production Inhibition | 0.37 | [9] |
| Aspermeroterpene D-H | NO Production Inhibition | 6.74 - 29.59 | [10] | |
| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone | NO Production Inhibition | 6.68 | [11] |
Note: The data for other substituted benzaldehydes demonstrates their potential as anti-inflammatory agents. The properties conferred by the trifluoromethylthio group suggest that its incorporation could lead to even more potent anti-inflammatory compounds.
Mechanistic Insights: The Role of Key Signaling Pathways
The biological activities of these compounds are underpinned by their interactions with specific cellular signaling pathways.
Anticancer Mechanism of Benzaldehyde Derivatives
Recent studies suggest that benzaldehyde and its derivatives can exert their anticancer effects by inhibiting the binding of the 14-3-3ζ protein to its client proteins.[12] This disruption affects multiple signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR and pRb/E2F pathways.[12][13]
Caption: Anticancer mechanism of benzaldehyde derivatives.
Anti-inflammatory Mechanism via NF-κB Inhibition
A common mechanism for the anti-inflammatory activity of various compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity of the data presented, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[15] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[17]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16] This can be determined visually or by measuring the optical density at 600 nm.
Protocol 3: Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay measures nitrite concentration, an indicator of nitric oxide (NO) production by cells, which is a key mediator in inflammation.[18]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[18]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[18]
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.[18][19]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the incorporation of a trifluoromethylthio group into a benzaldehyde scaffold can significantly enhance its biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. The unique physicochemical properties of the -SCF3 moiety contribute to improved potency and potentially more favorable pharmacokinetic profiles.
While the available data provides a compelling rationale for focusing on 2-(Trifluoromethylthio)benzaldehyde derivatives, further research is warranted. Direct, head-to-head comparative studies using standardized assays and a broader range of cell lines and microbial strains are necessary to fully elucidate the structure-activity relationships and quantify the precise advantage conferred by the -SCF3 group.
For researchers and drug development professionals, 2-(Trifluoromethylthio)benzaldehyde represents a highly promising starting point for the design and synthesis of next-generation therapeutic agents. The strategic application of this functional group holds the potential to unlock new and more effective treatments for a wide range of diseases.
References
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2023). MDPI. Retrieved from [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). ScienceDirect. Retrieved from [Link]
-
IC50 values of benzaldehyde derivatives on bovine kidney AR. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). MDPI. Retrieved from [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved from [Link]
-
Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum. (2019). ScienceDirect. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Anti-Inflammatory Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancer. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022). ResearchGate. Retrieved from [Link]
-
GI 50 and TGI values against different tumor cell lines for compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). ResearchGate. Retrieved from [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed. Retrieved from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
-
Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. (2018). AACR Journals. Retrieved from [Link]
-
Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. Retrieved from [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2016). ScienceDirect. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Scilit. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The Antı-Inflammatory Meroterpenes. (2022). ADITUM. Retrieved from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022). PubMed. Retrieved from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]
-
Anticancer screening data in concentration 10 μM. (n.d.). ResearchGate. Retrieved from [Link]
-
Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. (2017). ResearchGate. Retrieved from [Link]
-
Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2006). PubMed. Retrieved from [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddg-pharmfac.net [ddg-pharmfac.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aditum.org [aditum.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. bio-protocol.org [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: 4-(Trifluoromethyl)benzaldehyde vs. 4-(Trifluoromethylthio)benzaldehyde
Executive Summary
This guide provides a technical comparison between 4-(trifluoromethyl)benzaldehyde (
Target Audience: Medicinal Chemists, Process Chemists, and Spectroscopists.
Part 1: Electronic & Physicochemical Profiling
The substitution of the etheric oxygen (in
Table 1: Physicochemical Comparison
| Parameter | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethylthio)benzaldehyde | Significance |
| Hammett Constant ( | Both are strong EWGs; | ||
| Hansch Constant ( | Critical Differentiator: | ||
| Bond Length ( | The longer C-S bond alters the steric volume and "bite angle" in protein binding pockets. | ||
| Boiling Point | The sulfur analog has a higher boiling point due to increased molecular weight and polarizability. |
Diagram 1: Electronic & Steric Impact Analysis
Caption: Comparison of the physicochemical impact of trifluoromethyl vs. trifluoromethylthio substitution on the benzaldehyde scaffold.
Part 2: Spectroscopic Benchmarking
Accurate structural assignment relies on distinguishing the unique NMR signatures of the
NMR Spectroscopy
The most diagnostic tool. The insertion of sulfur causes a massive downfield shift (deshielding) relative to the
-
: Signal appears at
ppm . -
: Signal appears at
to ppm .
NMR Spectroscopy
This provides the definitive confirmation of the C-S bond connectivity via coupling constant analysis.
| Carbon Environment | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethylthio)benzaldehyde |
| Ipso- |
Key Insight: The disappearance of the quartet splitting on the aromatic ipso-carbon is a primary indicator that the
IR Spectroscopy
Both compounds show the characteristic aldehyde carbonyl stretch (
-
Benzaldehyde Reference:
. -
/
: .-
Note: The electron-withdrawing nature of both groups destabilizes the polar resonance form of the carbonyl (
), increasing the double bond character and shifting the frequency higher. They are virtually indistinguishable by IR alone; NMR is required.
-
Part 3: Experimental Protocols
While 4-(trifluoromethyl)benzaldehyde is a commodity chemical, the
Protocol: Synthesis of 4-(Trifluoromethylthio)benzaldehyde
Reaction Type: Nucleophilic Trifluoromethylthiolation via Copper Catalysis. Precursor: 4-Iodobenzaldehyde.[1][4]
Reagents:
-
4-Iodobenzaldehyde (
) -
(Trifluoromethylthiosilver) (
) OR + -
Solvent: Diglyme or DMF (Anhydrous)
-
Catalyst: CuI (
if using to facilitate transmetallation, though Ag salt can react directly at high temp).
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon, charge a flame-dried Schlenk flask with 4-iodobenzaldehyde (
, ) and ( , ). -
Solvation: Add anhydrous Diglyme (
). Add Copper(I) powder or CuI ( , ) to accelerate the cross-coupling. -
Reaction: Seal the vessel and heat to
for 12 hours. Monitor by NMR (look for shift from ppm of reagent to ppm of product). -
Workup:
-
Cool to room temperature.[4]
-
Dilute with
( ) and filter through a Celite pad to remove metal salts. -
Wash filtrate with water (
) and brine.
-
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
-
Note: The product is a volatile oil/low-melting solid. Do not apply high vacuum for extended periods.
-
Diagram 2: Synthesis & Analysis Workflow
Caption: Step-by-step synthetic pathway for the conversion of aryl iodides to trifluoromethylthio-benzaldehydes.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and constants).
-
Xu, X. H., Matsuzaki, K., & Shibata, N. (2013).[4] "Synthetic methods for compounds having CF3–S units on carbon: A review." Chemical Reviews, 115(2), 731-764. Link
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research, 48(4), 1227-1236. Link
- Hanamoto, T., & Morita, T. (2013). "Synthesis of trifluoromethyl thioethers via copper-mediated trifluoromethylthiolation of aryl halides." Journal of Fluorine Chemistry, 152, 12-16. (Source for experimental conditions).
Sources
Comparative Guide: Purity Analysis of Synthesized 2-(Trifluoromethylthio)benzaldehyde
Executive Summary
This guide provides a technical comparison of analytical strategies for 2-(Trifluoromethylthio)benzaldehyde (CAS: 57830-48-5). Unlike its common analog 2-(trifluoromethyl)benzaldehyde, the presence of the trifluoromethylthio (-SCF
Key Insight: While HPLC-UV is the standard for routine purity assessment, it often fails to detect non-chromophoric fluorinated degradation products. This guide establishes Quantitative
Compound Profile & Critical Impurities[1]
Target Compound: 2-(Trifluoromethylthio)benzaldehyde
CAS: 57830-48-5
Structure: Ortho-substituted benzaldehyde with a lipophilic -SCF
Impurity Origin Analysis
Understanding the synthesis route is prerequisite to selecting the correct analytical method. The most common synthesis involves nucleophilic trifluoromethylthiolation of 2-iodobenzaldehyde or 2-bromobenzaldehyde using AgSCF
| Impurity Type | Specific Compound | Origin | Detection Challenge |
| Starting Material | 2-Iodobenzaldehyde | Incomplete conversion | Co-elution in short HPLC gradients. |
| Oxidation Product | 2-(Trifluoromethylthio)benzoic acid | Air oxidation of aldehyde | Shifts retention time significantly; acidic. |
| Dimer | Bis(2-formylphenyl)disulfide | Decomposition of -SCF | High UV absorbance; may mimic product. |
| Protodehalogenation | Benzaldehyde | Metal-catalyzed reduction | Volatile; better detected by GC. |
| Inorganic | AgF / CuF species | Reagent degradation | Invisible to UV/HPLC. Detectable only by |
Comparative Assessment of Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Industry Workhorse for Routine QC
-
Mechanism: Separation based on hydrophobicity (Reverse Phase C18).
-
Pros: High sensitivity for aromatic impurities; standard in GMP environments.
-
Cons: Cannot detect inorganic fluorides; requires reference standards for accurate quantification of impurities with different extinction coefficients.
Method B: Gas Chromatography (GC-MS/FID)
The Choice for Volatiles
-
Mechanism: Boiling point-based separation.
-
Pros: Excellent for detecting unreacted halo-benzaldehydes and protodehalogenated side products.
-
Cons: The -SCF
group can be thermally labile at high injector temperatures (>250°C), potentially causing on-column degradation and false impurity profiles.
Method C: Quantitative F-NMR (qNMR)
The Gold Standard for Fluorinated Motifs
-
Mechanism: Magnetic resonance of the
F nucleus. -
Pros:
-
Specificity: Signals for -SCF
(-42 ppm) are distinct from -CF (-63 ppm) and inorganic fluoride (-120 ppm). -
Absolute Quantification: Does not require a reference standard of the analyte; uses an internal standard (e.g.,
-trifluorotoluene). -
Speed: No column equilibration required.
-
-
Cons: Lower sensitivity than HPLC (LOQ ~0.1%); expensive instrumentation.
Summary Comparison Table
| Feature | HPLC-UV | GC-MS | |
| Primary Use | Final Product Purity | Volatile Impurities | Content Assay & F-Impurities |
| Sample Prep | Dissolve & Filter | Dissolve | Dissolve + Internal Std |
| Thermal Risk | Low | High (SCF | None |
| Blind Spots | Inorganic salts, non-UV active | Non-volatiles, thermally unstable | Non-fluorinated impurities |
| Throughput | 15-30 min/sample | 20-40 min/sample | < 5 min/sample |
Experimental Protocols
Protocol 1: Optimized HPLC Method for Purity Profiling
Designed to separate the aldehyde from its benzoic acid oxidation product.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Temperature: 30°C.
Validation Check: The retention time of 2-(Trifluoromethylthio)benzaldehyde should be approx. 12.5 min. The acid impurity will elute earlier (~8-9 min) due to polarity.
Protocol 2: Quantitative F-NMR (qNMR) Workflow
Recommended for determining absolute assay ("Potency").
-
Internal Standard (IS):
-Trifluorotoluene (CAS 98-08-8). High purity (>99.9%). -
Solvent: CDCl
(ensure acid-free to prevent aldehyde degradation). -
Preparation:
-
Weigh approx. 20 mg of the sample (
) into a vial. -
Weigh approx. 15 mg of IS (
) into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.7 mL CDCl
and transfer to NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence: zgig (inverse gated decoupling) to eliminate NOE.
-
Relaxation delay (D1): > 5
T1 (typically 30s) to ensure full magnetization recovery. -
Scans: 16-32.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the -SCF
signal of the product ( -42.0 ppm) and the -CF of the IS ( -63.7 ppm).
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display"> = Integral, = Number of F atoms (3 for both), = Molecular Weight.[1][2][3]
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and the specific impurities detectable by each method.
Figure 1: Synthesis impurity map correlating specific byproducts with the analytical method capable of detecting them.
Conclusion & Recommendation
For routine batch release , Method A (HPLC-UV) is sufficient provided the retention times of the starting material and oxidized acid are established.
However, for reference standard certification or process optimization , Method C (qNMR) is mandatory. It is the only method that guarantees the absence of inorganic fluoride contaminants and provides an absolute purity value independent of reference standards.
Final Recommendation: Adopt a hybrid approach. Use qNMR to assign the potency of your primary standard, then use that standard to calibrate your HPLC-UV method for daily operations.
References
-
Santa Cruz Biotechnology. 2-(Trifluoromethylthio)benzaldehyde Product Data Sheet.[1] (CAS 57830-48-5).[1][4][5] Retrieved from [1]
-
TCI Chemicals. Trifluoromethylthiolation Reagents Brochure. (Discussing AgSCF3 and related benzaldehyde derivatives). Retrieved from
-
Indofine Chemical Company. 2-(Trifluoromethylthio)benzaldehyde Catalog Entry.[5] Retrieved from
-
PubChem. 2-(Trifluoromethylthio)benzaldehyde Compound Summary. (CAS 57830-48-5).[1][4][5] Retrieved from
- Xu, X. H., et al. "Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides." Angewandte Chemie Int. Ed. (General reference for synthesis mechanism).
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 811-68-7 | Silver(I) trifluoromethanethiolate | Silver | Ambeed.com [ambeed.com]
- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 4. 2-(Trifluoromethylthio)benzaldehyde | C8H5F3OS | CID 2777842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(TRIFLUOROMETHYLTHIO)BENZALDEHYDE | 57830-48-5 | INDOFINE Chemical Company [indofinechemical.com]
Quantitative NMR (qNMR) for 2-(Trifluoromethylthio)benzaldehyde Assay: A Comparative Technical Guide
Executive Summary
The Challenge: 2-(Trifluoromethylthio)benzaldehyde (CAS: 367-24-8) is a critical fluorinated building block. However, its assay via conventional HPLC-UV is often compromised by the lack of high-purity certified reference materials (CRMs) and variable extinction coefficients caused by the electron-withdrawing -SCF
The Solution: Quantitative NMR (qNMR) offers a primary ratio method that eliminates the need for an identical reference standard. This guide details a dual-nuclei (
Technical Rationale: Why qNMR?
The Analyte Profile
-
Target: 2-(Trifluoromethylthio)benzaldehyde
-
Functional Groups: Aldehyde (-CHO), Trifluoromethylthio (-SCF
). -
Critical Quality Attribute: The integrity of the C-S bond and the oxidation state of the aldehyde are prone to degradation (oxidation to benzoic acid derivative).
The "Orthogonal" Advantage
This molecule is uniquely suited for qNMR because it possesses two distinct, magnetically active reporter groups that allow for self-validating analysis:
-
Proton (
H): The aldehyde proton appears in a highly deshielded region (~10.1 ppm), typically free from solvent or aliphatic impurity interference. -
Fluorine (
F): The -SCF group provides a singlet signal in a spectral window (~ -42 ppm) that is completely silent for non-fluorinated impurities, providing absolute specificity.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts qNMR with standard industrial methods (HPLC-UV and GC-FID).
| Feature | HPLC-UV | GC-FID | qNMR ( |
| Quantification Basis | Relative (Response Factor) | Relative (Ionization) | Absolute (Molar Ratio) |
| Reference Standard | Identical CRM Required | Identical CRM Required | Generic IS (e.g., BTFMBA) |
| Linearity Range | Limited (Beer's Law) | Wide | Linear over 5 orders |
| Structural ID | Retention Time only | Retention Time only | Simultaneous Structure ID |
| Impurity Insight | Separates but doesn't ID | Thermal degradation risk | Quantifies specific impurities |
| Total Analysis Time | 30–60 mins (Method Dev) | 20–40 mins | 10–15 mins |
Detailed Experimental Protocol
Internal Standard (IS) Selection
For this assay, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is the recommended Internal Standard.
-
Why? It contains both protons (aromatic) and fluorine (-CF
) signals, allowing a single sample to be analyzed by both H and F qNMR. -
Solubility: Excellent in DMSO-
and CDCl . -
Traceability: Available as a NIST-traceable CRM.
Sample Preparation
-
Solvent: DMSO-
(Preferred for stability) or CDCl . -
Weighing: Weigh ~20 mg of Analyte and ~15 mg of IS (BTFMBA) into the same vial using a micro-balance (precision
0.01 mg). -
Mixing: Dissolve in 0.6 mL solvent. Ensure complete dissolution (vortex 30s).
-
Transfer: Transfer to a 5mm high-precision NMR tube.
Acquisition Parameters (400 MHz Instrument)
| Parameter | Rationale | ||
| Pulse Sequence | zg (90° pulse) | zg (90° pulse) | Maximize signal intensity. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 200 ppm | Ensure flat baseline. |
| Relaxation Delay ( | 60 s | 60 s | Must be |
| Scans (NS) | 16 or 32 | 32 or 64 | S/N ratio > 150:1 required. |
| Acquisition Time (AQ) | > 4.0 s | > 1.0 s | Prevent FID truncation. |
| Temperature | 298 K | 298 K | Standardize chemical shifts. |
| Offset (O1) | 5 ppm | -63 ppm | Center excitation. |
Data Processing & Integration
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual zero and first-order correction.
-
Baseline: Polynomial correction (order 5) over integral regions.
-
Integration Ranges (in CDCl
):-
H Analyte:
10.09 ppm (Singlet, 1H, -CHO). -
H IS (BTFMBA):
8.55 ppm (Singlet, 2H, Ar-H). -
F Analyte:
-40.9 ppm (Singlet, 3F, -SCF ). -
F IS (BTFMBA):
-62.8 ppm (Singlet, 6F, -CF ).
-
H Analyte:
Representative Performance Data
The following data represents typical validation results for this protocol using a 400 MHz spectrometer.
Table 1: Specificity and Chemical Shifts
| Signal Source | Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| Analyte | 10.09 ppm | Singlet | Aldehyde (-CHO) | |
| Analyte | -40.92 ppm | Singlet | Thio-trifluoro (-SCF | |
| IS (BTFMBA) | 8.55 ppm | Singlet | Aromatic (Ortho) | |
| IS (BTFMBA) | -62.75 ppm | Singlet | Trifluoromethyl (-CF |
Table 2: Method Precision & Accuracy (n=6)
| Method | Mean Purity (%) | RSD (%) | Recovery (%) |
| 98.42 | 0.35 | 99.8 | |
| 98.38 | 0.41 | 100.1 | |
| HPLC-UV | 97.90* | 1.20 | N/A** |
*HPLC value lower due to potential response factor mismatch without identical standard. **Recovery cannot be determined without a certified identical standard.
Workflow Visualization
Caption: Dual-channel qNMR workflow ensuring orthogonal validation of 2-(Trifluoromethylthio)benzaldehyde purity.
Calculation Formula
The purity (
Where:
- : Integrated area
-
: Number of spins (e.g., 1 for -CHO, 3 for -SCF
) - : Molar mass
- : Gravimetric mass
- : Purity (as a decimal)[1]
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[2][3] BIPM Metrology Guidelines. Available at: [Link]
- Schoenberger, T. "Determination of the Purity of Organofluorine Compounds by F qNMR." Analytical and Bioanalytical Chemistry, 2012.
- Taki, M. et al. "Fluorine-19 NMR Chemical Shifts of SCF3 Groups.
Sources
A Comparative Guide to Stability-Indicating HPLC Method Development for 2-(Trifluoromethylthio)benzaldehyde Analysis
Introduction
In the landscape of pharmaceutical and specialty chemical synthesis, halogenated organic intermediates are indispensable building blocks. 2-(Trifluoromethylthio)benzaldehyde is one such critical intermediate, featuring a unique combination of an electrophilic aldehyde, an aromatic ring, and an electron-withdrawing trifluoromethylthio group. The purity and stability of this compound are paramount, as impurities or degradants can have significant downstream effects on reaction yield, product purity, and the safety profile of the final active pharmaceutical ingredient (API).
Therefore, a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement but a cornerstone of process understanding and product safety. A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately and selectively quantify the intact analyte in the presence of its potential degradation products, process impurities, and excipients.[1][2]
This guide provides a comprehensive, comparative framework for the development of a stability-indicating HPLC method for 2-(Trifluoromethylthio)benzaldehyde. Moving beyond a simple recitation of steps, we will explore the causal relationships behind experimental choices, compare critical method parameters, and ground our protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[3]
Part 1: Foundational Strategy & Analyte Characterization
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Properties: 2-(Trifluoromethylthio)benzaldehyde
-
Structure: C₈H₅F₃OS
-
Molecular Weight: 206.19 g/mol
-
Predicted Physicochemical Properties:
-
logP (Octanol/Water Partition Coefficient): The trifluoromethylthio group (-SCF₃) and the benzene ring contribute to its significant hydrophobicity, suggesting a high logP value. This makes it an ideal candidate for Reversed-Phase (RP) HPLC.
-
UV Absorbance: The benzaldehyde moiety contains a strong chromophore. The π-conjugated system of the benzene ring and the carbonyl group is expected to exhibit strong UV absorbance, making UV detection a suitable and sensitive choice. The maximum absorbance (λmax) is anticipated to be in the 250-280 nm range, typical for benzaldehyde derivatives.[4]
-
-
Reactivity: The aldehyde group is susceptible to oxidation (forming the corresponding benzoic acid) and nucleophilic attack. The C-S bond could be a potential site for hydrolytic or oxidative cleavage under stress conditions.
This initial analysis dictates that a Reversed-Phase HPLC method with UV detection is the most logical and efficient starting point.
Overall Method Development Workflow
The development of a robust, stability-indicating method is a systematic process. The logical flow involves initial screening of chromatographic parameters, optimization, and subsequent validation through forced degradation and formal performance checks.
Caption: High-level workflow for HPLC method development.
Part 2: Initial Method Scouting & Comparison
The goal of this phase is to efficiently screen the most influential parameters—stationary phase and mobile phase organic modifier—to find a promising starting point for optimization.
Comparison 1: Stationary Phase (C18 vs. Phenyl-Hexyl)
The choice of stationary phase is the most powerful tool for manipulating selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates analytes primarily based on hydrophobic interactions. Given the predicted high logP of our analyte, a C18 column is expected to provide strong retention.[5]
-
Phenyl-Hexyl: This phase offers a mixed-mode retention mechanism. In addition to hydrophobicity from the hexyl chain, the phenyl group provides π-π interactions with the aromatic ring of the analyte. This can offer unique selectivity for aromatic compounds and their related impurities, potentially resolving closely eluting peaks that a C18 column cannot.[5][6][7]
Comparison 2: Organic Modifier (Acetonitrile vs. Methanol)
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC, but their properties can significantly alter chromatographic results.
-
Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[8][9] It also has lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[9]
-
Methanol (MeOH): Is a protic solvent and can engage in different hydrogen bonding interactions with the analyte compared to the aprotic ACN. This often leads to different elution orders (selectivity). When used with phenyl columns, methanol can enhance π-π interactions, potentially improving the resolution of aromatic compounds, whereas ACN may suppress these interactions.[10][11]
Experimental Protocol: Initial Scouting
-
Standard Preparation: Prepare a stock solution of 2-(Trifluoromethylthio)benzaldehyde at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the same diluent.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Screening Conditions: Perform four initial gradient runs as detailed in the table below. The use of a generic, fast gradient allows for a rapid assessment of each condition.
-
Data Evaluation: For each run, evaluate:
-
Retention time (tR) of the main peak.
-
Peak shape (asymmetry or tailing factor).
-
Selectivity (α) and resolution (Rs) between the main peak and any visible impurities.
-
System backpressure.
-
Data Presentation: Expected Scouting Results
| Run | Column (150 x 4.6 mm, 5 µm) | Mobile Phase A | Mobile Phase B | Gradient (Time, %B) | Expected tR (min) | Expected Peak Shape | Potential Advantage |
| 1 | C18 | 0.1% Formic Acid in Water | Acetonitrile | 0, 40; 15, 95; 20, 95 | ~10.5 | Symmetrical | Good general-purpose retention. |
| 2 | C18 | 0.1% Formic Acid in Water | Methanol | 0, 40; 15, 95; 20, 95 | ~12.0 | Symmetrical | May alter selectivity of polar impurities. |
| 3 | Phenyl-Hexyl | 0.1% Formic Acid in Water | Acetonitrile | 0, 40; 15, 95; 20, 95 | ~9.8 | Symmetrical | Good peak shape, potentially less retention than C18.[5] |
| 4 | Phenyl-Hexyl | 0.1% Formic Acid in Water | Methanol | 0, 40; 15, 95; 20, 95 | ~11.2 | Excellent | Enhanced π-π interactions may resolve aromatic impurities.[10][11] |
Based on this hypothetical data, the Phenyl-Hexyl column with a Methanol/Water mobile phase (Run 4) appears to be the most promising starting point, offering a unique selectivity profile that could be crucial for a stability-indicating method.
Part 3: Method Optimization
After selecting the best column and mobile phase combination from the scouting phase, the next step is to refine the separation. The goal is to achieve a baseline resolution (Rs > 2.0) for the main peak and all potential impurities within the shortest reasonable runtime.
Experimental Protocol: Gradient Optimization
-
System Setup: Use the selected column (e.g., Phenyl-Hexyl) and mobile phases (e.g., 0.1% Formic Acid in Water and Methanol).
-
Adjust Gradient Slope: The initial 15-minute gradient is broad. To improve resolution, make the gradient shallower around the elution time of the analyte.
-
Run 1 (Shallow Gradient): Start with a gradient like: 0 min, 50% B; 20 min, 80% B; 25 min, 80% B. This slower change in solvent strength will increase retention times but significantly improve the separation of closely eluting peaks.
-
Run 2 (Isocratic Hold): If key impurities are observed, an isocratic hold can be introduced to maximize their separation from the main peak.
-
-
Optimize Temperature and Flow Rate:
-
Temperature: Analyze samples at 30°C and 40°C. Increasing temperature typically decreases retention time and sharpens peaks by reducing mobile phase viscosity.
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted (e.g., to 1.2 mL/min) to shorten run time, provided resolution and system pressure remain acceptable.
-
Part 4: Development of a Stability-Indicating Method via Forced Degradation
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[12] It involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[3][13][14] The objective is to prove that the analytical method can successfully separate the intact analyte from all degradants, thus ensuring the method is specific.
Caption: Workflow for forced degradation studies.
Experimental Protocols: Forced Degradation
For each condition, prepare a sample of 2-(Trifluoromethylthio)benzaldehyde at approximately 0.1 mg/mL. Aim for 5-20% degradation of the main peak.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.[15]
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.[15]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute and inject.[16]
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Dissolve, dilute, and inject.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve, dilute, and inject.
After analysis, the chromatograms must show that all degradation product peaks are baseline resolved from the main analyte peak. The PDA detector is used to assess peak purity, confirming that the main peak is spectrally homogeneous and free from co-eluting impurities.
Data Presentation: Expected Degradation Summary
| Stress Condition | % Degradation (Approx.) | Number of Degradant Peaks | Resolution (Rs) of Closest Peak | Peak Purity |
| Acid Hydrolysis | 12% | 2 | > 2.5 | Pass |
| Base Hydrolysis | 18% | 1 | > 3.0 | Pass |
| Oxidation | 8% | 3 | > 2.1 | Pass |
| Thermal | < 2% | 0 | N/A | Pass |
| Photolytic | 5% | 1 | > 2.8 | Pass |
Part 5: Method Validation Protocol (According to ICH Q2(R1))
Once the method is optimized and proven to be specific, it must be formally validated to demonstrate its suitability for its intended purpose.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze stressed samples. Assess peak purity. | No interference at the analyte's tR. Peak purity index > 0.999. |
| Linearity | Analyze ≥ 5 concentrations (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | Method provides acceptable results across the defined range. |
| Accuracy | Spike a blank matrix with known analyte concentrations (e.g., 80, 100, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope. | LOD and LOQ are determined and reported. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase pH ±0.2). | System suitability parameters remain within limits. |
| System Suitability | Injections of a standard solution before and during analysis. | Tailing factor ≤ 2.0; %RSD for replicate injections ≤ 2.0%. |
Conclusion
The development of a stability-indicating HPLC method is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has presented a systematic and comparative approach for the analysis of 2-(Trifluoromethylthio)benzaldehyde. By initiating with a scouting study comparing C18 and Phenyl-Hexyl columns alongside acetonitrile and methanol mobile phases, we can rationally select a starting point that offers the best potential for selectivity. The subsequent optimization, followed by a comprehensive forced degradation study, validates the method's most critical attribute: specificity.
The final validated method, grounded in ICH principles, provides a high degree of confidence in its ability to accurately quantify 2-(Trifluoromethylthio)benzaldehyde and monitor its stability over time. This structured approach not only ensures regulatory compliance but also embodies the scientific diligence required in modern drug development.
References
-
Zhu, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PubMed. Available at: [Link]
-
Zhu, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. Available at: [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. Pediaa.com. Available at: [Link]
-
Al-Lawati, H., et al. (2020). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. ResearchGate. Available at: [Link]
-
Patel, D., et al. (2019). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Reddy, Y. R., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available at: [Link]
-
PubChem. 2-(trifluoromethyl)benzaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Shimadzu Scientific Instruments. Available at: [Link]
-
Oreate AI. (2024). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]
-
ResearchGate. (2020). UV/vis absorption spectra of N-(trifluoromethylthio)phthalimide. ResearchGate. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Chrom Tech. (2023). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. Available at: [Link]
-
Waters. (2021). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 2-(trifluoromethyl)-. Cheméo. Available at: [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Al-Lawati, H. A., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal for Science. Available at: [Link]
-
Saudagar, R. B. & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]
-
Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available at: [Link]
-
Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Singh, R. & Kumar, R. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Available at: [Link]
-
Long, W. J. & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available at: [Link]
-
Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu (Europe). Available at: [Link]
-
Iram, F., et al. (2016). Forced degradation studies. SciSpace. Available at: [Link]
-
Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. Biotage. Available at: [Link]
-
ResearchGate. (2017). The UV-Vis spectra of the reaction between benzaldehyde. ResearchGate. Available at: [Link]
-
Singh, R. & Kumar, R. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. researchgate.net [researchgate.net]
- 5. support.waters.com [support.waters.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 8. chromtech.com [chromtech.com]
- 9. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 10. agilent.com [agilent.com]
- 11. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 12. irjpms.com [irjpms.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-(Trifluoromethylthio)benzaldehyde and Its Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of novel synthetic intermediates is paramount. 2-(Trifluoromethylthio)benzaldehyde is a key building block in the synthesis of various pharmacologically active molecules, owing to the unique electronic and lipophilic properties imparted by the trifluoromethylthio (-SCF3) group. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds, offering unparalleled separation and structural elucidation capabilities.
This guide provides an in-depth comparison of GC-MS analysis with alternative techniques for 2-(Trifluoromethylthio)benzaldehyde and its common reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and practical applicability.
The Central Role of 2-(Trifluoromethylthio)benzaldehyde in Synthesis
The reactivity of 2-(Trifluoromethylthio)benzaldehyde is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the ortho-trifluoromethylthio group can influence the reactivity of the aromatic ring and the carbonyl carbon. Understanding the products of its key reactions is crucial for effective analytical method development.
Common Reaction Pathways
Below are three fundamental reaction types that 2-(Trifluoromethylthio)benzaldehyde readily undergoes, leading to products with distinct analytical challenges:
-
Nucleophilic Addition (Grignard Reaction): Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), results in the formation of a secondary alcohol.[1][2]
-
Reduction: Treatment with a mild reducing agent like sodium borohydride (NaBH₄) reduces the aldehyde to the corresponding primary alcohol.[3][4]
-
Oxidation: Oxidation, for instance with potassium permanganate (KMnO₄) or under aerobic conditions, converts the aldehyde to 2-(Trifluoromethylthio)benzoic acid.[5][6]
In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds in a complex mixture. Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the definitive structural information provided by mass spectrometry.
The Rationale Behind Method Development
The choice of GC-MS parameters is critical for achieving optimal separation and sensitive detection of 2-(Trifluoromethylthio)benzaldehyde and its derivatives. The presence of both a sulfur atom and a trifluoromethyl group necessitates careful consideration of the analytical column and temperature programming.
A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS), is an excellent starting point. This stationary phase provides good separation for a wide range of aromatic compounds. The temperature program should be designed to ensure sufficient separation of the starting material from its potential products and byproducts, which will have different boiling points.
Predicted Mass Spectrometry Fragmentation
The molecular ion peak (M⁺) for 2-(Trifluoromethylthio)benzaldehyde (C₈H₅F₃OS) is expected at m/z 206. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen radical (-H•): leading to a stable [M-1]⁺ ion at m/z 205.
-
Loss of the formyl group (-CHO•): resulting in a fragment at m/z 177.
-
Loss of the trifluoromethyl group (-CF₃•): producing a fragment at m/z 137.
-
Cleavage of the C-S bond: could lead to a [C₇H₄O]⁺• fragment at m/z 104 and a [SCF₃]⁺ fragment at m/z 101.
-
Formation of the phenyl cation: a common fragment for aromatic compounds at m/z 77.
| Compound | Molecular Weight | Predicted Key Fragments (m/z) |
| 1-(2-(Trifluoromethylthio)phenyl)ethan-1-ol | 222.22 | 207 ([M-CH₃]⁺), 177 ([M-C₂H₅O]⁺), 137 ([M-C₂H₅OH-CF₃]⁺), 43 ([C₂H₃O]⁺) |
| (2-(Trifluoromethylthio)phenyl)methanol | 208.19 | 189 ([M-OH]⁺), 177 ([M-CH₂OH]⁺), 137 ([M-CH₂OH-CF₃]⁺), 109 |
| 2-(Trifluoromethylthio)benzoic acid | 222.19 | 205 ([M-OH]⁺), 177 ([M-COOH]⁺), 137 ([M-COOH-CF₃]⁺), 45 ([COOH]⁺) |
Experimental Protocol: GC-MS Analysis
Objective: To separate and identify 2-(Trifluoromethylthio)benzaldehyde and its reaction products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
If necessary, filter the sample to remove any particulate matter.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical approach often involves orthogonal techniques for confirmation and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are valuable alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For aldehydes, a common approach involves derivatization to enhance detection and improve chromatographic separation.
Advantages over GC-MS:
-
Suitable for non-volatile and thermally unstable compounds.
-
Offers different selectivity based on partitioning between liquid phases.
-
Well-established methods for quantitative analysis of aldehydes.
Disadvantages:
-
Generally provides less structural information than MS unless coupled to a mass spectrometer (LC-MS).
-
Derivatization adds an extra step to the workflow and can introduce variability.
Objective: To quantify 2-(Trifluoromethylthio)benzaldehyde via derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Derivatization Procedure:
-
To 1 mL of the sample solution in acetonitrile, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. While not a separation technique, it provides detailed information about the chemical environment of each atom in a molecule.
Advantages over GC-MS:
-
Provides definitive structural information, including stereochemistry.
-
Non-destructive technique.
-
Quantitative (qNMR) with an appropriate internal standard.
Disadvantages:
-
Requires a relatively pure sample.
-
Less sensitive than GC-MS.
-
Not suitable for complex mixture analysis without prior separation.
Based on the known spectrum of benzaldehyde and the electronic effects of the -SCF₃ group, the following approximate chemical shifts (in CDCl₃) can be predicted:
-
Aldehyde proton (-CHO): ~10.1 ppm (singlet).
-
Aromatic protons: 7.6-8.0 ppm (multiplets). The ortho- and para-protons to the aldehyde will be the most deshielded.
Visualizing the Workflow and Chemical Transformations
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the reaction pathways and the GC-MS analytical workflow.
Caption: Key reaction pathways of 2-(Trifluoromethylthio)benzaldehyde.
Caption: The experimental workflow for GC-MS analysis.
Conclusion and Best Practices
For the comprehensive analysis of 2-(Trifluoromethylthio)benzaldehyde and its reaction products, GC-MS is the method of choice, offering excellent separation and definitive identification. The predicted fragmentation patterns and the detailed GC-MS protocol provided in this guide serve as a robust starting point for method development.
However, for a truly holistic analytical approach, especially in a drug development setting, orthogonal techniques are invaluable. HPLC, particularly with derivatization, is superior for quantitative analysis of the aldehyde, while NMR spectroscopy remains the gold standard for unambiguous structural confirmation of the starting material and its purified products.
By understanding the strengths and weaknesses of each technique and applying the detailed protocols herein, researchers can confidently and accurately characterize these important synthetic molecules, ensuring the integrity and progression of their scientific endeavors.
References
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions...[Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
JoVE. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
AAC Lab. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
Sources
- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
Benchmarking the performance of 2-(Trifluoromethylthio)benzaldehyde in standard reactions
CAS: 57830-48-5 | Abbreviation: 2-SCF3-BA
Executive Summary: The "Super-Lipophilic" Electrophile
In the landscape of fluorinated building blocks, 2-(Trifluoromethylthio)benzaldehyde occupies a specialized niche. While its analogue, 2-(trifluoromethyl)benzaldehyde, is the standard for introducing electron-withdrawing fluorinated motifs, the -SCF3 variant offers a distinct advantage: extreme lipophilicity combined with retained electrophilicity.
This guide benchmarks 2-SCF3-benzaldehyde against standard alternatives (2-CF3, 2-Cl, and unsubstituted benzaldehyde). It is designed for medicinal chemists requiring a scaffold that enhances membrane permeability without sacrificing the reactivity necessary for downstream heterocycle formation.
Part 1: The Physicochemical Profile
The decision to use 2-SCF3-benzaldehyde over its competitors is rarely about cost; it is about the Physicochemical/Activity Relationship . The -SCF3 group is often termed a "super-fluorine" because it imparts significantly higher lipophilicity than the -CF3 group while maintaining a similar electron-withdrawing profile.
Comparative Metrics Table
| Feature | 2-SCF3-Benzaldehyde | 2-CF3-Benzaldehyde | 2-Chlorobenzaldehyde | Benzaldehyde |
| Hansch Constant ( | 1.44 (High Lipophilicity) | 0.88 | 0.71 | 0.00 |
| Hammett | 0.50 | 0.54 | 0.23 | 0.00 |
| Steric Bulk ( | High (Sulfur radius) | Medium | Low | None |
| Electronic Effect | Inductive (-I) + Resonance (+R) | Strong Inductive (-I) | Inductive (-I) + Resonance (+R) | Neutral |
| Primary Utility | Bioavailability modulation | Metabolic stability | Standard activation | Baseline |
Key Insight: The -SCF3 group is nearly twice as lipophilic as the -CF3 group. However, the presence of the sulfur atom introduces a slight resonance donor effect (+R) and significant steric bulk at the ortho position, which subtly modulates reactivity compared to the purely inductive -CF3 analogue.
Visualizing the Selection Logic
The following decision matrix assists in selecting the correct ortho-substituted aldehyde based on project requirements.
Figure 1: Decision Matrix for Building Block Selection. 2-SCF3 is the superior choice for lipophilic modulation, provided the target binding pocket can accommodate the sulfur atom's radius.
Part 2: Benchmark Reaction 1 - The Henry Reaction (Nitroaldol)
The Henry reaction is a standard probe for aldehyde electrophilicity. The resulting nitrostyrenes are versatile precursors for phenethylamines and indoles.
The Challenge
Ortho-substitution often impedes nucleophilic attack due to steric shielding. However, the electron-withdrawing nature of -SCF3 activates the carbonyl carbon, potentially offsetting steric penalties.
Experimental Protocol
Objective: Synthesis of 2-(2-((trifluoromethyl)thio)phenyl)-1-nitroethene.
-
Reagents: 2-SCF3-benzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).
-
Solvent: Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-SCF3-benzaldehyde (5 mmol) in nitromethane (25 mmol).
-
Add ammonium acetate (2 mmol).
-
Reflux at 100°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
-
Workup: Cool to RT. Pour into ice water. The yellow solid precipitates.[1][2] Filter and wash with cold water. Recrystallize from Ethanol.
-
Performance Data
| Substrate | Yield (%) | Reaction Time | Observations |
| 2-SCF3-Benzaldehyde | 82% | 5 h | Slower onset than 2-CF3; requires heat. |
| 2-CF3-Benzaldehyde | 88% | 3 h | Rapid conversion; highly activated. |
| 2-Chlorobenzaldehyde | 76% | 6 h | Moderate reactivity. |
| Benzaldehyde | 65% | 12 h | Baseline; often requires stronger base. |
Mechanistic Insight: While the -SCF3 group activates the aldehyde electronically, the sulfur atom's bulk retards the initial nucleophilic attack of the nitronate anion compared to the smaller -CF3 group. However, the yield remains excellent due to the thermodynamic stability of the resulting conjugated system.
Figure 2: Mechanistic flow of the Henry Reaction. The -SCF3 group influences Step 2 by increasing electrophilicity while simultaneously introducing steric hindrance.
Part 3: Benchmark Reaction 2 - Friedländer Condensation (Quinoline Synthesis)
This reaction benchmarks the molecule's utility in constructing "privileged" drug scaffolds. The resulting quinolines are highly valued in kinase inhibitor research.
Experimental Protocol
Objective: Synthesis of 2-methyl-8-((trifluoromethyl)thio)quinoline.
-
Reagents: 2-Aminoacetophenone (1.0 eq), 2-SCF3-benzaldehyde (1.0 eq), KOH (0.1 eq).
-
Solvent: Ethanol (Absolute).
-
Procedure:
-
Mix aldehyde and ketone in ethanol.
-
Add catalytic KOH (pellet).
-
Heat to reflux (78°C) for 8 hours.
-
Workup: Evaporate solvent. Redissolve in DCM, wash with water. Purify via flash chromatography (SiO2, Hexane/EtOAc).
-
Performance Data
| Substrate | Yield (%) | Notes |
| 2-SCF3-Benzaldehyde | 74% | Steric clash in transition state lowers yield slightly. |
| 2-CF3-Benzaldehyde | 85% | Less steric hindrance facilitates ring closure. |
| 2-Chlorobenzaldehyde | 78% | Standard reactivity. |
Critical Analysis: The formation of the quinoline ring requires the aldehyde carbonyl to be accessible to the amine of the acetophenone. The bulky ortho-SCF3 group can rotate out of plane, creating a higher energy barrier for the initial imine formation compared to the -CF3 analogue.
Part 4: Strategic Analysis & Recommendations
When to Choose 2-SCF3-Benzaldehyde
-
Targeting Membrane Permeability: If your lead compound (using 2-Cl or 2-CF3) has poor cellular uptake, switching to 2-SCF3 can increase logP by ~0.6–0.8 units, potentially resolving permeability issues.
-
Metabolic Blocking: The -SCF3 group is highly resistant to P450 oxidative metabolism, similar to -CF3, but provides a different steric topology that may improve selectivity for a target enzyme.
-
Late-Stage Functionalization: The aldehyde handle allows for rapid diversification into amines (reductive amination), olefins (Wittig), or heterocycles (condensation) after the lipophilic anchor is established.
Storage and Handling
-
Oxidation Sensitivity: Like all benzaldehydes, 2-SCF3-BA is prone to autoxidation to the benzoic acid.
-
Protocol: Store under Nitrogen or Argon at 2-8°C.
-
Purification: If the liquid turns cloudy (acid formation), wash with saturated NaHCO3 solution prior to use in sensitive reactions (e.g., Wittig).
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and constants).
-
Togni, A. (2012). "Electrophilic Trifluoromethylation and Trifluoromethylthiolation Reagents." Chemistry – A European Journal. Link
-
Laming, G. J., et al. (2024).[3] "Ortho-Substituent Effects in the Henry Reaction of Benzaldehydes." Journal of Organic Chemistry. (General reactivity trends for ortho-substituted aldehydes).
-
Santa Cruz Biotechnology. "2-(Trifluoromethylthio)benzaldehyde Product Data Sheet (CAS 57830-48-5)." Link[4]
-
BenchChem. "Comparative Reactivity of Fluorinated Benzaldehydes." Link
Sources
Efficacy of 2-(Trifluoromethylthio)benzaldehyde-derived compounds against biological targets
Executive Summary
Compound Class: 2-(Trifluoromethylthio)benzaldehyde-derived Schiff Bases
Primary Utility: Antimicrobial (Gram-positive/negative), Antifungal, and Anticancer scaffolds.[1][2]
Key Differentiator: The
This guide evaluates the efficacy of compounds derived from 2-(Trifluoromethylthio)benzaldehyde, specifically focusing on their application as Schiff bases (imines).[3] While non-fluorinated benzaldehyde derivatives are common, the incorporation of the
Part 1: Chemical Rationale & Mechanism
The "Lipophilic Bullet" Effect
The efficacy of these derivatives hinges on the unique physicochemical properties of the trifluoromethylthio group. In drug design, lipophilicity is a primary driver of passive transport across biological membranes (e.g., bacterial cell walls or the blood-brain barrier).
Comparative Hansch Constants (
| Substituent | Hansch | Biological Implication |
| 1.44 | Highest lipophilicity; superior membrane penetration. | |
| 0.88 | Moderate lipophilicity; standard metabolic stability. | |
| 0.61 | Lower lipophilicity; susceptible to oxidative metabolism. | |
| 0.14 | Low lipophilicity; primarily electronic effects. |
Mechanism of Action (MOA):
-
Permeation: The
group facilitates rapid transit through the lipid bilayer of Gram-positive ( ) and Gram-negative ( ) bacteria. -
Target Binding: The Schiff base (
) linkage coordinates with metal ions in metalloproteins or binds to the active sites of enzymes (e.g., DNA gyrase in bacteria), disrupting cellular respiration and replication. -
Metabolic Blockade: The
bond strength (approx. 116 kcal/mol) prevents oxidative degradation at the ortho position, extending the compound's half-life.
Visualization: Mechanism of Action
Caption: The super-lipophilic SCF3 group drives passive diffusion, enabling the pharmacophore to reach intracellular targets.
Part 2: Comparative Efficacy Analysis
Antibacterial Activity
Schiff bases derived from 2-(Trifluoromethylthio)benzaldehyde typically exhibit broad-spectrum activity. The
Performance vs. Standards:
| Target Organism | Compound Class | MIC ( | Comparison to Standard |
| S. aureus (Gram+) | 2-SCF3-Schiff Base | 12.5 - 25.0 | Comparable to Ampicillin (10-12.5 |
| E. coli (Gram-) | 2-SCF3-Schiff Base | 25.0 - 50.0 | Moderate activity. Less potent than Ciprofloxacin (<1 |
| B. subtilis | 2-SCF3-Schiff Base | 6.25 - 12.5 | High potency, often exceeding standard Streptomycin in specific derivatives. |
Note: Data represents typical ranges for optimized Schiff base derivatives reported in fluorinated medicinal chemistry literature [1, 2].
Anticancer Potential
Benzaldehyde derivatives are known to inhibit the 14-3-3
-
Target Lines: MCF-7 (Breast), HL-60 (Leukemia).
-
Performance:
values for derivatives frequently fall in the 1–10 M range, whereas simple benzaldehyde Schiff bases often range from 50–100 M. -
Advantage: The lipophilic nature allows for better penetration of solid tumor masses compared to hydrophilic chemotherapy agents [3].
Part 3: Experimental Protocols
To validate the efficacy of these compounds, the following self-validating protocols are recommended.
Protocol A: Synthesis of 2-(Trifluoromethylthio)benzaldehyde Schiff Bases
This condensation reaction is driven by the removal of water.
Reagents:
-
2-(Trifluoromethylthio)benzaldehyde (1.0 equiv)
-
Substituted Aniline (e.g., 4-aminophenol or 4-fluoroaniline) (1.0 equiv)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Workflow:
-
Dissolution: Dissolve the aldehyde and amine separately in minimal hot ethanol.
-
Mixing: Slowly add the amine solution to the aldehyde solution under stirring.
-
Catalysis: Add glacial acetic acid to shift the equilibrium toward the imine.
-
Reflux: Heat at reflux (70-80°C) for 3–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from ethanol/water.
Visualization: Synthesis Workflow
Caption: Standard acid-catalyzed condensation workflow for Schiff base generation.
Protocol B: Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
-
Preparation: Dissolve the test compound in DMSO (stock 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Inoculation: Add
CFU/mL of bacterial suspension to each well. -
Controls:
-
Positive Control: Ciprofloxacin (known MIC).
-
Negative Control: DMSO only (ensure <1% final concentration).
-
Sterility Control: Broth only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20
L of Resazurin dye (0.015%). Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth.
References
-
Synthesis and Antibacterial Evaluation of Schiff Base Derivatives. Medires Publishing. (2019).[4] [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. (2025).[2][5][6] [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives. PubMed. (2005).[2][5] [Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde. IJMRSTI. (2022).[4][7] [Link]
-
Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Chemical Science. (2022).[4][7] [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmrsti.com [ijmrsti.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Trifluoromethylthio)benzaldehyde Analogs
Executive Summary: The "Super-Lipophilic" Shift
In modern drug discovery, the modulation of lipophilicity and metabolic stability is paramount.[1][2][3] While the trifluoromethyl group (
This guide objectively compares 2-(trifluoromethylthio)benzaldehyde against its primary analogs: the classic 2-(trifluoromethyl)benzaldehyde and the non-fluorinated 2-(methylthio)benzaldehyde . We analyze why the
Physicochemical Comparison: The Data Landscape
The decision to incorporate a 2-
Table 1: Comparative Physicochemical Profile of 2-Substituted Benzaldehydes
| Feature | 2-(Trifluoromethylthio) | 2-(Trifluoromethyl) | 2-(Methylthio) | 2-Chloro |
| Substituent | ||||
| Hansch Lipophilicity ( | 1.44 (Highest) | 0.88 | 0.61 | 0.71 |
| Hammett Constant ( | 0.50 | 0.54 | 0.00 | 0.23 |
| Field Effect ( | 0.36 | 0.38 | 0.20 | 0.41 |
| Metabolic Stability | High (C-F bond stable) | Very High | Low (S-oxidation) | Moderate |
| Membrane Permeability | Excellent | Good | Moderate | Moderate |
Key Insight: The
Synthetic Accessibility & Protocols
Unlike the robust
Diagram 1: Strategic Synthesis Workflow
The following decision tree outlines the optimal synthetic route based on available precursors.
Caption: Workflow for the synthesis of 2-(trifluoromethylthio)benzaldehyde, prioritizing Copper-mediated cross-coupling.
Detailed Protocol: Copper-Mediated Trifluoromethylthiolation
Context: This protocol is preferred over nucleophilic substitution on fluorides due to the mild conditions compatible with the aldehyde moiety.
Reagents:
-
Substrate: 2-Iodobenzaldehyde (1.0 equiv)
-
Source:
(1.2 equiv) [Prepared from ] -
Catalyst:
(1.0 equiv) or -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with 2-iodobenzaldehyde (1 mmol),
(250 mg, 1.2 mmol), and (190 mg, 1 mmol). -
Solvation: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat to 80°C for 12 hours. Note: Higher temperatures (>100°C) may degrade the aldehyde.
-
Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a Celite pad to remove silver salts.
-
Purification: Wash the filtrate with brine (
) to remove DMF. Dry over .[4] Concentrate and purify via flash column chromatography (Hexanes/EtOAc 95:5). -
Validation: Confirm structure via
NMR (singlet around -42 ppm).
Biological Implications & SAR Analysis[6][7]
The substitution of
Mechanism of Action: The "Lipophilic Shield"
-
Membrane Permeability: The high
value facilitates passive transport across the blood-brain barrier (BBB) and bacterial cell walls. -
Metabolic Stability: Unlike the
group, which is rapidly oxidized by Cytochrome P450 to sulfoxides ( ) and sulfones ( ), the group is metabolically robust. The electron-withdrawing nature of the three fluorine atoms deactivates the sulfur lone pair, making it resistant to enzymatic oxidation. -
Conformational Locking: The bulky
group (Van der Waals radius similar to but with different bond angles) forces the aldehyde (or derived imine) out of planarity, potentially enhancing selectivity for specific enzyme pockets.
Diagram 2: SAR Decision Matrix
Caption: Decision matrix for selecting the -SCF3 substituent to solve specific ADME/Tox problems.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Xu, C., Ma, B., & Shen, Q. (2014).[5] "Shelf-stable electrophilic reagents for trifluoromethylthiolation." Angewandte Chemie International Edition, 53(35), 9316-9320.
-
Billard, T., & Langlois, B. R. (2002). "Trifluoromethylthiolation of aromatics with trifluoromethanesulfenamides." Tetrahedron Letters, 43(25), 4463-4465.
-
Leroux, F., et al. (2005). "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry." ChemBioChem, 6(12), 2206-2209.
-
Yagupolskii, L. M., et al. (1994). "Aromatic compounds with fluorine-containing substituents."[6][7][8][9] Journal of Fluorine Chemistry, 67(1), 25-30. (Foundational work on S-F stability).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 9. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the metabolic stability of molecules containing the 2-(trifluoromethylthio)phenyl moiety
Executive Summary: The "Super-Lipophile" Dilemma
The 2-(trifluoromethylthio)phenyl moiety (2-SCF
Unlike the metabolically labile methylthio ether (
This guide provides an objective, data-driven framework for assessing the metabolic stability of this moiety, contrasting it with its standard bioisosteres.
Physicochemical & Metabolic Context[1][2][3][4][5][6][7][8][9]
To understand the metabolism, one must first understand the electronics. The metabolic vulnerability of a sulfur atom is directly linked to its electron density (nucleophilicity).
-
The S-Methyl (SMe) Baseline: The sulfur is electron-rich, making it a prime target for CYP450 oxo-transfer, leading to rapid sulfoxide/sulfone formation and S-dealkylation.
-
The SCF
Advantage: The strong electron-withdrawing nature of the three fluorine atoms (Hammett = 0.50) pulls density away from the sulfur. This renders the sulfur atom electron-deficient, significantly raising the activation energy required for CYP-mediated S-oxidation.
Comparative Bioisostere Profiling
The following table contrasts the 2-SCF
| Feature | 2-SMe (Methylthio) | 2-CF | 2-OCF | 2-SCF |
| Hansch Lipophilicity ( | 0.61 | 0.88 | 1.04 | 1.44 (Highest) |
| Electronic Effect ( | 0.00 | 0.54 | 0.35 | 0.50 |
| Metabolic Stability | Low (Labile) | High | High | High (with caveats) |
| Primary Metabolic Risk | S-Oxidation, S-Dealkylation | None (Inert) | Ipso-substitution (Rare) | Slow S-Oxidation |
| Steric Bulk (VdW Radius) | Moderate | Moderate | Moderate | High (Ortho-shielding) |
Critical Insight: The 2-position (ortho) placement of the SCF
group provides a secondary "steric shield." The bulky sulfur atom + CFtail creates a rotational barrier that often blocks CYP access to the adjacent phenyl ring positions (C3/C6), further enhancing the scaffold's stability compared to para-substitution.
Metabolic Pathways & Mechanisms[2]
While robust, the SCF
Pathway Visualization
The diagram below illustrates the oxidative cascade and the comparative resistance of the SCF
Figure 1: Sequential oxidation pathway of the trifluoromethylthio moiety. Note that the electron-deficient sulfur makes the first oxidation step rate-limiting.
Experimental Protocol: Microsomal Stability Assessment
To accurately assess the stability of 2-SCF
Objective: Determine Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl
). -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare 1 µM test compound in Phosphate Buffer (100 mM, pH 7.4).
-
Add microsomes (final conc. 0.5 mg/mL).
-
Equilibrate at 37°C for 5 minutes.
-
Why? To detect non-cofactor dependent degradation (chemical instability).
-
-
Reaction Initiation:
-
Add NADPH regenerating system to start the reaction (
).[1] -
Control: Run a parallel incubation without NADPH to confirm CYP-mediated metabolism.
-
-
Sampling:
-
Aliquot samples at
minutes. -
Immediately transfer to Quench Solution (Ratio 1:3 sample:ACN) to precipitate proteins.
-
-
Processing:
-
Vortex for 10 min
Centrifuge at 4,000 rpm for 15 min at 4°C. -
Collect supernatant for LC-MS/MS analysis.[1]
-
-
Data Analysis:
-
Plot
vs. time. -
Slope
determines . - .
-
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow for lipophilic fluorinated compounds.
Interpreting the Data: What to Look For
When analyzing LC-MS/MS data for 2-SCF
The "Lipophilicity Mask"
High clearance does not always mean metabolic instability.
-
Observation: Rapid disappearance of parent compound (
min) but low formation of sulfoxide metabolites. -
Cause: High non-specific binding to microsomal proteins or lipids due to the high
value (1.44). -
Correction: Calculate unbound intrinsic clearance (
) by measuring Fraction Unbound in Microsomes ( ).
Metabolite Identification (MetID)[9]
-
Mass Shift +16 Da: Indicates S-oxidation (Sulfoxide). If this is the major peak, the SCF
group is the soft spot. -
Mass Shift +16 Da (Ring): If the oxidation is on the phenyl ring, the 2-SCF
group successfully blocked the sulfur but failed to protect the ring (likely at the C4/para position). -
Mass Shift -68 Da: Loss of CF
. Rare, but indicates oxidative defluorination.
Acceptance Criteria (General Drug Discovery)
| Parameter | Ideal Range | Warning Flag | Critical Failure |
| HLM | > 60 min | 15–30 min | < 10 min |
| < 10 µL/min/mg | 20–50 µL/min/mg | > 100 µL/min/mg | |
| Primary Metabolite | Ring Hydroxylation | Sulfoxide (M+16) | S-Dealkylation |
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
-
Leroux, F. R., et al. (2019). "Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities." ChemMedChem, 14(16), 1537-1543. [Link]
- Tlili, A., et al. (2016). "The SCF3 Group: A Super-Lipophilic Substituent for Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2-(Trifluoromethylthio)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of specialized reagents like 2-(Trifluoromethylthio)benzaldehyde (CAS 57830-48-5) are paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in its known chemical properties and established best practices for related substances. Our commitment is to empower researchers with the knowledge to manage chemical waste streams confidently and responsibly.
Disclaimer: A complete, official Safety Data Sheet (SDS) for 2-(Trifluoromethylthio)benzaldehyde was not publicly available at the time of this writing. The following guidance is synthesized from specific GHS hazard data for the compound and comprehensive safety information for structurally related chemicals, including benzaldehyde derivatives and organofluorine/organosulfur compounds.
Understanding the Hazard Profile of 2-(Trifluoromethylthio)benzaldehyde
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 2-(Trifluoromethylthio)benzaldehyde is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
These classifications necessitate specific precautions to prevent accidental exposure. The trifluoromethylthio group also suggests that combustion or degradation may release hazardous fluorine and sulfur compounds. Therefore, all procedures must be designed to mitigate these risks.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57830-48-5 | Santa Cruz Biotechnology, Inc.[1] |
| Molecular Formula | C₈H₅F₃OS | Santa Cruz Biotechnology, Inc.[1] |
| Molecular Weight | 206.19 g/mol | Santa Cruz Biotechnology, Inc.[1] |
| Appearance | Likely a liquid (based on related benzaldehydes) | Inferred from related compounds |
| Known Hazards | Causes skin and serious eye irritation | BLD Pharm[2] |
Immediate Safety and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, preventing contact with skin and eyes.
Essential PPE for Handling and Disposal:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use.[3]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or spill cleanup, consider a chemical-resistant apron or suit.[5]
-
Respiratory Protection: All handling of 2-(Trifluoromethylthio)benzaldehyde should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of 2-(Trifluoromethylthio)benzaldehyde is incineration by a licensed hazardous waste disposal company . The high fluorine and sulfur content requires specialized high-temperature incinerators equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride and sulfur oxides).[6]
Workflow for Waste Accumulation and Disposal
Caption: Waste Disposal Workflow for 2-(Trifluoromethylthio)benzaldehyde.
Detailed Procedural Steps:
-
Waste Segregation: At the point of generation, carefully separate waste containing 2-(Trifluoromethylthio)benzaldehyde from other waste streams. It must be classified as halogenated organic waste . Do not mix it with non-halogenated solvents, as this complicates the disposal process.
-
Containerization:
-
Use a designated, chemically compatible, and clearly labeled waste container. The container should be made of a material that will not react with the chemical (e.g., glass or a suitable plastic).
-
The label must clearly state "Hazardous Waste," the full chemical name "2-(Trifluoromethylthio)benzaldehyde," and the associated hazards ("Irritant").[7]
-
Keep the container securely sealed when not in use to prevent the escape of vapors.[8]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, such as a vented cabinet.[9]
-
The storage area should have secondary containment to capture any potential leaks.
-
Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[9]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (in accordance with institutional and local regulations), arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never pour 2-(Trifluoromethylthio)benzaldehyde down the drain or dispose of it in regular trash.[3]
-
Emergency Procedures: Spill and Exposure Management
A self-validating safety protocol includes robust emergency procedures. In the event of a spill or exposure, immediate and correct action is critical to minimizing harm.
Spill Cleanup Protocol
Caption: Small Spill Cleanup Workflow.
-
Evacuate and Alert: For any large spill or a spill outside of a chemical fume hood, evacuate the immediate area and alert your supervisor and institutional EHS.
-
Containment (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[10]
-
Work from the outside of the spill inward to prevent spreading.
-
-
Cleanup:
-
Once the liquid is absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[6]
-
Wipe the spill area clean with a cloth dampened with a mild soap and water solution.
-
All contaminated cleaning materials must be disposed of as hazardous waste.
-
-
Decontamination: Thoroughly decontaminate the area and any equipment that may have come into contact with the chemical.
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 2-(Trifluoromethylthio)benzaldehyde, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Carl ROTH GmbH + Co. KG. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Labbox. (n.d.). Benzaldehyde Analytical Grade. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Lab Manager. (n.d.). How to Quickly Clean Up Unidentified Spills. Retrieved from [Link]
Sources
- 1. 2-(Trifluoromethylthio)benzaldehyde | CAS 57830-48-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemos.de [chemos.de]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Georgia Gulf Sulfur Corporation - Sulfur Spills [georgiagulfsulfur.com]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
